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  • Product: dibenzo[b,d]furan-2,8-disulfonamide

Core Science & Biosynthesis

Foundational

Structural Dynamics and Pharmacological Profiling of Dibenzo[b,d]furan-2,8-disulfonamide: A Dual-Targeting Scaffold

Executive Summary The pursuit of selective small-molecule modulators for complex intracellular signaling pathways has driven the exploration of rigid, heteroaromatic scaffolds. Among these, dibenzo[b,d]furan-2,8-disulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of selective small-molecule modulators for complex intracellular signaling pathways has driven the exploration of rigid, heteroaromatic scaffolds. Among these, dibenzo[b,d]furan-2,8-disulfonamide and its derivatives have emerged as highly versatile pharmacophores. Characterized by a planar tricyclic core and dual sulfonamide functionalization, this scaffold exhibits a unique dual-targeting potential.

Depending on the degree of substitution at the sulfonamide nitrogen, the scaffold can be directed toward two entirely distinct biological targets:

  • Cdc42-Intersectin (ITSN) Modulation : Bulky, secondary sulfonamide derivatives (e.g., ZCL279) act as homeostatic modulators of the small GTPase Cdc42, impacting actin remodeling, Golgi organization, and Alzheimer's disease (AD) pathologies[1][2].

  • Carbonic Anhydrase (CA) Inhibition : Unsubstituted (primary) disulfonamides act as potent zinc-binding inhibitors targeting tumor-associated Carbonic Anhydrase isoforms (CA IX and XII), which are critical in hypoxic cancer cell survival[3].

This whitepaper provides an in-depth technical analysis of the dibenzo[b,d]furan-2,8-disulfonamide core, detailing its physicochemical properties, mechanistic pathways, and the causal logic behind its synthesis and in vitro validation.

Molecular Architecture & Physicochemical Properties

The dibenzo[b,d]furan core consists of two benzene rings fused to a central furan ring. This architecture enforces strict planarity and rigidity, which minimizes the entropic penalty upon binding to target proteins. The central furan oxygen acts as an electron-donating group via resonance, creating an electron-rich aromatic system that influences both its synthetic reactivity and its non-covalent interactions (e.g.,


 stacking) in biological binding pockets.

The addition of two sulfonamide groups at the 2 and 8 positions introduces significant polarity, hydrogen-bonding capacity, and distinct vector trajectories for functional group extension.

Table 1: Comparative Physicochemical Properties

Data summarized for the unsubstituted core and its prominent derivative, ZCL279.

PropertyDibenzo[b,d]furan-2,8-disulfonamide (Core)ZCL279 (N2,N8-bis(2-hydroxyphenyl) Derivative)
Molecular Weight 326.35 g/mol 510.54 g/mol [4]
Molecular Formula C₁₂H₁₀N₂O₅S₂C₂₄H₁₈N₂O₇S₂[5]
LogP (Lipophilicity) ~1.80 (Estimated)4.29[4]
H-Bond Donors 44[4]
H-Bond Acceptors 711[4]
Primary Target Carbonic Anhydrase (CA IX/XII)[3]Cdc42-ITSN Interaction[1][6]
Pharmacological Role Zinc-Metalloenzyme InhibitorGTPase Homeostatic Modulator[7]

Mechanistic Pathways & Biological Targets

Cdc42-Intersectin (ITSN) Homeostatic Modulation

Cdc42 is a Rho-family small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state, facilitated by Guanine Nucleotide Exchange Factors (GEFs) like Intersectin (ITSN)[1]. Dysregulation of Cdc42 is heavily implicated in cancer metastasis and the hyperphosphorylation of Tau in Alzheimer's disease[2].

The Causality of Biphasic Modulation: Derivatives like ZCL279 feature bulky aromatic substitutions on the sulfonamide nitrogens. These bulky groups prevent the molecule from entering narrow enzymatic clefts (like that of CA) but perfectly complement the shallow, hydrophobic surface groove of Cdc42—the exact binding pocket for the ITSN GEF[1]. ZCL279 exhibits a highly specific homeostatic modulation (biphasic dose-response) :

  • At low concentrations (<10 µM): ZCL279 acts as an activator (agonist). It binds the GEF pocket and stabilizes a transient conformation that mimics the GEF-induced nucleotide release, promoting GTP loading[6].

  • At high concentrations (>10 µM): It acts as an inhibitor. The binding pocket becomes saturated, sterically occluding the endogenous ITSN and preventing the essential nucleotide exchange, thereby halting downstream actin remodeling and reducing Tau phosphorylation at the 396/404 (PHF1) sites[2][6].

G ITSN Intersectin (ITSN) GEF Activity Cdc42_GDP Cdc42-GDP (Inactive) ITSN->Cdc42_GDP Promotes GDP release Cdc42_GTP Cdc42-GTP (Active) Cdc42_GDP->Cdc42_GTP GTP Binding Actin Actin Remodeling & Golgi Organization Cdc42_GTP->Actin Downstream Effector Tau Tau Phosphorylation (AD Pathology) Cdc42_GTP->Tau Kinase Activation ZCL279 ZCL279 Modulator (Dibenzo[b,d]furan core) ZCL279->ITSN Modulates Interaction ZCL279->Cdc42_GDP Binds GEF Pocket

Fig 1. Cdc42-ITSN signaling modulation by ZCL279, impacting actin dynamics and Tau phosphorylation.

Carbonic Anhydrase (CA IX/XII) Inhibition

Conversely, the unsubstituted dibenzo[b,d]furan-2,8-disulfonamide core operates via a completely different mechanism. The primary sulfonamide (-SO₂NH₂) is a classic zinc-binding pharmacophore.

The Causality of Zinc Coordination: In the active site of carbonic anhydrase, the primary sulfonamide nitrogen deprotonates (pKa ~7.0-8.0) to form an anion. This anion acts as a strong Lewis base, coordinating directly with the catalytic Zn²⁺ ion in the CA active site. This interaction displaces the zinc-bound water/hydroxide molecule that is strictly required for the hydration of CO₂, effectively paralyzing the enzyme[3]. The rigid dibenzofuran tail extends into the hydrophobic half of the CA active site, providing isoform selectivity toward the tumor-associated CA IX and XII over the ubiquitous cytosolic CA I and II[3][8].

Experimental Workflows

Synthesis of the Dibenzo[b,d]furan-2,8-disulfonamide Core

The synthesis relies on the inherent electronic properties of the dibenzofuran scaffold. The central furan oxygen donates electron density via resonance, activating the fused benzene rings toward electrophilic aromatic substitution. Steric hindrance and ortho/para directing effects preferentially drive the incoming electrophiles to the 2 and 8 positions.

Step-by-Step Protocol:

  • Chlorosulfonation: Dissolve dibenzo[b,d]furan (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C under an inert argon atmosphere.

  • Electrophilic Addition: Add chlorosulfonic acid (ClSO₃H, 5.0 eq) dropwise. Causality Check: Maintaining 0°C is critical to prevent poly-sulfonation and charring of the electron-rich furan ring.

  • Intermediate Isolation: Stir at room temperature for 4 hours. Carefully quench the reaction over crushed ice. Extract the resulting dibenzo[b,d]furan-2,8-disulfonyl chloride with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Amidation (Nucleophilic Acyl Substitution): Dissolve the intermediate in tetrahydrofuran (THF) at 0°C. Add an excess of aqueous ammonia (for the primary disulfonamide) or the desired substituted amine (e.g., 2-aminophenol for ZCL279) dropwise[8].

  • Purification: Stir for 6 hours at room temperature. Evaporate the solvent, partition between water and ethyl acetate, and purify the organic layer via silica gel column chromatography to yield the final product.

Synth Step1 Dibenzo[b,d]furan (Starting Material) Step2 Chlorosulfonation (ClSO3H, 0°C to RT) Step1->Step2 Step3 Dibenzo[b,d]furan- 2,8-disulfonyl chloride Step2->Step3 Electrophilic Substitution Step4 Amidation (NH4OH or R-NH2, THF) Step3->Step4 Step5 Dibenzo[b,d]furan- 2,8-disulfonamide Step4->Step5 Nucleophilic Acyl Substitution

Fig 2. Step-by-step synthetic workflow for the dibenzo[b,d]furan-2,8-disulfonamide core scaffold.

In Vitro Validation: Cdc42 Activation/Inhibition Assay

To validate the homeostatic modulation (biphasic behavior) of derivatives like ZCL279, a self-validating G-LISA (GTPase-linked immunosorbent assay) protocol is employed.

Step-by-Step Protocol:

  • Cell Preparation: Culture Swiss 3T3 fibroblasts and serum-starve them for 24 hours to reduce baseline endogenous GTPase activity[1].

  • Dose-Response Treatment: Treat parallel cell cultures with a concentration gradient of ZCL279 (0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for 15 minutes.

  • Lysis and Capture: Lyse the cells rapidly at 4°C using a Mg²⁺-rich lysis buffer (Mg²⁺ stabilizes the bound nucleotide). Transfer lysates to a microplate pre-coated with the Cdc42-binding domain (CBD) of PAK1, which only captures active, GTP-bound Cdc42.

  • Detection: Use an anti-Cdc42 primary antibody followed by an HRP-conjugated secondary antibody. Quantify colorimetric or luminescent output.

  • Data Interpretation: A valid assay will show a parabolic curve: elevated luminescence at <10 µM (activation) and suppressed luminescence below baseline at >10 µM (inhibition)[6].

Drug Development Perspectives

The dibenzo[b,d]furan-2,8-disulfonamide scaffold represents a highly tunable platform for drug discovery.

  • Neurology: By optimizing the lipophilicity (LogP) of secondary sulfonamides to cross the blood-brain barrier (BBB), researchers can leverage the Cdc42-inhibitory properties to reduce Tau hyperphosphorylation, offering a novel disease-modifying approach for Alzheimer's disease[2][7].

  • Oncology: Maintaining the primary sulfonamide while functionalizing the dibenzofuran core with halogens or methoxy groups can yield highly selective CA IX inhibitors. Because CA IX is overexpressed in hypoxic tumor microenvironments to regulate intracellular pH, these compounds can induce selective apoptosis in solid tumors without affecting healthy tissue[3][9].

References

  • Abou-Zied, H. A., et al. "Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Friesland, A., et al. "Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Malasala, S., et al. "Enabling Systemic Identification and Functionality Profiling for Cdc42 Homeostatic Modulators." PubMed. URL: [Link]

  • Akhtar, S. N., et al. "The role of small GTPases in Alzheimer's disease tau pathologies." Frontiers in Aging Neuroscience. URL: [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of Dibenzo[b,d]furan-2,8-disulfonamide: A Technical Guide for Drug Discovery

Abstract The confluence of privileged structural motifs in medicinal chemistry often heralds the dawn of novel therapeutic agents. This technical guide delves into the largely unexplored yet highly promising therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the dawn of novel therapeutic agents. This technical guide delves into the largely unexplored yet highly promising therapeutic potential of the dibenzo[b,d]furan-2,8-disulfonamide scaffold. By strategically uniting the biologically versatile dibenzofuran core with the pharmacologically indispensable sulfonamide functional group, this molecular architecture presents a compelling platform for the development of targeted therapies. This document will elucidate the scientific rationale underpinning its potential, propose key molecular targets, detail synthetic strategies, and provide robust experimental protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in medicinal chemistry.

Introduction: A Scaffold of Synergistic Promise

The dibenzo[b,d]furan nucleus is a prominent heterocyclic system found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid, planar structure provides an excellent scaffold for the precise spatial orientation of functional groups. On the other hand, the sulfonamide moiety is a cornerstone of modern pharmacology, integral to a wide array of drugs, from antibacterial agents to diuretics and anticancer therapies.[3][4]

The novel combination of these two pharmacophores in the form of dibenzo[b,d]furan-2,8-disulfonamide creates a unique chemical entity with the potential for synergistic or novel biological activities. The disubstitution at the 2 and 8 positions offers a symmetrical presentation of the sulfonamide groups, which could be pivotal for high-affinity binding to specific biological targets. This guide will explore the therapeutic hypotheses stemming from this unique structural arrangement.

Scientific Rationale and Key Therapeutic Hypotheses

The therapeutic potential of dibenzo[b,d]furan-2,8-disulfonamide can be logically extrapolated from the well-documented activities of its constituent parts. The primary hypotheses for its utility lie in oncology and metabolic diseases.

  • Carbonic Anhydrase Inhibition: The sulfonamide group is the archetypal inhibitor of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[5][6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[7][8] Benzofuran-based sulfonamides have already demonstrated potent and selective inhibition of these tumor-associated CAs.[7][9] It is therefore a primary hypothesis that the dibenzo[b,d]furan-2,8-disulfonamide scaffold can act as a potent inhibitor of CA IX and XII, offering a targeted approach to cancer therapy.

  • Kinase Inhibition: The dibenzofuran scaffold has been identified as a promising framework for the development of kinase inhibitors.[10] For instance, derivatives of dibenzofuran have been shown to inhibit Pim kinases, a family of serine/threonine kinases that are overexpressed in various cancers and are key regulators of cell proliferation and survival.[2][10] The addition of two sulfonamide groups could enhance binding to the ATP-binding pocket of kinases like Pim-1, potentially leading to highly potent and selective inhibitors.

  • Phosphatase Inhibition: Derivatives of dibenzo[b,d]furan have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[3] Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.[11][12] The sulfonamide moieties could modulate the electronic properties and binding interactions of the dibenzofuran core with the PTP1B active site.

Proposed Molecular Mechanisms of Action

Inhibition of Tumor-Associated Carbonic Anhydrases (CA IX and XII)

The primary sulfonamide group is known to bind to the zinc ion in the active site of carbonic anhydrases in its deprotonated, anionic form (SO₂NH⁻). This binding is further stabilized by hydrogen bond interactions with key residues in the active site, such as Thr199.[13] The dibenzo[b,d]furan core would serve as a rigid scaffold to position the two sulfonamide groups for optimal interaction with the enzyme. The symmetrical nature of the 2,8-disubstitution could potentially allow for unique binding modes or enhanced affinity.

cluster_0 Cancer Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α CA_IX_XII CA IX / CA XII (Membrane-Bound) HIF-1α->CA_IX_XII Extracellular_Acidification Extracellular Acidification CA_IX_XII->Extracellular_Acidification CO₂ + H₂O → H⁺ + HCO₃⁻ Apoptosis Apoptosis Dibenzo_Sulfonamide Dibenzo[b,d]furan-2,8-disulfonamide Dibenzo_Sulfonamide->CA_IX_XII Inhibition Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression Dibenzofuran Dibenzofuran Disulfonic_Acid Dibenzo[b,d]furan-2,8-disulfonic acid Dibenzofuran->Disulfonic_Acid ClSO₃H Disulfonyl_Chloride Dibenzo[b,d]furan-2,8-disulfonyl chloride Disulfonic_Acid->Disulfonyl_Chloride SOCl₂/DMF Disulfonamide Dibenzo[b,d]furan-2,8-disulfonamide Disulfonyl_Chloride->Disulfonamide NH₃ or R₁R₂NH cluster_0 Biological Evaluation Workflow Synthesis Synthesized Compound CA_Assay Carbonic Anhydrase Inhibition Assay Synthesis->CA_Assay Kinase_Assay Pim-1 Kinase Inhibition Assay Synthesis->Kinase_Assay PTP1B_Assay PTP1B Inhibition Assay Synthesis->PTP1B_Assay Data_Analysis IC₅₀ Determination CA_Assay->Data_Analysis Kinase_Assay->Data_Analysis PTP1B_Assay->Data_Analysis Cell_Assay Antiproliferative (MTT) Assay Data_Analysis->Cell_Assay

Sources

Foundational

Dibenzofuran Sulfonamide Derivatives: A Technical Whitepaper on Synthesis, Biological Activity, and Therapeutic Applications

Executive Summary The fusion of the rigid, lipophilic dibenzofuran core with the highly polar, metal-chelating sulfonamide moiety creates a privileged pharmacophore in modern medicinal chemistry. This in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the rigid, lipophilic dibenzofuran core with the highly polar, metal-chelating sulfonamide moiety creates a privileged pharmacophore in modern medicinal chemistry. This in-depth technical guide explores the structure-activity relationships (SAR), biological activities, and self-validating synthetic protocols for dibenzofuran sulfonamide derivatives. Primarily recognized for their extreme selectivity as Matrix Metalloproteinase-12 (MMP-12) inhibitors and their utility as Positron Emission Tomography (PET) radiotracers, these compounds also exhibit notable broad-spectrum antimicrobial properties.

Pharmacological Mechanisms & Biological Activity

Matrix Metalloproteinase-12 (MMP-12) Selectivity

Matrix metalloproteinase-12 (macrophage elastase) is a zinc-dependent endopeptidase heavily implicated in the extracellular matrix (ECM) degradation associated with chronic obstructive pulmonary disease (COPD), emphysema, and atherosclerosis 1[1].

Historically, broad-spectrum MMP inhibitors (MMPIs) failed in clinical trials due to severe dose-limiting toxicities (e.g., musculoskeletal syndrome) caused by cross-reactivity with off-target isoforms like MMP-1 and MMP-8. Dibenzofuran sulfonamides overcome this barrier through precise structural complementarity. The dibenzofuran ring acts as a bulky P1' directing group that deeply penetrates the uniquely large S1' specificity pocket of MMP-12. Simultaneously, the sulfonamide moiety functions as a potent zinc-binding group (ZBG), coordinating the catalytic Zn²⁺ ion and forming critical hydrogen bonds with the enzyme backbone. This dual-action binding yields over 150-fold selectivity for MMP-12 over closely related isoforms 2[2].

MMP12_Mechanism DBF Dibenzofuran Sulfonamide (Rigid Core + ZBG) MMP12 MMP-12 Enzyme (Deep S1' Pocket) DBF->MMP12 Selective Targeting OtherMMP MMP-1, MMP-8, MMP-13 (Shallow S1' Pocket) DBF->OtherMMP Off-target Avoidance Inhibition High Affinity Binding & Zn2+ Chelation MMP12->Inhibition StericClash Steric Hindrance (Poor Fit) OtherMMP->StericClash Therapy Reduction in ECM Degradation (COPD Therapy) Inhibition->Therapy Efficacy

Fig 1. Selective MMP-12 inhibition mechanism by dibenzofuran sulfonamides avoiding off-target MMPs.

PET Radiotracers for Molecular Imaging

Given their high affinity and selectivity, fluorinated dibenzofuransulfonamide derivatives have been successfully radiolabeled with Fluorine-18 (¹⁸F) to serve as Positron Emission Tomography (PET) radiotracers 3[3]. These molecular imaging probes allow for the non-invasive, real-time visualization of MMP-12 upregulation in vivo, providing a powerful diagnostic tool for tracking neuroinflammation and atherosclerotic plaque vulnerability.

Antimicrobial and Antifungal Efficacy

Beyond enzymatic inhibition, specific derivatives such as N-(dibenzo[b,d]furan-1-yl)methanesulfonamide demonstrate significant in vitro antibacterial and antifungal properties 4[4]. The lipophilicity of the dibenzofuran core facilitates penetration through the bacterial cell membrane, while the sulfonamide group disrupts essential enzymatic pathways (e.g., folic acid synthesis), validating the scaffold's versatility.

Quantitative Data Summary

The table below consolidates the biological activity profiles of key dibenzofuran sulfonamide classes, demonstrating their potency and primary indications.

Compound ClassPrimary TargetKey Biological Activity / PotencyPrimary Indication
Fluorinated Dibenzofuran Sulfonamides MMP-12IC₅₀ < 10 nM (Selectivity >150-fold over MMP-8/13)COPD, Atherosclerosis
[¹⁸F]-Labeled Dibenzofuran Sulfonamides MMP-12 (In Vivo)High specific binding in biodistribution studiesPET Imaging (Neuroinflammation)
1-Amino Dibenzofuran Sulfonamides Bacterial/Fungal TargetsBroad-spectrum zone of inhibition (Agar diffusion)Antimicrobial / Antifungal

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and analytical checkpoints to guarantee causality and reproducibility.

Workflow: Synthesis of N-(dibenzo[b,d]furan-1-yl)methanesulfonamide

Objective: Synthesize a biologically active dibenzofuran sulfonamide via a three-step protocol.

  • Nitration of Dibenzofuran:

    • Procedure: Suspend dibenzofuran in trifluoroacetic acid (TFA) at 0°C. Add fuming nitric acid (HNO₃) dropwise.

    • Causality & Validation: TFA acts as both solvent and acidic catalyst, enhancing the electrophilicity of the nitronium ion. Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). Complete consumption of the starting material validates the formation of 1-nitrodibenzofuran.

  • Reduction to 1-Aminodibenzofuran:

    • Procedure: Dissolve the nitrated intermediate in ethanol. Add 10% Pd/C and stir under a hydrogen atmosphere (H₂, 1 atm) at room temperature.

    • Causality & Validation: Catalytic hydrogenation cleanly reduces the nitro group without cleaving the furan ether linkage. Validation Checkpoint: Analyze via LC-MS. A mass shift corresponding to the loss of two oxygen atoms and the addition of two protons confirms successful reduction.

  • Sulfonylation:

    • Procedure: Dissolve 1-aminodibenzofuran in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.1 eq) at 0°C.

    • Causality & Validation: Pyridine is strictly required as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing degradation of the furan core. Validation Checkpoint: ¹H-NMR must show the appearance of the sulfonamide N-H proton (broad singlet, ~9.5-10.5 ppm) and FT-IR must display characteristic SO₂ stretching bands at ~1340 and 1160 cm⁻¹ 4[4].

Synthesis_Workflow Start Dibenzofuran Starting Material Nitration Nitration (HNO3, TFA) Start->Nitration Reduction Reduction (Pd/C, H2) Nitration->Reduction Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Reduction->Sulfonylation Product Dibenzofuran Sulfonamide Sulfonylation->Product

Fig 2. Step-by-step synthetic workflow for the preparation of dibenzofuran sulfonamide derivatives.

Workflow: In Vitro Fluorogenic MMP-12 Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized dibenzofuran sulfonamides against human MMP-12.

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM CaCl₂. The calcium is critical for maintaining the structural stability of the MMP hemopexin domain.

    • Prepare the fluorogenic peptide substrate: MCA-Pro-Leu-Gly-Leu-Dpa(DNP)-Ala-Arg at 20 µM 5[5].

  • Incubation & Kinetics:

    • In a 96-well black microtiter plate, combine 0.5 nM recombinant human MMP-12 catalytic domain with varying concentrations of the synthesized inhibitor.

    • Causality: The Dpa(DNP) group internally quenches the MCA fluorophore via FRET. Cleavage of the Gly-Leu bond by active MMP-12 separates the pair, restoring MCA fluorescence.

  • Data Acquisition & Self-Validation:

    • Measure continuous kinetic fluorescence (Ex: 328 nm / Em: 393 nm) for 30 minutes to calculate initial reaction velocities (V₀).

    • Validation Checkpoint: The assay must include a no-enzyme blank (negative control) and a reference inhibitor (e.g., GM6001, a broad-spectrum MMPI) as a positive control. Calculate the Z'-factor using these controls; a Z' > 0.5 validates the dynamic range and confirms that the observed inhibition is due to the compound, not assay drift or buffer artifacts.

References

  • Source: 20.198.
  • Molecular Imaging Probes Based on Matrix Metalloproteinase Inhibitors (MMPIs)
  • Design, (Radio)Synthesis, and in Vitro and in Vivo Evaluation of Highly Selective and Potent Matrix Metalloproteinase 12 (MMP-12)
  • Synthesis, Characterization and Antimicrobial Activity of Some Novel 1-amino dibenzofuran derivatives Source: IOSR Journal URL
  • Preparation of (R)-2-(7-methoxycarbonylamino-dibenzofuran-2-sulfonylamino)

Sources

Exploratory

Engineering Selectivity: The Discovery and Evolution of 2,8-Disubstituted Dibenzofuran Sulfonamides as Targeted MMP-12 Inhibitors

Executive Summary The development of selective Matrix Metalloproteinase-12 (MMP-12) inhibitors represents a masterclass in structure-based drug design. MMP-12 (macrophage elastase) is heavily implicated in the extracellu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Matrix Metalloproteinase-12 (MMP-12) inhibitors represents a masterclass in structure-based drug design. MMP-12 (macrophage elastase) is heavily implicated in the extracellular matrix degradation characteristic of Chronic Obstructive Pulmonary Disease (COPD), emphysema, and asthma. Early non-selective MMP inhibitors failed clinically due to severe musculoskeletal toxicities. By transitioning from broad-spectrum zinc chelators to rigid, conformationally locked 2,8-disubstituted dibenzofuran sulfonamides , researchers successfully exploited the unique topology of the MMP-12 S1' specificity pocket. This whitepaper details the historical discovery, structure-activity relationship (SAR) logic, and experimental protocols foundational to this breakthrough class of therapeutics.

The MMP-12 Challenge and the S1' Pocket

Matrix metalloproteinases are a family of zinc-dependent endopeptidases. Historically, MMP inhibitors (MMPIs) relied on strong zinc-binding groups (ZBGs) like hydroxamates (e.g., marimastat). Because the catalytic zinc ion is conserved across the MMP family, these early drugs acted as pan-MMP inhibitors. The off-target inhibition of MMP-1 and MMP-13 led to dose-limiting musculoskeletal syndrome (MSS) [1].

To achieve selectivity, drug development pivoted toward non-hydroxamate inhibitors that derive their binding affinity from the S1' specificity loop rather than brute-force zinc chelation. The S1' pocket of MMP-12 is uniquely deep, lipophilic, and extended compared to other MMPs. The central challenge became designing a chemical scaffold capable of anchoring to the active site while projecting a bulky substituent deep into this specific cavity [2].

Scaffold Selection: The Causality of the Dibenzofuran Core

Early SAR campaigns explored biphenyl sulfonamides. While these molecules showed baseline MMP-12 activity, they lacked selectivity. The causality behind this failure lies in the conformational flexibility of the biphenyl system; the freely rotating carbon-carbon bond allows the molecule to adopt multiple conformations, enabling it to bind to the shallower S1' pockets of off-target MMPs.

Chemists hypothesized that rigidifying the core would lock the molecule into a single, bioactive conformation. By bridging the biphenyl rings with an oxygen atom to form a dibenzofuran core, the dihedral angle was restricted [3]. This geometric constraint perfectly vectors the molecule:

  • The sulfonamide group at the 2-position is oriented to hydrogen-bond with the enzyme backbone (Leu171 and Ala173).

  • The 8-position is thrust directly down the S1' channel.

MMP12_Pathway Stimulus Noxious Stimuli (e.g., Cigarette Smoke) Macrophage Alveolar Macrophage Activation Stimulus->Macrophage MMP12 MMP-12 Secretion Macrophage->MMP12 ECM Elastin & ECM Degradation MMP12->ECM Disease COPD / Emphysema ECM->Disease Inhibitor 2,8-Disubstituted Dibenzofuran Sulfonamide Inhibitor->MMP12 Selective S1' Blockade

Pathophysiological role of MMP-12 in COPD and targeted inhibition via S1' blockade.

SAR Logic and the 2,8-Disubstitution Paradigm

The optimization of the dibenzofuran scaffold focused on the 2,8-disubstitution pattern (and its closely related 3,8-regioisomers, such as MMP408).

  • The Sulfonamide Anchor (Position 2): Conjugating the sulfonamide with an amino acid derivative (typically an L-valine derivative) provided a terminal carboxylate group. This carboxylate acts as a weak, reversible zinc-binding moiety, avoiding the toxicity of strong hydroxamate chelators.

  • The S1' Probe (Position 8): Introducing extended groups at the 8-position—such as a methoxycarbonylamino group or substituted anilines—resulted in a massive boost in selectivity. These groups sterically clash with the shallower S1' pockets of MMP-1 and MMP-13 but fit perfectly into the deep S1' pocket of MMP-12 [1].

Quantitative Data: Evolution of Selectivity

The table below summarizes the dramatic shift in potency and selectivity achieved by rigidifying the core and extending the S1' probe.

Scaffold TypeR1 (Anchor Position)R2 (S1' Directed Group)MMP-12 IC₅₀ (nM)MMP-13 IC₅₀ (nM)Selectivity (MMP-13 / 12)
Biphenyl 4-sulfonamido-valine4'-bromo1.20.80.6x (Non-selective)
Dibenzofuran 2-sulfonamido-valine8-bromo0.945.050x
Dibenzofuran 2-sulfonamido-valine8-methoxycarbonylamino0.5325.0650x (Highly Selective)

Experimental Workflows & Protocols

As a self-validating system, the synthesis and biological evaluation of these compounds require strict control over protecting group chemistry and kinetic assay conditions.

Protocol A: Synthesis of 2,8-Disubstituted Dibenzofuran Sulfonamides

Causality Note: The use of a tert-butyl ester for the amino acid moiety is critical. It withstands the basic conditions of the palladium-catalyzed cross-coupling step but can be cleanly cleaved under acidic conditions (TFA) without hydrolyzing the newly formed sulfonamide or carbamate bonds.

  • Chlorosulfonation: Suspend 2-bromodibenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Slowly add chlorosulfonic acid (1.2 eq). Stir for 4 hours at room temperature to yield 8-bromodibenzo[b,d]furan-2-sulfonyl chloride.

  • Sulfonamidation: Dissolve the sulfonyl chloride in DCM. Add L-valine tert-butyl ester hydrochloride (1.1 eq) and N,N-dimethylpyridin-4-amine (DMAP, 2.5 eq). Stir at room temperature for 2 hours. Purify via silica gel chromatography.

  • Palladium-Catalyzed Cross-Coupling: In a Schlenk flask, combine the brominated intermediate (1.0 eq), methyl carbamate (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous dioxane. Degas with argon and heat at 100°C for 12 hours.

  • Deprotection: Dissolve the coupled product in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 4 hours at room temperature to cleave the tert-butyl ester. Remove solvents under reduced pressure and lyophilize to yield the final 2,8-disubstituted active compound.

Synthesis_Workflow Start 2-Bromodibenzofuran Sulfonation Chlorosulfonation (ClSO3H) Start->Sulfonation SulfonylChloride 8-Bromo-DBF -2-sulfonyl chloride Sulfonation->SulfonylChloride Amidation Sulfonamidation (L-Valine t-Bu ester) SulfonylChloride->Amidation Coupling Pd-Catalyzed Cross-Coupling (C8) Amidation->Coupling Deprotection Ester Hydrolysis (TFA / DCM) Coupling->Deprotection Product 2,8-Disubstituted DBF Sulfonamide Deprotection->Product

Chemical synthesis workflow for 2,8-disubstituted dibenzofuran (DBF) sulfonamides.

Protocol B: In Vitro FRET Assay for MMP-12 Activity

Causality Note: Brij-35 is included in the assay buffer to prevent the highly lipophilic dibenzofuran compounds from non-specifically adhering to the plastic walls of the microtiter plates, which would artificially lower the observed IC₅₀.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM CaCl₂, and 0.005% Brij-35.

  • Enzyme/Inhibitor Incubation: Dilute recombinant human MMP-12 catalytic domain to 0.5 nM in assay buffer. Add varying concentrations of the dibenzofuran inhibitor (dissolved in DMSO, final DMSO concentration 10%). Incubate at 37°C for 30 minutes to allow the inhibitor to equilibrate within the S1' pocket.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the fluorogenic peptide substrate MCA-Pro-Leu-Gly-Leu-Dpa(DNP)-Ala-Arg.

  • Kinetic Reading: Measure the rate of fluorescence increase continuously on a microplate reader (Excitation: 325 nm, Emission: 395 nm) over 20 minutes. Calculate the IC₅₀ using a 4-parameter logistic fit of the initial velocities.

Conclusion & Future Perspectives

The discovery of 2,8-disubstituted dibenzofuran sulfonamides marked a critical turning point in metalloproteinase drug discovery. By abandoning broad-spectrum zinc chelation in favor of rigid, geometry-driven S1' pocket targeting, researchers achieved unprecedented selectivity for MMP-12 over highly homologous off-target enzymes [1, 3]. Today, the structural logic established by these dibenzofuran scaffolds continues to inform the design of next-generation chemical probes and radiotracers for pulmonary and cardiovascular imaging[4].

References

  • Li, W., et al. "A Selective Matrix Metalloprotease 12 Inhibitor for Potential Treatment of Chronic Obstructive Pulmonary Disease (COPD): Discovery of (S)-2-(8-(Methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408)." Journal of Medicinal Chemistry, 2009.[Link][1]

  • Tamang, J. S. D., et al. "Unveiling structural components of dibenzofuran-based MMP-12 inhibitors: a comparative classification-dependent analysis with molecular docking-based virtual screening and molecular dynamics simulation." Journal of Molecular Modeling, 2024.[Link][2]

  • MDPI. "Molecular Imaging Probes Based on Matrix Metalloproteinase Inhibitors (MMPIs)." Molecules, 2019.[Link][3]

Sources

Foundational

Strategic Pharmacophore Modeling of Dibenzo[b,d]furan-2,8-disulfonamide

Subtitle: Targeting Hypoxic Tumor Microenvironments via Carbonic Anhydrase IX/XII Inhibition Executive Summary & Scientific Rationale This technical guide delineates the pharmacophore modeling and structural optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Targeting Hypoxic Tumor Microenvironments via Carbonic Anhydrase IX/XII Inhibition

Executive Summary & Scientific Rationale

This technical guide delineates the pharmacophore modeling and structural optimization of dibenzo[b,d]furan-2,8-disulfonamide . While sulfonamides are ubiquitous as Zinc-Binding Groups (ZBGs) in medicinal chemistry, the incorporation of the rigid, tricyclic dibenzo[b,d]furan core represents a strategic evolution from the simpler benzofuran scaffolds.

The primary therapeutic target for this ligand class is the Carbonic Anhydrase (CA) family, specifically the tumor-associated transmembrane isoforms hCA IX and hCA XII .[1] These enzymes are overexpressed in hypoxic tumor tissues, regulating pH to promote metastasis.[1]

Why this scaffold?

  • Rigidity: The tricyclic core reduces conformational entropy penalties upon binding compared to flexible biphenyl analogs.[1]

  • Isoform Selectivity: The elongated, planar hydrophobic surface of the dibenzofuran fits the specific hydrophobic pocket of hCA IX, distinguishing it from the cytosolic hCA I/II (off-targets).[1]

  • Symmetry: The 2,8-disulfonamide substitution provides a "dumbbell" pharmacophore, allowing for potential dual-interaction modes or enhanced solubility profiles compared to monosulfonamides.[1]

The Pharmacophore Hypothesis[1][2][3][4]

The efficacy of dibenzo[b,d]furan-2,8-disulfonamide relies on a specific spatial arrangement of features. We define this using a 3-Point Pharmacophore Model derived from structure-activity relationship (SAR) data of related benzofuran sulfonamides.[1]

Structural Features
Feature IDTypeChemical MoietyBiological Function
F1 (ZBG) H-Bond Donor/AcceptorSulfonamide (-SO₂NH₂) at C2Coordinates the catalytic Zinc (Zn²⁺) ion in the active site.[1]
F2 (HYD) Aromatic/HydrophobicDibenzo[b,d]furan CoreEngages in π-stacking with hydrophobic residues (e.g., Phe131, Val121) in the enzyme channel.[1]
F3 (DIS) Distal Polar InteractionSulfonamide (-SO₂NH₂) at C8Interacts with hydrophilic residues at the active site entrance or improves water solubility.[1]
Mechanistic Pathway

The following diagram illustrates the hypothesized signaling and binding mechanism:

CA_Inhibition_Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr Overexpression of CA IX / XII HIF1a->CAIX_Expr Binding Binding Event: 1. Sulfonamide -> Zn2+ 2. Dibenzofuran -> Hydrophobic Pocket CAIX_Expr->Binding Target Ligand Dibenzo[b,d]furan- 2,8-disulfonamide Ligand->Binding pH_Reg Disruption of pH Regulation Binding->pH_Reg Apoptosis Tumor Acidification Reversal & Apoptosis pH_Reg->Apoptosis

Figure 1: Mechanism of Action.[1] The ligand targets hypoxia-induced CA IX, disrupting the pH gradient required for tumor survival.

Computational Protocol: Ligand-Based & Structure-Based Modeling

To validate this scaffold, we employ a hybrid modeling approach. This protocol is self-validating: the results from the docking phase must align with the initial pharmacophore hypothesis.[1]

Workflow Overview

Workflow Step1 1. Ligand Preparation (DFT Optimization) Step2 2. Conformational Analysis Step1->Step2 Step3 3. Molecular Docking (Target: PDB 5FL4) Step2->Step3 Step4 4. Pharmacophore Extraction Step3->Step4

Figure 2: Computational pipeline for pharmacophore generation.

Step-by-Step Methodology
Phase 1: Ligand Preparation (DFT)

We cannot rely on standard force fields for the rigid dibenzofuran core due to electronic delocalization effects.[1]

  • Geometry Optimization: Use DFT (B3LYP/6-31G)* to minimize the ligand structure.[1] This ensures the planarity of the tricyclic system is accurate.[1]

  • Charge Calculation: Calculate ESP (Electrostatic Potential) charges. The sulfonamide nitrogen is acidic (pKa ~10); ensure the mono-anionic species is generated if modeling the transition state, though the neutral form is usually the entry species.[1]

Phase 2: Molecular Docking (Validation)

Docking is used here not just for binding energy, but to generate the bioactive conformation for pharmacophore extraction.[1]

  • Target Selection: Use PDB ID: 5FL4 (CA IX mimic) or 3IAI (CA II for selectivity comparison).[1]

  • Grid Generation: Center the grid on the catalytic Zinc ion.[1]

  • Constraints: Apply a positional constraint on the Zinc ion to force the sulfonamide nitrogen interaction (distance < 2.2 Å).

Phase 3: Pharmacophore Extraction

Once the docked pose is validated (RMSD < 2.0 Å from reference ligands like acetazolamide), extract the features:

  • Define Vector: Create a vector from the Sulfonamide S atom to the N atom (ZBG vector).[1]

  • Define Plane: Define the centroid of the dibenzofuran rings. This is the "Aromatic Plane" feature.[1]

  • Exclusion Volumes: Map the protein surface to define "forbidden" zones where the ligand cannot extend (steric clashes).[1]

Synthesis & Experimental Validation

To ensure this guide is actionable, we link the model to physical synthesis and testing. The synthesis of dibenzo[b,d]furan-2,8-disulfonamide requires electrophilic aromatic substitution.

Synthetic Route[1][5][6][7]
  • Starting Material: Dibenzo[b,d]furan.[1]

  • Chlorosulfonation: Reaction with excess chlorosulfonic acid (

    
    ) at 0°C -> RT.[1] The 2- and 8- positions are the most activated for electrophilic attack (para to the ether oxygen).[1]
    
    • Note: Careful temperature control is required to avoid over-sulfonation or polymerization.[1]

  • Amidation: Treatment of the intermediate disulfonyl chloride with aqueous ammonia (

    
    ) or specific amines to yield the disulfonamide.[1]
    
In Vitro Assay Protocol (Stopped-Flow)

To validate the pharmacophore model's prediction of high affinity:

  • Method: Stopped-flow CO₂ hydration assay.[1]

  • Indicator: Phenol red (pH indicator).

  • Procedure:

    • Incubate enzyme (hCA IX) with ligand for 15 min.[1]

    • Rapidly mix with CO₂-saturated water.[1]

    • Measure the time required for acidification (color change).[1]

  • Success Metric:

    
     (Inhibition Constant) < 10 nM for hCA IX, with a Selectivity Index (SI) > 50 against hCA II.[1]
    

References

  • Supuran, C. T. (2023).[1][2][3] Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry.

  • Eldehna, W. M., et al. (2020).[1] Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., et al. (2025).[1] Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Angeli, A., et al. (2023).[1][4][2] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (MDPI).[1]

  • Niu, M., et al. (2013).[1][5] Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase Inhibitors. PLoS ONE.

Sources

Exploratory

Solubility data of dibenzo[b,d]furan-2,8-disulfonamide in organic solvents

An In-Depth Technical Guide on the Solubility of Dibenzo[b,d]furan-2,8-disulfonamide in Organic Solvents Authored by a Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility of Dibenzo[b,d]furan-2,8-disulfonamide in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Dibenzo[b,d]furan derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The addition of sulfonamide groups, a well-established pharmacophore, can further enhance the therapeutic potential of this scaffold.[5] This technical guide provides a comprehensive framework for understanding and determining the solubility of a promising, yet under-characterized compound, dibenzo[b,d]furan-2,8-disulfonamide, in various organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a foundational protocol for researchers in drug discovery and development. We present a detailed methodology, grounded in the principles of thermodynamic equilibrium, to empower scientists to generate reliable and reproducible solubility data.

Introduction: The Significance of Dibenzo[b,d]furan-2,8-disulfonamide and the Imperative of Solubility

The dibenzo[b,d]furan scaffold is a core structural motif in numerous biologically active compounds.[1][6] Its rigid, planar structure and aromaticity provide a unique platform for interacting with biological targets. When functionalized with two sulfonamide groups at the 2 and 8 positions, the resulting molecule, dibenzo[b,d]furan-2,8-disulfonamide, combines the properties of the dibenzofuran core with the well-documented therapeutic activities of sulfonamides.[5] This novel compound holds potential for a range of applications, from antimicrobial to anticancer therapies.

However, for any potential drug candidate, poor aqueous solubility can be a major obstacle, leading to low bioavailability and unpredictable in vivo performance.[7] Therefore, understanding the solubility of dibenzo[b,d]furan-2,8-disulfonamide in various organic solvents is a crucial first step in its development. This data is essential for:

  • Pre-formulation studies: Selecting appropriate solvent systems for crystallization, purification, and formulation.

  • In vitro and in vivo screening: Preparing stock solutions for biological assays.

  • Predicting bioavailability: Understanding how the compound will behave in different physiological environments.

  • Process chemistry: Designing scalable and efficient synthesis and purification processes.

This guide will provide researchers with the necessary tools to experimentally determine the solubility of dibenzo[b,d]furan-2,8-disulfonamide, thereby accelerating its journey from a promising molecule to a potential therapeutic agent.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like".[8] The molecular structure of dibenzo[b,d]furan-2,8-disulfonamide—a large, aromatic, and relatively nonpolar dibenzofuran core functionalized with two polar sulfonamide groups—suggests a complex solubility profile.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large hydrophobic surface area of the dibenzofuran backbone suggests some degree of solubility in nonpolar aromatic solvents like toluene, where π-π stacking interactions can occur. Solubility in aliphatic nonpolar solvents such as hexane is anticipated to be considerably lower.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are known for their ability to dissolve a wide array of organic compounds and are likely to be effective for dibenzo[b,d]furan-2,8-disulfonamide.[9]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The two sulfonamide groups can act as hydrogen bond donors and acceptors, facilitating interactions with protic solvents like ethanol and methanol. However, the large nonpolar core may limit high solubility in these solvents.

Given this structural analysis, a systematic experimental evaluation of solubility in a range of solvents with varying polarities is essential.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[10][11] It is a robust and reliable technique that, when executed correctly, yields highly accurate data. The following protocol is designed to be a self-validating system, with explanations for each critical step.

Materials and Equipment
  • Dibenzo[b,d]furan-2,8-disulfonamide (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid dibenzo[b,d]furan-2,8-disulfonamide to a series of vials. A key principle here is to ensure a solid phase remains in equilibrium with the liquid phase.[11]

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] The goal is to ensure that the concentration of the dissolved solute is constant over time.[11] To validate this, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to sediment.[9]

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dibenzo[b,d]furan-2,8-disulfonamide.

    • A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.[12]

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Toluene25
Hexane25
DMSO25
DMF25
Acetone25
Ethanol25
Methanol25

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of dibenzo[b,d]furan-2,8-disulfonamide.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Processing cluster_quant 5. Quantification A Add excess solid dibenzo[b,d]furan-2,8-disulfonamide to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Allow excess solid to sediment C->D E Withdraw supernatant D->E F Filter sample (0.22 µm filter) E->F G Dilute sample for analysis F->G H Analyze by HPLC or UV-Vis Spectrophotometry G->H I Calculate solubility from calibration curve H->I

Sources

Foundational

Toxicity and Safety Profile of Dibenzo[b,d]furan-2,8-disulfonamide Precursors: A Comprehensive Technical Guide

Executive Summary Dibenzo[b,d]furan-2,8-disulfonamide derivatives are emerging as highly versatile pharmacophores, particularly in the development of matrix metalloproteinase (MMP) inhibitors and targeted antineoplastic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibenzo[b,d]furan-2,8-disulfonamide derivatives are emerging as highly versatile pharmacophores, particularly in the development of matrix metalloproteinase (MMP) inhibitors and targeted antineoplastic agents[1]. The synthesis of these complex molecules relies on a multi-step pathway beginning with the base dibenzofuran scaffold, proceeding through highly reactive sulfonyl chloride intermediates, and culminating in amination to yield the final disulfonamide.

As a drug development professional, it is critical to recognize that the safety profile of the final active pharmaceutical ingredient (API) cannot be evaluated in isolation. The precursors themselves present distinct toxicological hazards—ranging from environmental persistence to severe electrophilic reactivity. This whitepaper provides an authoritative, self-validating framework for understanding and mitigating the toxicity of dibenzo[b,d]furan-2,8-disulfonamide precursors during early-stage drug development.

Mechanistic Toxicology of Core Precursors

Dibenzofuran (DBF): The Base Scaffold

Dibenzofuran is a heterotricyclic aromatic compound consisting of a furan ring flanked by two benzene rings. From a toxicological standpoint, pure DBF exhibits relatively low acute toxicity. Historical in vivo studies have demonstrated that rats remain unaffected after a 200-day diet consisting of 0.025% to 0.4% DBF[2]. Furthermore, the3 classifies dibenzofuran as a Group D substance, meaning it is not classifiable as to human carcinogenicity[3].

However, DBF is cited as a volatile hazardous air pollutant of potential concern under the Clean Air Act[2]. The primary safety concern with DBF is not acute lethality, but its potential for environmental persistence and its structural relationship to highly toxic polychlorinated dibenzofurans (PCDFs). Risk assessment by direct analogy to PCDFs is strongly discouraged by the EPA due to vast differences in biological activity[3].

Dibenzo[b,d]furan-2,8-disulfonyl chloride: The Reactive Intermediate

The conversion of DBF to a disulfonamide requires chlorosulfonation, yielding dibenzo[b,d]furan-2,8-disulfonyl chloride. This intermediate represents the most significant acute hazard in the synthetic workflow. Sulfonyl chlorides are highly electrophilic and corrosive[4]. Upon contact with ambient moisture or biological fluids, they undergo rapid hydrolysis, releasing corrosive hydrogen chloride (HCl) and sulfur dioxide (SO2) gases[4].

In a biological context (e.g., accidental dermal exposure or incomplete purification), the unreacted sulfonyl chloride acts as a potent electrophile, indiscriminately adducting to nucleophilic residues (such as cysteine and lysine) on cellular proteins. This leads to rapid depletion of intracellular glutathione (GSH), inducing severe oxidative stress and subsequent necrotic cell death.

Pathway DBF Dibenzofuran (DBF) Low Acute Toxicity Intermediate Dibenzo[b,d]furan-2,8- disulfonyl chloride Electrophilic Hazard DBF->Intermediate + CSA (Chlorosulfonation) CSA Chlorosulfonic Acid Highly Corrosive CSA->Intermediate Product Dibenzo[b,d]furan-2,8- disulfonamide Target Compound Intermediate->Product + Amines (Amination) Tox1 HCl / SO2 Gas Respiratory Toxin Intermediate->Tox1 Hydrolysis Tox2 Protein Adduction Cellular Stress Intermediate->Tox2 In Vivo Exposure Amine Amine Precursors Sensitizers Amine->Product

Mechanistic toxicity and synthesis pathway of dibenzo[b,d]furan-2,8-disulfonamide precursors.

Quantitative Toxicity Data

The following table summarizes the comparative toxicological metrics and regulatory classifications of the core precursors involved in this synthetic pathway.

Precursor / CompoundChemical ClassPrimary Hazard (GHS)Mechanistic ToxicityRegulatory Status
Dibenzofuran (DBF) Heterotricyclic AreneH302, H411 (Harmful if swallowed, Toxic to aquatic life)Low acute toxicity; potential environmental persistenceEPA Group D (Not classifiable as human carcinogen)
Chlorosulfonic Acid Inorganic AcidH314, H335 (Severe skin burns, Respiratory irritation)Highly corrosive; violent exothermic reaction with waterHighly Regulated Corrosive
Dibenzo[b,d]furan-2,8-disulfonyl chloride Sulfonyl ChlorideH314, EUH014 (Causes severe burns, Reacts violently with water)Electrophilic adduction to cellular nucleophiles; releases HCl/SO2 gasUnregulated Intermediate; Handle as Corrosive
Amine Precursors (e.g., tert-butylamine)Primary AmineH314, H225 (Corrosive, Highly Flammable)Membrane disruption; skin sensitizationRegulated Flammable/Corrosive

Experimental Protocols: Safe Handling & Toxicity Screening

To ensure scientific integrity and laboratory safety, the following protocols must be strictly adhered to. They are designed with built-in causality—explaining why specific steps are taken—and include self-validating controls.

Protocol 1: Controlled Synthesis and Quenching of Dibenzo[b,d]furan-2,8-disulfonyl chloride

Causality Focus: Chlorosulfonation is highly exothermic. Uncontrolled reactions lead to the volatilization of toxic byproducts and the formation of unwanted regioisomers.

  • Preparation: Dissolve pure DBF in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: The inert atmosphere prevents premature hydrolysis of the forming sulfonyl chloride intermediate.

  • Reagent Addition: Cool the reaction vessel to 0°C using an ice-salt bath. Add chlorosulfonic acid dropwise over 30 minutes. Causality: Low temperatures suppress the formation of higher-order sulfonated byproducts and strictly control the exothermic release of HCl gas.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor completion via TLC (using an anhydrous mobile phase).

  • Quenching (Critical Safety Step): Pour the reaction mixture slowly over a large excess of crushed ice with vigorous stirring. Causality: Ice absorbs the massive heat of hydrolysis generated by excess chlorosulfonic acid, preventing the mixture from boiling and violently releasing corrosive aerosols[4].

  • Extraction: Extract the disulfonyl chloride into DCM, wash with cold brine to remove residual acids, dry over anhydrous Na2SO4, and concentrate in vacuo. Store immediately at -20°C under argon.

Protocol 2: In Vitro Cytotoxicity Screening (SRB Assay)

Causality Focus: To evaluate the safety profile of the synthesized precursors, the 5 is preferred over the traditional MTT assay. Reactive intermediates like sulfonyl chlorides can transiently disrupt mitochondrial oxidoreductases, leading to false positives in MTT assays. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measure of cellular protein mass[5].

  • Cell Seeding: Seed human hepatoma (HepG2) or normal human dermal fibroblasts (NHDF) at a density of 8,000 cells/well in 96-well plates[5]. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Dosing: Prepare precursor stocks in DMSO. Dilute in culture media to achieve final concentrations (0.1 µM to 100 µM), ensuring final DMSO concentration remains <0.5%. Causality: Keeping DMSO below 0.5% prevents solvent-induced cytotoxicity from confounding the data.

  • Self-Validation Controls (Critical): Include a vehicle control (0.5% DMSO) to establish baseline viability (100%), and a positive cytotoxic control (e.g., Doxorubicin at 10 µM) to validate assay sensitivity. Background absorbance from cell-free wells must be subtracted.

  • Incubation: Expose cells to the compounds for 72 hours[5].

  • Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% (v/v). Incubate at 4°C for 1 hour. Causality: TCA precipitates cellular proteins, fixing the cells to the plate and immediately terminating any ongoing reactive chemistry from the precursors.

  • Staining & Washing: Wash plates with deionized water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes. Wash unbound dye with 1% acetic acid[5].

  • Quantification: Solubilize the bound SRB dye in 10 mM unbuffered Tris base. Measure absorbance at 560 nm using a microplate reader[5]. Calculate IC50 values using non-linear regression.

Workflow Prep Precursor Solubilization (DMSO, <0.5% final) Dose Cell Line Dosing (e.g., HepG2, NHDF) Prep->Dose Incubate Incubation (72h, 37°C, 5% CO2) Dose->Incubate Assay Viability Assay (SRB Protein Binding) Incubate->Assay Read Absorbance Reading (Microplate Reader at 560nm) Assay->Read Analyze IC50 Calculation & Toxicity Profiling Read->Analyze

High-throughput in vitro safety screening workflow utilizing the SRB viability assay.

References

  • Wikipedia. "Dibenzofuran - Wikipedia".
  • PubChem - NIH. "Dibenzofuran | C12H8O | CID 568".
  • CymitQuimica. "CAS 42138-14-7: Dibenzofuran-3-sulfonyl chloride".
  • PMC - NIH. "Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold".
  • PMC - NIH. "Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors".

Sources

Exploratory

Engineering the Electronic Landscape of Dibenzo[b,d]furan-2,8-disulfonamide: A Comprehensive Guide for Material and Pharmaceutical Sciences

Executive Summary The rational design of functional materials requires precise control over molecular orbital energetics and intermolecular interactions. Dibenzo[b,d]furan-2,8-disulfonamide (DBF-2,8-DSA) represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional materials requires precise control over molecular orbital energetics and intermolecular interactions. Dibenzo[b,d]furan-2,8-disulfonamide (DBF-2,8-DSA) represents a highly versatile structural motif that bridges the gap between organic optoelectronics and medicinal chemistry. By functionalizing the electron-rich dibenzofuran core with strongly electron-withdrawing sulfonamide groups at the 2 and 8 positions, scientists can fundamentally rewire the molecule's electronic landscape.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive chemistry. We will explore the causality behind these electronic modifications, detail self-validating experimental protocols for their characterization, and demonstrate how these properties are leveraged in both Organic Light Emitting Diodes (OLEDs) and advanced drug design.

The Causality of Molecular Design: Orbital Dynamics

To understand the utility of DBF-2,8-DSA, one must first analyze the unfunctionalized dibenzo[b,d]furan (DBF) core. DBF is a rigid, planar, aromatic heterocycle [1]. The central oxygen atom donates electron density into the


-conjugated system via resonance, resulting in a relatively high Highest Occupied Molecular Orbital (HOMO) level. This makes DBF an excellent hole-transporting material but limits its utility as an electron transporter or bipolar host.
The Role of 2,8-Disulfonamide Substitution

The introduction of sulfonamide (


 or 

) groups at the 2 and 8 positions is a deliberate structural intervention [3]:
  • Electronic Withdrawal: The sulfonyl moiety is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. Placing these groups at the 2 and 8 positions (para to the oxygen's directing influence) maximizes the withdrawal of electron density from the core [5].

  • HOMO/LUMO Deepening: This electron withdrawal significantly lowers both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A deeper LUMO facilitates electron injection from adjacent layers in device architectures, transforming the molecule into a bipolar charge-transport material [1].

  • Symmetry and Morphology: The symmetrical 2,8-substitution pattern prevents dipole moment cancellation, enhancing the molecule's solid-state packing and thermal stability (

    
    ), which is critical for vacuum-deposited thin films.
    

Cross-Disciplinary Utility

Material Science: Bipolar Hosts for OLEDs

In the fabrication of blue phosphorescent OLEDs, the host material must possess a triplet energy (


) higher than that of the dopant to prevent reverse energy transfer (exciton quenching) [1]. DBF-2,8-DSA derivatives maintain the high 

inherent to the DBF core while providing the deepened LUMO necessary for balanced electron and hole fluxes. This bipolarity broadens the recombination zone within the emissive layer, drastically improving device efficiency and operational lifetime.
Pharmaceutical Sciences: Pharmacophore Engineering

In drug development, the electronic properties of DBF-2,8-DSA translate directly to target binding affinity. The DBF core acts as a hydrophobic,


-

stacking moiety, while the sulfonamide groups serve as potent hydrogen bond donors/acceptors [4]. For instance, in the design of Matrix Metalloproteinase-12 (MMP-12) inhibitors, the spatial arrangement and electronic density of the sulfonamide groups dictate the molecule's ability to coordinate with the zinc ion in the enzyme's active site [2]. The electron-withdrawing nature of the DBF core increases the acidity of the sulfonamide N-H proton, strengthening its hydrogen-bonding capacity [3].

Quantitative Data: Electronic Property Modulation

The following table summarizes the causal shift in quantitative electronic properties when transitioning from the base DBF core to the DBF-2,8-DSA architecture.

PropertyDibenzo[b,d]furan (Core)DBF-2,8-DSA (Derivative)Causality / Implication
HOMO Level (eV) ~ -5.60~ -6.10EWG substitution deepens HOMO, improving hole blocking capabilities.
LUMO Level (eV) ~ -2.20~ -2.90Lower LUMO facilitates favorable electron injection in OLED devices.
Bandgap (

, eV)
~ 3.40~ 3.20Extended conjugation via the sulfonyl

-participation slightly narrows the gap.
Triplet Energy (

, eV)
~ 3.00~ 2.85Maintained high

prevents exciton quenching in blue phosphors.
Thermal Stability (

)
Low / Volatile> 300 °CIntermolecular hydrogen bonding networks drastically increase thermal robustness.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of DBF-2,8-DSA must rely on self-validating systems. Below are the step-by-step methodologies for synthesizing the material and orthogonally verifying its electronic properties.

Protocol A: Regioselective Synthesis of DBF-2,8-DSA

Objective: Achieve strict 2,8-regioselectivity to ensure molecular symmetry.

  • Chlorosulfonation: Dissolve dibenzo[b,d]furan in anhydrous dichloromethane (DCM) and cool to 0 °C under inert atmosphere. Add an excess (>4 equivalents) of chlorosulfonic acid dropwise. Causality: The oxygen atom directs electrophilic attack to the 2,8 positions; excess reagent drives the reaction past the monosubstituted intermediate.

  • Isolation: Carefully quench the reaction by pouring the mixture over crushed ice. Extract the resulting dibenzo[b,d]furan-2,8-disulfonyl chloride with DCM, wash with brine, and dry over anhydrous

    
    .
    
  • Amidation: Dissolve the intermediate in tetrahydrofuran (THF). Add an excess of the target amine (e.g., ammonia gas or a primary alkylamine) alongside triethylamine (to neutralize the HCl byproduct). Stir at 25 °C for 12 hours [5].

  • Purification: Concentrate in vacuo and recrystallize from an ethanol/water gradient. Validate regiochemistry via

    
    -NMR (look for the characteristic symmetric doublet-doublet-singlet pattern in the aromatic region).
    
Protocol B: Optoelectronic Characterization (Self-Validating)

Objective: Determine absolute HOMO/LUMO levels using orthogonal electrochemical and optical techniques.

  • Electrochemical Setup (CV): Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile. Utilize a glassy carbon working electrode, a Pt wire counter electrode, and an 
    
    
    
    reference electrode.
  • Internal Calibration: Spike the solution with Ferrocene. Measure the

    
     redox couple to establish a reliable vacuum level reference (assumed -4.8 eV vs vacuum). Causality: This negates solvent-specific voltage drifts, ensuring absolute energy level accuracy.
    
  • Voltammetry: Dissolve DBF-2,8-DSA (1 mM) in the electrolyte. Execute cyclic voltammetry at a scan rate of 50 mV/s. Record the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
  • Optical Bandgap (UV-Vis): Spin-coat a 50 nm thin film of DBF-2,8-DSA onto a quartz substrate. Measure the absorption spectrum and extract the optical bandgap (

    
    ) from the Tauc plot onset.
    
  • Self-Validation Calculation: Calculate

    
     eV.
    Calculate 
    
    
    
    eV. Cross-check by calculating
    
    
    . If
    
    
    eV, the system is validated, confirming no electrochemical degradation occurred during the sweep.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating optoelectronic characterization protocol described above.

G N1 DBF-2,8-DSA N2 Cyclic Voltammetry N1->N2 Electrochemical N3 UV-Vis Spectroscopy N1->N3 Optical N4 E_ox (HOMO) N2->N4 Oxidation N5 E_red (LUMO) N2->N5 Reduction N6 Optical Bandgap N3->N6 Tauc Plot N7 Self-Validation N4->N7 Input N5->N7 Input N6->N7 Cross-check

Optoelectronic workflow for DBF-2,8-DSA ensuring self-validated HOMO/LUMO levels.

References

  • Derivative compound treating dibenzofuran as core framework, and its application in OLED. Google Patents (CN102850334A). 1

  • Unveiling structural components of dibenzofuran-based MMP-12 inhibitors: a comparative classification-dependent analysis. PMC / NIH. 2

  • Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach. ACS Sustainable Chemistry & Engineering.3

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities. Biointerface Research in Applied Chemistry. 4

  • Accessing Sulfonamides via Formal SO2 Insertion into C–N Bonds. ChemRxiv. 5

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for dibenzo[b,d]furan-2,8-disulfonamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Protocol for the Synthesis of Dibenzo[b,d]furan-2,8-disulfonamide Abstract This application note provides a detailed, step-by-step proto...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Protocol for the Synthesis of Dibenzo[b,d]furan-2,8-disulfonamide

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of dibenzo[b,d]furan-2,8-disulfonamide, a molecule of interest for medicinal chemistry and materials science. Sulfonamides are a critical class of compounds with wide-ranging applications, including well-established antimicrobial agents.[1][2] This protocol outlines a plausible and robust three-step synthetic route starting from commercially available dibenzo[b,d]furan. The methodology is grounded in fundamental principles of organic chemistry, including electrophilic aromatic substitution, conversion of sulfonic acids to sulfonyl chlorides, and subsequent amination. Each step is accompanied by expert commentary on the underlying chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Rationale and Synthetic Strategy

The dibenzo[b,d]furan scaffold is a privileged structure in medicinal chemistry and materials science, known for its rigid, planar geometry and unique electronic properties.[3] The incorporation of sulfonamide moieties onto this core is a promising strategy for developing novel therapeutic agents or functional materials. Aromatic sulfonamides are known bioisosteres of amides and carboxylic acids, often leading to improved pharmacokinetic properties and novel biological activities.[4]

While no direct, published synthesis for dibenzo[b,d]furan-2,8-disulfonamide is readily available, a logical synthetic pathway can be devised based on established chemical transformations. The strategy hinges on the known reactivity of the dibenzo[b,d]furan core in electrophilic substitution reactions, which preferentially occur at the 2- and 8-positions.[5]

The proposed three-step synthesis is as follows:

  • Disulfonation: An electrophilic aromatic substitution reaction to install sulfonic acid groups at the 2- and 8-positions of the dibenzo[b,d]furan core.

  • Chlorosulfonation: Conversion of the resulting disulfonic acid into the more reactive dibenzo[b,d]furan-2,8-disulfonyl chloride intermediate.

  • Amination: Nucleophilic substitution of the sulfonyl chloride groups with ammonia to yield the target dibenzo[b,d]furan-2,8-disulfonamide.

This document serves as a comprehensive guide for researchers to execute this synthesis, including detailed experimental procedures, purification, characterization, and critical safety information.

Overall Synthetic Workflow

The entire process, from starting material to the purified final product, is outlined below.

G cluster_0 Step 1: Disulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination cluster_3 Purification & Analysis A Dibenzo[b,d]furan B Dibenzo[b,d]furan-2,8-disulfonic acid A->B H2SO4/SO3 (Oleum) Heat C Dibenzo[b,d]furan-2,8-disulfonyl chloride B->C Thionyl Chloride (SOCl2) cat. DMF, Heat D Crude Dibenzo[b,d]furan-2,8-disulfonamide C->D Aq. Ammonia (NH4OH) 0 °C to RT E Purification (Recrystallization) D->E F Pure Dibenzo[b,d]furan- 2,8-disulfonamide E->F G Characterization (NMR, MS, IR) F->G

Sources

Application

Application Note: Regioselective Chlorosulfonation of Dibenzofuran

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Dibenzofuran (DBF) is a privileged heterocyclic scaffold utilized extensively in the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Dibenzofuran (DBF) is a privileged heterocyclic scaffold utilized extensively in the development of novel antimicrobial, antifungal, and anticancer agents [2]. Functionalization of the DBF core via chlorosulfonation yields dibenzofuran-sulfonyl chlorides, which are critical electrophilic intermediates for synthesizing sulfonamides, hydrazides, and complex peptide derivatives.

The regioselectivity of DBF electrophilic aromatic substitution is governed by the strongly electron-donating nature of the ether oxygen. Sulfonation occurs preferentially at the 2-position, which is para to the oxygen atom. The 2-position is favored over the 4-position (ortho to oxygen) due to reduced steric hindrance. When an excess of the sulfonating agent is employed, a second substitution occurs at the 8-position (also para to the oxygen on the opposite ring), yielding dibenzofuran-2,8-disulfonyl chloride[1].

Reaction Pathway Visualization

G DBF Dibenzofuran (Starting Material) Intermediate Dibenzofuran-2-sulfonic acid (Intermediate) DBF->Intermediate ClSO3H (1.05 eq) Product1 Dibenzofuran-2-sulfonyl chloride (Major Product) DBF->Product1 ClSO3H (1.05 eq) SOCl2, Reflux Product2 Dibenzofuran-2,8-disulfonyl chloride (Disubstituted) DBF->Product2 ClSO3H (2.1 eq) SOCl2, Reflux Intermediate->Product1 SOCl2, Reflux

Reaction pathways for the regioselective chlorosulfonation of dibenzofuran.

Reagent Selection & Causality

The transformation of DBF to its corresponding sulfonyl chloride can be achieved using chlorosulfonic acid (


) alone, but this often results in lower yields (e.g., ~42%) of the isolated sodium sulfonate intermediate, which must then be converted to the sulfonyl chloride in a distinct second step [1].
  • Chlorosulfonic Acid (

    
    ) : Acts as the primary electrophile. It first sulfonates the aromatic ring to form the sulfonic acid. While excess 
    
    
    
    can act as a chlorinating agent to form the sulfonyl chloride, it also promotes the formation of diaryl sulfone byproducts through the reaction of the sulfonyl chloride with unreacted DBF.
  • Thionyl Chloride (

    
    ) : To suppress sulfone formation and drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride, 
    
    
    
    is utilized as both a reagent and a solvent. The addition of
    
    
    increases the overall yield of dibenzofuran-2-sulfonyl chloride to >80% by ensuring complete halogenation of the sulfonic acid intermediate [1].

Experimental Protocols

Protocol A: Synthesis of Dibenzofuran-2-sulfonyl chloride (Monosubstitution) Objective: High-yield preparation of the monosulfonyl chloride using a one-pot sulfonation/chlorination strategy [1].

  • Setup : Equip a dry, round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube (to exclude moisture).

  • Dissolution : Dissolve dibenzofuran (6.7 g, 0.04 mol) in dry thionyl chloride (20 mL). Ensure the system is adequately ventilated, as

    
     releases 
    
    
    
    and
    
    
    upon reaction.
  • Addition : Cool the reaction mixture to 0 °C using an ice bath. Add chlorosulfonic acid (4.9 g, 0.042 mol, ~1.05 equiv) dropwise over 15 minutes.

    • Causality: Slow addition at 0 °C controls the highly exothermic sulfonation step, preventing polysubstitution and localized overheating.

  • Reflux : Remove the ice bath and heat the mixture to reflux for 3 hours.

    • Causality: Heating provides the activation energy necessary for

      
       to chlorinate the intermediate sulfonic acid, driving the reaction to completion.
      
  • Quenching : Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice.

    • Causality: Ice quenches unreacted

      
       and 
      
      
      
      safely while precipitating the highly hydrophobic dibenzofuran-2-sulfonyl chloride.
  • Isolation : Filter the resulting precipitate immediately, wash with cold water, and dry under vacuum.

    • Causality: Sulfonyl chlorides are prone to hydrolysis; they must be isolated quickly and strictly dried to prevent reversion to the sulfonic acid.

Protocol B: Synthesis of Dibenzofuran-2,8-disulfonyl chloride (Disubstitution) Objective: Exhaustive chlorosulfonation to yield the disubstituted electrophile for cross-linking or bivalent peptide synthesis [1].

  • Setup : Prepare the apparatus as in Protocol A.

  • Dissolution : Dissolve dibenzofuran (6.7 g, 0.04 mol) in thionyl chloride (20 mL).

  • Addition : At room temperature, add a stoichiometric excess of chlorosulfonic acid (9.8 g, 0.084 mol, 2.1 equiv) dropwise.

  • Reflux : Heat the solution to reflux for 3 hours.

  • Workup : Pour the cooled solution onto crushed ice. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the 2,8-disulfonyl chloride.

Quantitative Data & Reaction Optimization

The following table summarizes the stoichiometric and thermal conditions required to achieve specific regioselective outcomes during the chlorosulfonation of DBF [1].

Target ProductDBF (mol)

(mol)
EquivalentsSolventTemp / TimeYield (%)
Dibenzofuran-2-sulfonic acid (Na salt)0.200.211.05

(100 mL)
RT / 45 min42%
Dibenzofuran-2-sulfonyl chloride 0.040.0421.05

(20 mL)
0 °C

Reflux / 3h
82%
Dibenzofuran-2,8-disulfonyl chloride 0.040.0842.10

(20 mL)
RT

Reflux / 3h
89%

Analytical Verification (Self-Validating System)

To ensure the integrity of the synthesized sulfonyl chlorides before downstream peptide coupling or biological screening, the following analytical checks must be performed to validate the system:

  • Infrared Spectroscopy (IR) : Confirm the presence of the sulfonyl chloride group by identifying the characteristic asymmetric and symmetric

    
     stretching vibrations at approximately 
    
    
    
    and
    
    
    , respectively [1].
  • TLC & Derivatization : Because sulfonyl chlorides can streak on silica gel due to hydrolysis, derivatize a small aliquot with dimethylamine to form the stable sulfonamide. The resulting sulfonamide should show a single, clean spot on TLC (e.g.,

    
     ~0.37 in appropriate solvent systems), confirming the absence of unreacted DBF or disubstituted byproducts [1].
    
  • Physical State Verification : Verify that the product remains a free-flowing solid. Clumping or the distinct odor of

    
     gas indicates moisture ingress and hydrolysis back to the sulfonic acid.
    

References

  • Title : CHLOROSULFONATION OF SOME POLYNUCLEAR HETEROCYCLIC COMPOUNDS Source : Phosphorus, Sulfur, and Silicon and the Related Elements, 1992, Vol. 72, pp. 157-170. URL :[Link]

  • Title : Synthesis, Characterization and In Vitro Antimicrobial Investigation of Novel Amino Acids and Dipeptides Based on Dibenzofuran-2-Sulfonyl-Chloride Source : Journal of Computational and Theoretical Nanoscience, 2017, Vol. 14, No. 7, pp. 3183-3190. URL :[Link]

Method

Procedures for amination of dibenzo[b,d]furan-2,8-disulfonyl chloride

Application Notes & Protocols Topic: Procedures for the Amination of Dibenzo[b,d]furan-2,8-disulfonyl Chloride For: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Dibenzo[b,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Procedures for the Amination of Dibenzo[b,d]furan-2,8-disulfonyl Chloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dibenzo[b,d]furan Sulfonamides

The dibenzo[b,d]furan scaffold is a privileged heterocyclic structure found in various natural products and synthetic compounds with significant biological activities, including anticancer and antibacterial properties.[1][2][3] Its rigid, planar geometry makes it an attractive core for designing molecules that can effectively interact with biological targets. When functionalized with sulfonamide groups, the resulting molecules gain access to a critical pharmacophore that is a cornerstone of modern medicinal chemistry.[4] The sulfonamide group acts as a bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[5] This modification can dramatically improve a compound's physicochemical properties and binding affinity.[5]

The synthesis of these valuable sulfonamides is most commonly and efficiently achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This application note provides a comprehensive, in-depth guide to the synthesis of dibenzo[b,d]furan-2,8-disulfonamides from dibenzo[b,d]furan-2,8-disulfonyl chloride. It details the underlying reaction mechanism, provides step-by-step experimental protocols, and offers guidance on characterization and troubleshooting, grounded in established chemical principles.

Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Group

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution-type reaction. The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

This attack forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. The protonated sulfonamide is subsequently deprotonated by a base (such as triethylamine or pyridine) present in the reaction mixture to yield the final, neutral sulfonamide product. The base plays a crucial role in scavenging the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][8]

Sulfonamide Formation Mechanism Start Dibenzo[b,d]furan-2,8-disulfonyl Chloride (R-SO₂Cl) + Primary/Secondary Amine (R'R''NH) Intermediate Tetrahedral Intermediate [R-SO₂(Cl)⁻-N⁺H(R'R'')] Start->Intermediate Nucleophilic Attack Products Protonated Sulfonamide (R-SO₂-N⁺H(R'R'')) + Chloride Ion (Cl⁻) Intermediate->Products Chloride Elimination FinalProduct Dibenzo[b,d]furan-2,8-disulfonamide (R-SO₂-NR'R'') + Protonated Base (e.g., Et₃N·HCl) Products->FinalProduct Deprotonation Base Base (e.g., Et₃N) Base->Products

Caption: General mechanism for sulfonamide synthesis.

Materials and Equipment

Reagents:
  • Dibenzo[b,d]furan-2,8-disulfonyl chloride (CAS 23602-98-4)[9]

  • Primary or secondary amine of choice (e.g., aniline, morpholine, piperidine, benzylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (distilled and stored over KOH)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Silica Gel (for column chromatography)

Equipment:
  • Round-bottom flasks (flame-dried)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Condenser

  • Inert atmosphere manifold (Nitrogen or Argon) with bubbler

  • Ice/water bath

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Experimental Protocol: Synthesis of a Dibenzo[b,d]furan-2,8-disulfonamide

This protocol describes a general procedure for the disubstitution of dibenzo[b,d]furan-2,8-disulfonyl chloride. Stoichiometry should be adjusted based on whether mono- or di-substitution is desired and on the specific amine used.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine 1. Dissolve amine (2.2 eq) and base (3.0 eq) in anhydrous DCM under N₂. cool 2. Cool solution to 0 °C in an ice bath. prep_amine->cool prep_sulfonyl 3. Dissolve dibenzo[b,d]furan-2,8-disulfonyl chloride (1.0 eq) in anhydrous DCM. addition 4. Add sulfonyl chloride solution dropwise to the cooled amine mixture over 30 min. prep_sulfonyl->addition stir 5. Allow to warm to room temperature. Stir for 12-24 hours. addition->stir monitor 6. Monitor reaction by TLC. stir->monitor quench 7. Quench with water. Separate organic layer. monitor->quench wash 8. Wash organic layer sequentially with 1 M HCl, sat. NaHCO₃, and brine. quench->wash dry 9. Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry purify 10. Purify crude product via column chromatography or recrystallization. dry->purify

Caption: Step-by-step experimental workflow.

Detailed Steps:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the amine (2.2 equivalents) and triethylamine (3.0 equivalents) in anhydrous dichloromethane (DCM).

    • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material. The excess base ensures complete scavenging of the HCl produced.[8]

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath.

    • Rationale: The reaction is often exothermic. Initial cooling helps to control the reaction rate, preventing potential side reactions and degradation of starting materials.

  • Substrate Addition: In a separate flask, dissolve the dibenzo[b,d]furan-2,8-disulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine mixture over approximately 30-60 minutes.

    • Rationale: Slow, controlled addition is crucial to maintain the low temperature and prevent a rapid, uncontrolled exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting sulfonyl chloride spot indicates completion.

    • Rationale: TLC allows for qualitative assessment of the reaction's progress, helping to determine the appropriate time for work-up.

  • Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.[8]

    • Rationale: This aqueous washing sequence effectively removes the majority of water-soluble impurities and byproducts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation: Representative Reaction Parameters

The choice of amine, base, and solvent can influence reaction times and yields. The following table summarizes typical conditions.

Amine Substrate (Example)Equivalents (Amine)Base (Equivalents)SolventTypical Reaction Time
Morpholine2.2TEA (3.0)DCM12-18 h
Aniline2.2Pyridine (3.0)THF18-24 h
Benzylamine2.2TEA (3.0)DCM12-16 h
Piperidine2.2TEA (3.0)DCM10-14 h

Characterization of Final Products

Confirmation of the successful synthesis and purity of the dibenzo[b,d]furan-2,8-disulfonamide is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. The spectra should show characteristic peaks for the dibenzofuran core protons as well as signals corresponding to the protons of the newly incorporated amine moieties.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LCMS is used to confirm the molecular weight of the synthesized compound, matching it to the calculated exact mass.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Look for strong characteristic stretching vibrations for the S=O bonds of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). If a primary amine was used, an N-H stretch will be visible around 3300 cm⁻¹.[10]

  • Melting Point: A sharp melting point range is a good indicator of the compound's purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride due to wet reagents/solvents.2. Insufficiently nucleophilic amine.3. Inactive base (e.g., old triethylamine).1. Ensure all glassware is flame-dried and use freshly opened or distilled anhydrous solvents.2. For weakly nucleophilic amines (e.g., anilines), consider using a stronger base like pyridine and potentially gentle heating.[7]3. Use freshly distilled base.
Multiple Products on TLC 1. Formation of both mono- and di-substituted products.2. Side reactions due to excessive heat.3. Decomposition of starting material or product.1. Carefully control the stoichiometry. To favor mono-substitution, use ~1 equivalent of the amine and add the sulfonyl chloride to the amine solution.2. Maintain strict temperature control during the addition phase.3. Ensure the reaction is not run for an unnecessarily long time.
Product is an Inseparable Oil 1. Product may be amorphous or have a low melting point.2. Presence of impurities preventing crystallization.1. Attempt purification via column chromatography.2. Re-evaluate the work-up procedure to ensure all byproducts are removed. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Streaking on TLC Plate 1. Compound is highly polar or acidic/basic.2. Sample is overloaded on the TLC plate.1. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC eluent.2. Dilute the sample before spotting on the plate.

References

  • Benchchem.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Biscoe, M. R., et al. (2008). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Al-Omair, M. A. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. [Link]

  • Prasath, S., & Muthusubramanian, S. (2018).
  • Anisetti, R. N., et al. (2014). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. ResearchGate. [Link]

  • Liu, Z., et al. (2013). Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Roy, K. K., & De, A. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

Application

Preparation of Dibenzo[b,d]furan-2,8-disulfonamide for Biological Assays: An Application Note and Protocol

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of dibenzo[b,d]furan-2,8-disulfonamide. Furthermore, it outlines the critical steps for the preparation of this...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of dibenzo[b,d]furan-2,8-disulfonamide. Furthermore, it outlines the critical steps for the preparation of this compound for biological assays, ensuring data integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction

The dibenzo[b,d]furan scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. Its rigid, planar structure provides a unique framework for the spatial presentation of functional groups, making it an attractive starting point for drug discovery programs targeting a range of diseases. The introduction of sulfonamide moieties, known for their diverse pharmacological activities, at the 2 and 8 positions of the dibenzofuran core is a promising strategy for generating novel therapeutic candidates.

This application note details a robust and reproducible two-step synthesis of dibenzo[b,d]furan-2,8-disulfonamide. The protocol begins with the chlorosulfonation of commercially available dibenzo[b,d]furan to yield the key intermediate, dibenzo[b,d]furan-2,8-disulfonyl chloride. Subsequent amination of the disulfonyl chloride affords the target disulfonamide. Rigorous characterization of the final compound is essential and is described herein.

Equally important is the proper preparation of the compound for biological screening. This guide provides protocols for creating stock solutions, assessing critical physicochemical properties such as solubility and stability, and implementing quality control measures to ensure the reliability of biological data.

Part 1: Synthesis and Characterization of Dibenzo[b,d]furan-2,8-disulfonamide

The synthetic strategy is a two-step process starting from dibenzo[b,d]furan. The first step is an electrophilic aromatic substitution to introduce sulfonyl chloride groups, followed by a nucleophilic substitution to form the sulfonamides.

Synthesis_Workflow Dibenzofuran Dibenzo[b,d]furan DisulfonylChloride Dibenzo[b,d]furan-2,8-disulfonyl chloride Dibenzofuran->DisulfonylChloride Chlorosulfonic Acid Disulfonamide Dibenzo[b,d]furan-2,8-disulfonamide DisulfonylChloride->Disulfonamide Ammonium Hydroxide

Caption: Synthetic route to dibenzo[b,d]furan-2,8-disulfonamide.

Synthesis of Dibenzo[b,d]furan-2,8-disulfonyl chloride

This procedure is adapted from the chlorosulfonation of polynuclear heterocyclic compounds.[1] Chlorosulfonic acid is a highly reactive and corrosive reagent and should be handled with extreme caution in a well-ventilated fume hood.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dibenzo[b,d]furan168.1910.0 g0.059
Chlorosulfonic acid116.5241.5 mL0.712
Dichloromethane (DCM)-100 mL-
Ice-As needed-

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dibenzo[b,d]furan (10.0 g, 0.059 mol).

  • Add dichloromethane (50 mL) to dissolve the dibenzo[b,d]furan.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (41.5 mL, 0.712 mol, ~12 eq.) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (~200 g) in a 1 L beaker with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude dibenzo[b,d]furan-2,8-disulfonyl chloride is dried under vacuum. This intermediate is often used in the next step without further purification.

Synthesis of Dibenzo[b,d]furan-2,8-disulfonamide

This is a standard procedure for the conversion of sulfonyl chlorides to sulfonamides.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dibenzo[b,d]furan-2,8-disulfonyl chloride365.20~21.5 g (crude)~0.059
Ammonium hydroxide (28-30%)-150 mL-
Acetone-100 mL-
Deionized water-As needed-
Hydrochloric acid (1 M)-As needed-

Protocol:

  • In a 500 mL Erlenmeyer flask, suspend the crude dibenzo[b,d]furan-2,8-disulfonyl chloride (~21.5 g, ~0.059 mol) in acetone (100 mL).

  • Cool the suspension in an ice bath.

  • Slowly add concentrated ammonium hydroxide (150 mL) with stirring.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Remove the acetone by rotary evaporation.

  • The resulting aqueous suspension is filtered, and the collected solid is washed with cold water.

  • The crude solid is suspended in water (200 mL) and acidified to pH 2 with 1 M HCl to precipitate the product fully.

  • The solid is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried under vacuum to yield the crude dibenzo[b,d]furan-2,8-disulfonamide.

Purification and Characterization

Purification of the final compound is critical to ensure the reliability of biological data. Recrystallization is a suitable method for purifying solid organic compounds.[3][4][5][6][7]

Purification by Recrystallization:

  • Select an appropriate solvent or solvent system. A mixture of ethanol and water or isopropanol and water is often effective for sulfonamides.[3]

  • Dissolve the crude dibenzo[b,d]furan-2,8-disulfonamide in the minimum amount of the hot solvent.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[7]

  • Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization:

The identity and purity of the synthesized dibenzo[b,d]furan-2,8-disulfonamide should be confirmed by a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the dibenzofuran core will show characteristic splitting patterns. The protons of the sulfonamide groups will appear as a broad singlet. The spectrum will be more complex than that of the starting dibenzofuran.[8][9][10][11]
¹³C NMR Aromatic carbons of the dibenzofuran core will appear in the downfield region. The carbons attached to the sulfonyl groups will be significantly shifted.[12][13][14][15]
LC-MS A single major peak in the liquid chromatography trace indicates high purity. The mass spectrometry data should show the molecular ion peak corresponding to the calculated mass of the product.[9][16][17][18][19][20]
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the compound, confirming its elemental composition.
Melting Point A sharp melting point range indicates a high degree of purity.
Purity by HPLC/UPLC Quantitative assessment of purity, which should ideally be >95% for use in biological assays.

Part 2: Preparation for Biological Assays

The accurate preparation of test compounds is fundamental to obtaining reliable and reproducible data in biological assays. This section outlines the key steps and considerations for preparing dibenzo[b,d]furan-2,8-disulfonamide for screening.

Assay_Preparation_Workflow cluster_0 Compound Handling and QC cluster_1 Pre-Assay Characterization cluster_2 Assay Plate Preparation Compound Purified Dibenzo[b,d]furan-2,8-disulfonamide StockSolution Prepare DMSO Stock Solution Compound->StockSolution QC Quality Control (Purity, Identity) StockSolution->QC Solubility Solubility Assessment (Kinetic & Thermodynamic) QC->Solubility Stability Stability Assessment QC->Stability SerialDilution Serial Dilution Solubility->SerialDilution Stability->SerialDilution Assay Addition to Biological Assay SerialDilution->Assay

Caption: Workflow for preparing compounds for biological assays.

Preparation of Stock Solutions

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of compounds for high-throughput screening (HTS) due to its broad solvency.[21]

Protocol for a 10 mM Stock Solution:

  • Calculation: Determine the mass of dibenzo[b,d]furan-2,8-disulfonamide required to make a 10 mM stock solution. (Molecular Weight = 326.35 g/mol ). For 1 mL of a 10 mM solution, 3.26 mg of the compound is needed.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, conical-bottom vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.[1][21][22][23][24]

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.[21]

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[21][25] Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[21][26][27]

Solubility Assessment

Assessing the solubility of a compound in the assay buffer is crucial to avoid false negatives or positives due to compound precipitation. Both kinetic and thermodynamic solubility are important parameters.[28][29][30][31][32]

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the solubility of a compound that is introduced into an aqueous buffer from a DMSO stock solution.[28][30][31] Nephelometry (light scattering) or direct UV/LC-MS analysis after filtration can be used to determine the point of precipitation.[29][32]

  • Thermodynamic Solubility: This is an equilibrium-based measurement and is considered the "true" solubility. It is typically determined using the shake-flask method, where an excess of the solid compound is equilibrated with the aqueous buffer over an extended period (e.g., 24-48 hours).[29][31]

General Considerations:

  • The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize its effects on the biological system.[21]

  • A vehicle control containing the same final concentration of DMSO should always be included in the assay.[21]

Stability Assessment

The stability of the compound in the DMSO stock solution and in the aqueous assay buffer should be evaluated to ensure that the compound is not degrading over the course of the experiment.

  • DMSO Stock Stability: The stability of dibenzo[b,d]furan-2,8-disulfonamide in DMSO can be assessed by storing the stock solution under various conditions (e.g., room temperature, 4°C, -20°C) and analyzing its purity by HPLC/LC-MS at different time points.[8][26][27] The presence of water in DMSO can accelerate the degradation of some compounds.[2][8][25]

  • Aqueous Buffer Stability: The stability in the assay buffer can be determined by incubating the compound at the final assay concentration and temperature for the duration of the assay and then analyzing for degradation products by LC-MS.

Quality Control for Biological Assays

Maintaining a high level of quality control is essential for the integrity of screening data.[33][34][35][36][37]

  • Identity and Purity: Before preparing stock solutions, confirm the identity and purity of each batch of synthesized dibenzo[b,d]furan-2,8-disulfonamide using the analytical methods described in section 1.3. A purity of >95% is generally required.

  • Concentration Verification: The concentration of the stock solution can be verified by a suitable analytical method, such as quantitative NMR (qNMR) or by creating a calibration curve with a certified reference standard using HPLC-UV or LC-MS.

  • Plate Mapping and Controls: In HTS, proper plate mapping with appropriate positive and negative controls is critical for data normalization and hit identification.

Conclusion

The successful preparation of dibenzo[b,d]furan-2,8-disulfonamide for biological evaluation requires a combination of robust synthetic and purification protocols, as well as careful consideration of the compound's physicochemical properties. By following the detailed procedures outlined in this application note, researchers can ensure the quality and integrity of their compound, leading to more reliable and reproducible biological data. This, in turn, will facilitate the accurate assessment of the therapeutic potential of this and other novel chemical entities.

References

  • Siren, K., et al. (2015). Quality Control of Quantitative High Throughput Screening Data. PMC. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. [Link]

  • Cremlyn, R. J., et al. (1985). CHLOROSULFONATION OF SOME POLYNUCLEAR HETEROCYCLIC COMPOUNDS. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Popov, M., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. PubMed. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • Inglese, J., et al. (2010). primary high-throughput screening (hts) data quality control review... ResearchGate. [Link]

  • BioForum. (2013, October 15). Making a stock solution for my drug using DMSO. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?[Link]

  • SciSpace. (n.d.). Dibenzofuran. Retrieved from [Link]

  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?[Link]

  • Goud, B. S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Der Pharma Chemica. [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester. [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
  • DiTusa, M. R., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

  • Springer Professional. (n.d.). 4. Purification of Organic Compounds by Recrystallization. [Link]

  • SpectraBase. (n.d.). Dibenzofuran. [Link]

  • Senthil, T., & Nanjundan, S. (2018). Synthesis and characterization of soluble polyamides from 2,8-diaminodibenzofuran and various diacids. Journal of Chemical and Pharmaceutical Research.
  • Google Patents. (n.d.).
  • Semantic Scholar. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • WyoScholar. (n.d.). Synthesis and Characterization of Dibenzofuran-based Pincer Ligands. [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenzofuran. PubChem. [Link]

  • Al-Sanea, M. M., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

  • Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography. [Link]

  • Cummins, T., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. [Link]

  • Musumeci, D., et al. (2018). 1 H and 13 C NMR spectral assignments of the benzodifuran core. ResearchGate. [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot. [Link]

Sources

Method

Application Note: Isolation and Crystallization of Dibenzo[b,d]furan-2,8-disulfonamide

This Application Note is designed for researchers and process chemists involved in the synthesis and purification of sulfonamide derivatives, specifically Dibenzo[b,d]furan-2,8-disulfonamide . Introduction & Chemical Con...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the synthesis and purification of sulfonamide derivatives, specifically Dibenzo[b,d]furan-2,8-disulfonamide .

Introduction & Chemical Context

Dibenzo[b,d]furan-2,8-disulfonamide is a rigid, tricyclic aromatic compound functionalized with two polar sulfonamide groups. This structural combination presents a unique purification challenge: the dibenzofuran core is highly hydrophobic and planar (promoting


-

stacking), while the sulfonamide moieties introduce hydrogen bonding capability and high polarity.

Consequently, this molecule often exhibits "brick-dust" characteristics: a high melting point (>250°C) and limited solubility in common organic solvents. Successful isolation requires a strategy that leverages its acidity (via the


 protons) and its differential solubility in polar aprotic solvents.
Synthesis Origin & Impurity Profile

To design an effective crystallization, one must understand the upstream synthesis. This compound is typically generated via electrophilic chlorosulfonation of dibenzofuran followed by aminolysis .

Impurity TypeOriginRemoval Strategy
Unreacted Dibenzofuran Starting materialInsoluble in aqueous base; removed via filtration.
Monosulfonamide Incomplete sulfonation (2-substituted)Higher solubility in EtOH; removed via recrystallization.
Sulfonic Acids Hydrolysis of sulfonyl chlorideWater-soluble; removed in the aqueous mother liquor.
Isomers (4,6-disubst.) Steric byproducts (minor)Distinct crystal habit; removed via slow cooling.

Physicochemical Profiling

Before attempting crystallization, the solvent system must be matched to the solute's properties.

Table 1: Solubility Profile of Dibenzo[b,d]furan-2,8-disulfonamide

Solvent ClassExamplesSolubility BehaviorApplication
Aqueous Base 10% NaOH, KOHHigh (Forms Soluble Salt)Primary Extraction (Chemical purification).
Polar Aprotic DMF, DMSO, DMAcHigh (Even at RT)Solvent for anti-solvent crystallization.
Polar Protic Ethanol, MethanolLow (Cold) / Moderate (Hot) Anti-solvent or recrystallization medium.
Non-Polar Hexane, TolueneInsoluble Washing agents to remove organic impurities.
Water WaterInsoluble (Neutral pH)Anti-solvent for precipitation.

Protocol A: Acid-Base Swing Extraction (Primary Purification)

Rationale: The sulfonamide protons (


) are acidic enough to be deprotonated by strong bases. This allows the compound to dissolve in water as a salt, while non-acidic impurities (unreacted dibenzofuran, sulfones) remain insoluble. This is the most effective chemical purification step before physical crystallization.
Materials
  • Crude reaction solid.

  • 10% Sodium Hydroxide (NaOH) solution.

  • Concentrated Hydrochloric Acid (HCl).

  • Activated Charcoal (optional).[1]

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in 10% NaOH (approx. 10 mL per gram of solid). Stir vigorously at room temperature for 30 minutes. The disulfonamide will dissolve as the disodium salt.

  • Filtration (Critical): Filter the mixture through a Celite pad or sintered glass funnel.

    • Retentate (Solid): Contains non-acidic impurities (starting material, sulfones). Discard.

    • Filtrate (Liquid): Contains the product as a soluble salt.

  • Decolorization (Optional): If the filtrate is dark, add activated charcoal (5% w/w), stir for 15 mins, and filter again.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add Concentrated HCl dropwise with stirring until the pH reaches 1–2.

  • Isolation: The product will precipitate as a thick white/off-white solid. Stir for 30 minutes to ensure complete precipitation.

  • Wash: Filter the solid and wash predominantly with water (to remove NaCl) followed by a small amount of cold ethanol .

  • Dry: Dry the solid in a vacuum oven at 60°C.

Protocol B: Recrystallization (Polishing)

Rationale: After Protocol A, the product is chemically pure but may be amorphous or contain trace isomers. Recrystallization improves the crystal lattice and rejects trace monosulfonamides.

Selected Solvent System: DMF / Water (Anti-solvent method) or Acetic Acid (Temperature swing). Note: Ethanol/Water is often insufficient for disulfonamides due to low solubility.

Method: DMF/Water Anti-Solvent Crystallization
  • Dissolution: Place the dried solid from Protocol A into an Erlenmeyer flask. Add Dimethylformamide (DMF) dropwise while heating to 80°C. Use the minimum amount required to dissolve the solid completely.

  • Filtration: If any insoluble particles remain at 80°C, perform a hot filtration.

  • Nucleation: Remove from heat. While stirring moderately, slowly add hot water (80°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add a few drops of hot DMF to just clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed.

    • Tip: Wrap the flask in a towel to slow the cooling rate; this promotes larger, purer crystals.

  • Final Cooling: Once at room temperature, place the flask in a refrigerator (4°C) for 2 hours.

  • Collection: Filter the crystals. Wash with 50% aqueous ethanol to remove residual DMF.

  • Drying: Dry under high vacuum at 80°C (DMF is difficult to remove; ensure thorough drying).

Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture Step1 Suspend in 10% NaOH Start->Step1 Decision1 Filtration Step1->Decision1 SolidWaste Solid Residue (Non-acidic impurities) Decision1->SolidWaste Insoluble Filtrate Filtrate (Product as Na+ Salt) Decision1->Filtrate Soluble Step2 Acidify with HCl (pH 1-2) Filtrate->Step2 Precipitate Precipitated Solid (Chemically Pure) Step2->Precipitate Step3 Recrystallization (DMF/Water or AcOH) Precipitate->Step3 Final Pure Crystalline Dibenzo[b,d]furan-2,8-disulfonamide Step3->Final

Caption: Workflow for the isolation of acidic sulfonamides from non-acidic impurities.

Figure 2: Solubility & Solvent Selection Logic

This diagram guides the researcher in choosing the correct solvent based on observed behavior.

SolubilityLogic Start Solubility Test (100 mg / 1 mL) Water Water Start->Water Ethanol Ethanol (Hot) Start->Ethanol DMF DMF Start->DMF Result1 Insoluble Water->Result1 Result3 Partial/Hot Only Ethanol->Result3 Result2 Soluble DMF->Result2 Action1 Use as Anti-Solvent Result1->Action1 Result2->Action1 Add Water to precipitate Action3 Ideal Recrystallization Solvent Result3->Action3 Action2 Use as Primary Solvent

Caption: Decision tree for selecting the optimal crystallization solvent system.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
"Oiling Out" Product separates as liquid droplets before crystallizing.The temperature is too high, or the solvent mixture is too polar. Remedy: Add a small amount of the "good" solvent (e.g., DMF) to redissolve, then cool very slowly.
Low Yield Product remains in mother liquor.Too much solvent was used.[1] Remedy: Concentrate the mother liquor by rotary evaporation and cool again.
Colored Impurities Degradation products trapped in crystal.Remedy: Repeat Protocol A (Acid/Base) and use Activated Charcoal during the basic phase.
Amorphous Powder Precipitation was too rapid.Remedy: Re-dissolve and cool at a rate of 5°C per hour. Seed the solution with a tiny crystal if available.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Sulfonamide purification via acid-base extraction).

  • BenchChem. Recrystallization of Sulfonamide Products: Technical Support. (General solubility guidelines for sulfonamide class).

  • National Institutes of Health (NIH). PubChem Compound Summary: Dibenzofuran. (Physicochemical properties of the core scaffold).

  • Keasling, J. D., et al. "Synthesis and crystallization of dibenzofuran derivatives." Journal of Organic Chemistry (Contextual reference for dibenzofuran functionalization patterns).

Sources

Application

The Dibenzo[b,d]furan-2,8-disulfonamide Scaffold: A Versatile Platform for Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for the development of new therapeutics i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for the development of new therapeutics is perpetual. The dibenzo[b,d]furan scaffold has emerged as a "privileged" structure, consistently appearing in a variety of biologically active natural products and synthetic compounds.[1][2] Its rigid, planar geometry and electron-rich nature provide an ideal framework for the precise spatial orientation of functional groups, facilitating interactions with a diverse range of biological targets. When functionalized with sulfonamide moieties, a class of compounds renowned for their broad spectrum of pharmacological activities, the resulting dibenzo[b,d]furan-2,8-disulfonamide scaffold presents a compelling platform for the design of next-generation therapeutic agents.[3]

This guide provides a comprehensive overview of the strategic application of the dibenzo[b,d]furan-2,8-disulfonamide scaffold in drug design. We will delve into the rationale behind its selection, detailed synthetic protocols, strategies for library development, and methodologies for biological evaluation, with a particular focus on its potential in oncology and infectious diseases.

Scientific Rationale: The Synergy of a Rigid Core and Reactive Handles

The strategic placement of sulfonamide groups at the 2 and 8 positions of the dibenzo[b,d]furan core is a deliberate design choice rooted in several key principles of medicinal chemistry:

  • Symmetry and Bivalency: The C2-symmetric nature of the 2,8-disubstituted scaffold allows for the exploration of bivalent interactions with biological targets, such as the two-fold symmetric active sites of some enzymes or the dimeric interfaces of proteins. This can lead to a significant enhancement in binding affinity and selectivity.

  • Directional Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor and acceptor. The N-H proton and the two sulfonyl oxygens can engage in critical hydrogen bonding interactions within a target's binding pocket, contributing to high-affinity binding.

  • Vectors for Chemical Diversification: The sulfonamide nitrogen provides a readily accessible point for chemical modification. By reacting the precursor dibenzo[b,d]furan-2,8-disulfonyl chloride with a wide array of primary and secondary amines, a vast and diverse chemical library can be rapidly generated. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The sulfonamide groups influence the overall physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. Judicious selection of the amine substituents can fine-tune these properties to optimize the pharmacokinetic and pharmacodynamic profile of the drug candidate.

  • Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids, allowing for the modulation of acidity and other properties while maintaining key binding interactions.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of the dibenzo[b,d]furan-2,8-disulfonamide scaffold begins with the preparation of the key intermediate, dibenzo[b,d]furan-2,8-disulfonyl chloride.

Protocol 1: Synthesis of Dibenzo[b,d]furan-2,8-disulfonyl Chloride

This protocol is adapted from established methods for the sulfonation of aromatic compounds.

Materials:

  • Dibenzo[b,d]furan

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Chlorosulfonation: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice bath.

  • Carefully add dibenzo[b,d]furan to the flask, followed by the slow, dropwise addition of an excess of chlorosulfonic acid with stirring. The reaction is highly exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to 60-70°C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude dibenzo[b,d]furan-2,8-disulfonic acid will precipitate.

  • Filter the precipitate and wash it with cold water.

  • Conversion to Disulfonyl Chloride: Suspend the crude disulfonic acid in an excess of thionyl chloride. Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as it is converted to the sulfonyl chloride.

  • Cool the reaction mixture to room temperature and carefully evaporate the excess thionyl chloride under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dibenzo[b,d]furan-2,8-disulfonyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford the pure product.

Causality Behind Experimental Choices:

  • The use of an excess of chlorosulfonic acid drives the reaction towards disubstitution at the electronically favorable 2 and 8 positions.

  • The reaction is performed at an elevated temperature to overcome the activation energy for the second sulfonation.

  • Quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the disulfonic acid.

  • Thionyl chloride is a standard reagent for converting sulfonic acids to sulfonyl chlorides. The addition of DMF catalyzes this conversion.

  • The aqueous work-up removes any remaining acids and inorganic byproducts.

Protocol 2: Synthesis of a Dibenzo[b,d]furan-2,8-disulfonamide Library

This protocol outlines a parallel synthesis approach for generating a library of diverse disulfonamides.

Materials:

  • Dibenzo[b,d]furan-2,8-disulfonyl chloride

  • A library of primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of dibenzo[b,d]furan-2,8-disulfonyl chloride in anhydrous DCM.

  • Amine Array: In each well of a 96-well reaction block (or in individual vials), add a solution of a unique amine (2.2 equivalents) in anhydrous DCM.

  • Add a suitable non-nucleophilic base such as triethylamine (2.5 equivalents) to each well.

  • Reaction Initiation: Under an inert atmosphere, add the stock solution of dibenzo[b,d]furan-2,8-disulfonyl chloride (1 equivalent) to each well containing the amine and base.

  • Seal the reaction block and allow it to shake at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reactions by adding water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting crude sulfonamides can be purified by techniques suitable for parallel purification, such as automated flash chromatography or preparative HPLC.

Application in Drug Design: Targeting Kinases in Oncology

The dibenzo[b,d]furan scaffold has been identified as a promising core for the development of kinase inhibitors.[4][5] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer. The 2,8-disulfonamide substitution pattern can be exploited to target the ATP-binding site of kinases, with the sulfonamide groups forming key hydrogen bonds with the hinge region of the enzyme.

A hypothetical screening cascade for identifying dibenzo[b,d]furan-2,8-disulfonamide-based kinase inhibitors is outlined below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Selectivity & Cellular Activity cluster_3 Phase 4: Lead Optimization A Dibenzo[b,d]furan-2,8-disulfonamide Library B High-Throughput Kinase Panel Screening (e.g., 10 µM) A->B C Identify Initial Hits (>50% Inhibition) B->C D IC50 Determination for Active Kinases C->D E Select Hits with IC50 < 1 µM D->E F Broader Kinase Selectivity Profiling E->F G Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) E->G H Identify Compounds with Selective Cellular Potency F->H G->H I Structure-Activity Relationship (SAR) Studies H->I J In Vivo Efficacy and PK/PD Studies I->J K Candidate Drug Nomination J->K

Caption: Kinase Inhibitor Screening Workflow.

Data Presentation: A Hypothetical Case Study in Antibacterial Drug Discovery

The dibenzofuran nucleus is present in natural products with antibacterial activity.[1] The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, famously acting as a competitive inhibitor of dihydropteroate synthase (DHPS) in the folic acid synthesis pathway. The dibenzo[b,d]furan-2,8-disulfonamide scaffold, therefore, represents a promising starting point for the development of novel antibacterial agents.

Below is a table of hypothetical data from a preliminary screening of a small library of dibenzo[b,d]furan-2,8-disulfonamide derivatives against common bacterial pathogens.

Compound IDR (Amine Substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
DBF-S-01 -NH-CH₃64>128
DBF-S-02 -N(CH₃)₂>128>128
DBF-S-03 -NH-cyclopropyl3264
DBF-S-04 -NH-(4-fluorophenyl)1632
DBF-S-05 -NH-(pyridin-2-yl)816
Ciprofloxacin (Positive Control)0.50.25

Interpretation of Hypothetical Data:

  • The data suggests that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in the antibacterial activity.

  • A simple methylamine substitution (DBF-S-01 ) confers weak activity, while the dimethylated analog (DBF-S-02 ) is inactive, possibly due to the loss of a hydrogen bond donor.

  • Small, cyclic lipophilic groups like cyclopropyl (DBF-S-03 ) and substituted aromatic rings (DBF-S-04 , DBF-S-05 ) appear to enhance activity.

  • The improved activity of the pyridyl derivative (DBF-S-05 ) may be due to its ability to form additional interactions within the target's active site or improved cell penetration.

Experimental Protocols for Biological Evaluation

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds dissolved in DMSO

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series: Prepare a serial two-fold dilution of each test compound in MHB in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The dibenzo[b,d]furan-2,8-disulfonamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its rigid core, combined with the synthetically tractable and pharmacologically active sulfonamide moieties, provides a rich design space for medicinal chemists. The protocols and strategies outlined in this guide offer a framework for the systematic exploration of this scaffold's potential. Future work in this area should focus on the synthesis of larger and more diverse libraries, screening against a broader range of biological targets, and detailed mechanistic studies to elucidate the molecular basis of action for any identified lead compounds. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the translation of these promising scaffolds into clinical candidates.

References

  • Dao, V. H., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572. [Link]

  • Shafi, S., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Indian Journal of Pharmaceutical Sciences, 81(5), 947-953. [Link]

  • Dao, V. H., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. [Link]

  • Lüllmann, C., et al. (2011). Use of dibenzofuranone derivatives to inhibit kinases.
  • Anisetti, R. N., et al. (2014). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 6(1), 25-30. [Link]

  • Gao, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5859. [Link]

  • Owa, T., et al. (2012). Sulfonamide derivative and use thereof.
  • Zhang, Y., et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. [Link]

  • Anisetti, R. N., et al. (2021). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. ResearchGate. [Link]

  • Dawood, K. M. (2019). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 29(11), 841-870. [Link]

  • Dawood, K. M. (2013). Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents, 23(8), 959-981. [Link]

  • Arce-Ramos, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]

  • Kumar, M., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate. [Link]

  • Ben-Haim, G., et al. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof.
  • Solé, C., & Vallverdú, L. (2023). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. ResearchGate. [Link]

  • Pinheiro, P. F. G., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(15), 17359-17387. [Link]

  • Ie, Y., et al. (2016). Syntheses of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives and their application to organic field-effect transistors. Beilstein Journal of Organic Chemistry, 12, 846-853. [Link]

  • UCLA Health. (2016). Chemical compound holds promise as cancer treatment with fewer side effects than traditional chemotherapy. UCLA Health. [Link]

  • Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11494. [Link]

  • Stanetty, P., & Schnürch, M. (2009). Product Class 2: Benzo[c]furan and Its Derivatives. Science of Synthesis, 42, 1-100. [Link]

  • Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374. [Link]

  • Sahu, J. K., et al. (2025). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

Sources

Method

Formulation Strategies for Dibenzo[b,d]furan-2,8-disulfonamide Delivery

Introduction: The Physicochemical Paradox Dibenzo[b,d]furan-2,8-disulfonamide is a rigid, tricyclic pharmacophore exhibiting potent inhibition of Carbonic Anhydrase (CA) isoforms (specifically CA II, IX, and XII). While...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Paradox

Dibenzo[b,d]furan-2,8-disulfonamide is a rigid, tricyclic pharmacophore exhibiting potent inhibition of Carbonic Anhydrase (CA) isoforms (specifically CA II, IX, and XII). While the sulfonamide moiety provides the necessary "zinc anchor" for biological activity, the dibenzofuran core confers high lipophilicity and structural rigidity.

The Challenge: This molecule typically exhibits "Brick Dust" behavior (BCS Class II or IV):

  • High Melting Point (>250°C): Driven by strong intermolecular hydrogen bonding (sulfonamide-sulfonamide interactions) and

    
    -
    
    
    
    stacking of the planar core.
  • Low Aqueous Solubility: The rigid lattice prevents dissolution despite the presence of polar sulfonamide groups.

  • pKa Profile: As a weak acid (pKa

    
     9.8–10.2), it remains unionized and insoluble at gastric pH (1.2) and barely soluble at intestinal pH (6.8).
    

The Solution: Standard micronization is insufficient. To achieve therapeutic bioavailability, we must disrupt the crystal lattice or maximize surface area. This guide details two validated strategies: Topical Nanosuspensions (for ocular/glaucoma delivery) and Amorphous Solid Dispersions (ASD) (for oral systemic delivery).

Pre-formulation Characterization Protocol

Before formulation, establish the baseline metrics.

Thermodynamic Solubility Profiling

Objective: Determine the saturation solubility (


) in biorelevant media.

Protocol:

  • Preparation: Add excess dibenzo[b,d]furan-2,8-disulfonamide (approx. 10 mg) to 2 mL of media:

    • 0.1 N HCl (pH 1.2)

    • Phosphate Buffer (pH 6.8)

    • FaSSIF (Fasted State Simulated Intestinal Fluid)

  • Equilibration: Shake at 37°C for 48 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 min. Filter supernatant (0.22 µm PTFE).

  • Quantification: Analyze via HPLC (Method defined in Section 5).

Thermal Analysis (DSC)

Objective: Determine the melting point (


) and glass transition temperature (

) to assess suitability for amorphous dispersions.
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Ramp: 10°C/min from 25°C to 300°C under

    
     purge.
    
  • Note: A high

    
     (>200°C) confirms the need for high-energy processing (spray drying or hot melt extrusion).
    

Strategy A: Ophthalmic Nanosuspension (Wet Media Milling)

Rationale: For glaucoma treatment, the drug must penetrate the cornea. A nanosuspension (


 nm) increases saturation solubility via the Ostwald-Freundlich equation and enhances corneal adhesion.
Experimental Workflow

Nanosuspension_Workflow Raw Raw API (Micronized) Dispersion Pre-Dispersion (HPMC E3 + Poloxamer 188) Raw->Dispersion Disperse 1% w/v Milling High-Energy Media Milling (Zirconia Beads, 0.1mm) Dispersion->Milling Shear Force Stabilization Stabilization (Sterile Filtration/Autoclave) Milling->Stabilization Harvest QC QC: DLS & Zeta Potential Stabilization->QC Validate

Figure 1: Wet media milling workflow for generating stable nanosuspensions.

Detailed Protocol

Materials:

  • API: Dibenzo[b,d]furan-2,8-disulfonamide (1.0% w/v)

  • Stabilizer: Poloxamer 407 (0.5% w/v) + HPMC E3 (0.2% w/v)

  • Tonicity Agent: Mannitol (5.0% w/v)

  • Preservative: Benzalkonium Chloride (0.01% w/v) - Add post-milling

Step-by-Step:

  • Pre-milling: Disperse API in the stabilizer solution using a high-shear homogenizer (Ultra-Turrax) at 5,000 rpm for 5 mins.

  • Media Milling: Transfer dispersion to a bead mill (e.g., Netzsch MicroCer).

    • Beads: Yttrium-stabilized Zirconia (0.1–0.2 mm).

    • Load: 70% chamber volume.

    • Speed: 2,000 rpm.

    • Duration: Cycle for 60–90 minutes. Monitor temperature (keep <30°C).

  • Harvesting: Separate beads via sieving.

  • Sterilization: Autoclave at 121°C for 15 mins (ensure stabilizers are thermally stable) or use aseptic manufacturing.

Success Criteria:

  • Particle Size (DLS): Z-average < 250 nm; PDI < 0.2.

  • Zeta Potential: > |30 mV| (or sterically stabilized).

Strategy B: Amorphous Solid Dispersion (Spray Drying)

Rationale: For systemic delivery (e.g., hypoxic tumor targeting), oral bioavailability is key. Converting the crystalline drug to an amorphous state within a polymer matrix eliminates the energy barrier to dissolution.

Polymer Selection Logic

Use HPMC-AS (Hypromellose Acetate Succinate) .

  • Why? It is an enteric polymer. It protects the amorphous drug from recrystallizing in the acidic stomach (where solubility is lowest) and releases it in the upper intestine (pH 6.8) where the sulfonamide is more soluble.[1]

Manufacturing Workflow

ASD_Process Feed Feed Solution Preparation (Solvent: Acetone:Water 90:10) Atomization Atomization (Two-fluid Nozzle) Feed->Atomization Pump Drying Drying Chamber (Rapid Solvent Evaporation) Atomization->Drying N2 Gas Collection Cyclone Collection (Amorphous Powder) Drying->Collection Secondary Secondary Drying (Vacuum Oven) Collection->Secondary Remove Residual Solvent

Figure 2: Spray drying process flow for amorphous solid dispersion.

Detailed Protocol

Formulation:

  • Drug Load: 20% w/w

  • Polymer: HPMC-AS (L-grade) 80% w/w

  • Solvent: Acetone:Water (9:1) or Methanol:DCM (1:1) depending on solubility.

Step-by-Step:

  • Dissolution: Dissolve HPMC-AS in the solvent system until clear. Add API and sonicate until fully dissolved. Critical: Solution must be clear; any suspended particles will act as nucleation seeds.

  • Spray Drying (e.g., Buchi B-290):

    • Inlet Temp: 80–100°C

    • Outlet Temp: 45–55°C

    • Aspirator: 100%

    • Pump Rate: 15–20% (maintain outlet temp).

  • Secondary Drying: Place collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits.

Validation:

  • X-Ray Powder Diffraction (XRPD): Absence of Bragg peaks (halo pattern).

  • Non-Sink Dissolution: Demonstrate "Spring and Parachute" effect compared to crystalline drug.

Analytical Validation (HPLC Method)

To accurately quantify dibenzo[b,d]furan-2,8-disulfonamide in these complex matrices, use a validated reverse-phase method.

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5%

95% B; 10-12 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) or 280 nm
Retention Time Expect elution ~7-8 min (highly hydrophobic)

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Kesisoglou, F., et al. (2007). Nanosizing—oral formulation development and biopharmaceutical evaluation. Advanced Drug Delivery Reviews. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. Link

  • Angeli, A., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry. Link

  • NIST Chemistry WebBook. Dibenzo[b,d]furan Thermochemical Data. Link

Sources

Application

Topic: In Vitro Assay Protocols for Testing Dibenzo[b,d]furan-2,8-disulfonamide Activity

An Application Note and Protocol Guide for Researchers Abstract The dibenzo[b,d]furan scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds, incl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

The dibenzo[b,d]furan scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds, including kinase inhibitors.[1][2] The addition of sulfonamide functional groups, particularly as a disubstituted motif on this scaffold, strongly suggests a high affinity for zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[3][4] The sulfonamide group is a classic zinc-binding pharmacophore, and its derivatives are among the most potent and clinically utilized CA inhibitors.[5] This guide provides a comprehensive suite of in vitro protocols designed to rigorously characterize the activity of dibenzo[b,d]furan-2,8-disulfonamide, with a primary focus on its potential as a carbonic anhydrase inhibitor, a critical target in oncology.[6][7] We present a logical workflow, beginning with direct biochemical assays to determine potency and mechanism, followed by advanced cell-based assays to confirm target engagement and evaluate cellular efficacy.

Introduction: Rationale and Scientific Background

Dibenzo[b,d]furan-2,8-disulfonamide combines two key structural motifs:

  • Dibenzo[b,d]furan Core: A rigid, aromatic scaffold found in natural products and synthetic compounds with a wide range of activities. Its planarity and potential for π-stacking interactions can facilitate binding to various biological targets.[8][9]

  • Dual Sulfonamide Groups (-SO₂NH₂): This functional group is the cornerstone of carbonic anhydrase inhibition. The deprotonated sulfonamide coordinates directly to the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[3] The presence of two sulfonamide groups may lead to enhanced potency or unique isoform selectivity.

Our hypothesis is that dibenzo[b,d]furan-2,8-disulfonamide acts as a potent inhibitor of carbonic anhydrases, with potential selectivity towards tumor-associated isoforms such as CA IX and XII. These isoforms are key regulators of tumor pH, promoting cancer cell survival, proliferation, and metastasis, especially under hypoxic conditions.[7][10] Therefore, validating this activity is a critical step in its development as a potential therapeutic agent.

This guide outlines a multi-stage experimental approach to systematically evaluate the compound's biological activity.

G

Caption: Overall workflow for in vitro characterization.

Section 1: Direct Enzyme Inhibition Assays

This section focuses on quantifying the direct inhibitory effect of the test compound on purified carbonic anhydrase isoforms. A spectrophotometric assay using p-nitrophenyl acetate (p-NPA) as a substrate is a reliable and widely used method.[5][6] The principle relies on the esterase activity of CA, where the hydrolysis of p-NPA releases the chromophore p-nitrophenol, which can be monitored by measuring the increase in absorbance at ~400 nm.

G

Caption: Principle of the spectrophotometric CA inhibition assay.

Protocol 1.1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

This protocol determines the concentration of dibenzo[b,d]furan-2,8-disulfonamide required to inhibit 50% of the CA enzyme activity.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II as a ubiquitous control, and tumor-associated hCA IX).

  • Dibenzo[b,d]furan-2,8-disulfonamide (test inhibitor).

  • Acetazolamide (positive control inhibitor).

  • p-Nitrophenyl acetate (p-NPA, substrate).

  • Tris-SO₄ buffer (50 mM, pH 7.4-7.6).[6]

  • Dimethyl sulfoxide (DMSO, ACS grade).

  • 96-well clear, flat-bottom microplates.

  • Microplate spectrophotometer capable of reading at 400 nm.

Reagent Preparation:

  • Enzyme Stock: Prepare a stock solution of the CA enzyme in Tris-SO₄ buffer. The final concentration in the assay well should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. A typical final concentration is in the range of 6-14 nM.[3]

  • Substrate Stock: Prepare a 30 mM stock solution of p-NPA in acetonitrile. Further dilute in the assay buffer to the desired final concentration (e.g., 3 mM).[6]

  • Inhibitor Stocks: Prepare a 10 mM stock solution of the test compound and acetazolamide in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

Experimental Procedure:

  • In a 96-well plate, add reagents in the following order:

    • 160 µL of Tris-SO₄ buffer.

    • 10 µL of inhibitor solution (from serial dilutions) or DMSO for control wells (0% inhibition) and positive control wells.

    • 10 µL of CA enzyme solution.

  • Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[3]

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells. The total reaction volume is 200 µL.

  • Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.

Data Analysis:

  • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalize the rates to the DMSO control (100% activity). Percentage inhibition = [1 - (Rate with inhibitor / Rate with DMSO)] * 100.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

ParameterRecommended ValuePurpose
Final DMSO Conc.< 1%Avoid solvent interference with enzyme activity.[11]
Substrate Conc.Near KₘProvides good sensitivity for competitive inhibitors.
Pre-incubation Time10-15 minAllows inhibitor to bind to the enzyme.[5]
Reading Interval30-60 secCaptures the initial linear rate of the reaction.
Protocol 1.2: Determination of Inhibition Constant (Kᵢ) and Mechanism

This protocol distinguishes between different modes of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Procedure:

  • Set up a matrix of experiments in a 96-well plate. Vary the concentration of the substrate (p-NPA) along the x-axis (e.g., 0.2x to 5x Kₘ) and use several fixed concentrations of the inhibitor along the y-axis (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Follow the procedure from Protocol 1.1 to measure the initial reaction rates for each condition.

Data Analysis:

  • For each inhibitor concentration, plot the initial rate (V₀) against the substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections reveals the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

    • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

    • Uncompetitive: Lines are parallel.

  • The inhibition constant (Kᵢ) can be calculated from the determined IC₅₀ and the substrate's Kₘ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[3]

Section 2: Cellular Assays for Target Validation

Biochemical assays are essential, but demonstrating that a compound engages its intended target within the complex environment of a living cell is a critical validation step.

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein in intact cells or cell lysates.[12] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13]

G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cancer cell line known to express the target CA isoform (e.g., MDA-MB-231 for CA IX).[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Apparatus for cell lysis (e.g., liquid nitrogen).

  • Ultracentrifuge.

  • Reagents for Western Blotting (SDS-PAGE gels, transfer system, primary antibody against the target CA, HRP-conjugated secondary antibody, ECL substrate).

Experimental Procedure:

  • Compound Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a desired concentration (e.g., 10x IC₅₀) or DMSO for 1-2 hours in the incubator.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a water bath.[15]

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[15]

  • Detection: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, normalize the samples, and analyze by Western Blot using an antibody specific for the target CA isoform.

Data Analysis:

  • Quantify the band intensity for each temperature point for both the DMSO- and compound-treated samples.

  • Plot the relative band intensity against the temperature to generate melting curves.

  • A shift in the melting curve to a higher temperature in the compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms target engagement.[16]

Protocol 2.2: Hypoxia-Induced Cell Viability Assay

This assay assesses the compound's ability to inhibit cell proliferation or induce cell death, specifically under hypoxic conditions where CA IX is typically upregulated and plays a crucial pro-survival role.[10]

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231).[10]

  • Complete cell culture medium.

  • Test compound.

  • 96-well cell culture plates (black, clear-bottom for fluorescence).

  • Hypoxia chamber or incubator (1% O₂).

  • Cell viability reagent (e.g., CellTiter-Glo® for ATP measurement, or Resazurin for metabolic activity).

Experimental Procedure:

  • Seed cells in two separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Place one plate in a standard normoxic incubator (21% O₂) and the other in a hypoxic incubator (1% O₂).

  • Incubate for 48-72 hours.

  • Remove plates from the incubators and allow them to equilibrate to room temperature.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control for both normoxic and hypoxic conditions.

  • Plot the viability against the log of the compound concentration and determine the EC₅₀ value for each condition.

  • A significantly lower EC₅₀ value under hypoxic conditions compared to normoxic conditions would suggest that the compound's cytotoxic or anti-proliferative effect is, at least in part, mediated by the inhibition of a hypoxia-induced target like CA IX.

References

  • Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1.
  • How Syngene screened inhibitors of protein-protein interaction in HTS mode for acceler
  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PMC.
  • Preparation of Chiral Sulfonamides for Enzyme Inhibition Studies: Applic
  • Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis. Taylor & Francis Online.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
  • In-vitro a data of the human carbonic anhydrase inhibition assay for the bumetanide compounds.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC.
  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. PMC.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Pharmacological significance of the furan scaffold in drug discovery. Benchchem.
  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI.
  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

Sources

Method

Functionalization of the Dibenzofuran Core at the 2 and 8 Positions

This guide serves as a definitive technical resource for the regioselective functionalization of the dibenzofuran core at the 2 and 8 positions. It deviates from standard template structures to prioritize mechanistic log...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the regioselective functionalization of the dibenzofuran core at the 2 and 8 positions. It deviates from standard template structures to prioritize mechanistic logic, practical reproducibility, and high-value application in materials science (OLEDs) and medicinal chemistry.

Content Type: Advanced Application Note & Protocol Guide Target Audience: Synthetic Chemists, Materials Scientists, Drug Discovery Researchers[1]

The Electronic Landscape: Why the 2,8-Positions?

Before attempting synthesis, one must understand the electronic bias of the substrate. Dibenzofuran is not a uniform aromatic system; it is an oxygen-bridged biphenyl where the oxygen atom exerts a profound +M (mesomeric) effect .

  • The "Para" Director: The oxygen lone pair donates electron density into the

    
    -system.[2] In a standard benzene model, this directs electrophiles ortho and para.
    
  • Steric vs. Electronic:

    • Positions 4,6 (Ortho to O): While electronically activated, these positions are sterically shielded by the oxygen bridge and the adjacent ring hydrogen.

    • Positions 2,8 (Para to O): These positions enjoy the full electronic enhancement of the oxygen lone pair without significant steric hindrance.

    • Result: Electrophilic Aromatic Substitution (EAS) is the dominant strategy for accessing the 2,8-positions.

Mechanistic Visualization

The following diagram illustrates the resonance contribution that activates the 2 and 8 carbons.

Dibenzofuran_Resonance cluster_legend Key Insight DBF Dibenzofuran (Ground State) Res1 Resonance Form A (O+ = C4-) DBF->Res1 +M Effect Res2 Resonance Form B (Negative Charge at C2) Res1->Res2 Delocalization Res3 Resonance Form C (Negative Charge at C8) Res2->Res3 Symmetry Note The negative charge density is highest at C2 and C8, making them 'Soft' Nucleophiles for EAS.

Caption: Resonance delocalization showing the electronic activation of the 2 and 8 positions by the oxygen lone pair.

Primary Functionalization Protocols (The Gateway)

Direct functionalization requires controlling the stoichiometry to prevent mono-substitution or over-substitution (polysubstitution).

Protocol A: Regioselective Bromination (Synthesis of 2,8-Dibromodibenzofuran)

Objective: To install bromine handles for subsequent transition-metal catalyzed cross-coupling. This is the industry-standard "gateway" reaction.

Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents & Equipment[1][3][4][5][6][7][8][9]
  • Substrate: Dibenzofuran (1.0 equiv)

  • Reagent: Bromine (

    
    ) (2.2 - 2.5 equiv)
    
  • Solvent: Glacial Acetic Acid (

    
    ) or Chloroform (
    
    
    
    )[10]
  • Catalyst (Optional): Iron(III) bromide (

    
    ) can accelerate the reaction but may reduce selectivity. Standard protocols often proceed without metal catalyst due to the activated nature of the ring.
    
Step-by-Step Procedure
  • Preparation: Dissolve dibenzofuran (10 g, 59.5 mmol) in glacial acetic acid (100 mL) in a 250 mL three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Addition: Heat the solution to 50°C to ensure complete dissolution. Add Bromine (23.8 g, 149 mmol, 2.5 equiv) dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature between 50-60°C. Higher temperatures promote bromination at the 3,7 positions or poly-bromination.

  • Reaction: Stir the mixture at reflux (approx. 118°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[5] The mono-bromo intermediate appears first; reaction is complete when the mono-bromo peak disappears.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (500 mL) containing Sodium Bisulfite (

    
    , 5 g) to quench excess bromine.
    
  • Isolation: A white to off-white precipitate will form. Filter the solid and wash copiously with water and cold ethanol.

  • Purification: Recrystallize from Toluene or Xylene.

    • Yield: Typically 75–85%.

    • Purity Check:

      
      H NMR (400 MHz, 
      
      
      
      ) should show a simplified spectrum due to symmetry, with a doublet (J~2Hz) at
      
      
      8.0-8.1 ppm characteristic of the H-1/H-9 protons (ortho to Br, meta to O).
Protocol B: Friedel-Crafts Diacylation

Objective: To install ketone functionalities for medicinal chemistry analogs or further reduction to alkyl groups.

Reagents & Conditions Table
ParameterConditionRationale
Reagent Acetyl Chloride (2.5 equiv)More reactive than acetic anhydride, ensuring dual substitution.
Catalyst

(3.0 equiv)
Strong Lewis acid required to generate the acylium ion.
Solvent Nitrobenzene or DCMNitrobenzene suppresses side reactions; DCM is easier to remove but requires lower temps.
Temperature 0°C

RT
Start cold to prevent uncontrolled exotherms; warm to drive the second substitution.
Procedure Summary
  • Suspend

    
     in dry DCM at 0°C.
    
  • Add Acetyl Chloride dropwise.[6]

  • Add Dibenzofuran solution slowly.[6]

  • Allow to warm to RT and stir for 12 hours.

  • Critical Workup: Quench slowly with HCl/Ice. The 2,8-diacetyl derivative is often poorly soluble; extraction with hot ethyl acetate or filtration of the precipitate is necessary.

Advanced Derivatization (The Application)

Once the 2,8-dibromo "handle" is installed, the core can be transformed into high-value OLED host materials or bioactive scaffolds.

Protocol C: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of 2,8-Di(carbazol-9-yl)dibenzofuran (OLED Host).

Workflow Diagram

Suzuki_Coupling Start 2,8-Dibromodibenzofuran Intermediate Oxidative Addition (Pd-Ar-Br Complex) Start->Intermediate + Catalyst Reagent Aryl Boronic Acid (2.5 equiv) Reagent->Intermediate + Base Catalyst Pd(PPh3)4 (3-5 mol%) Base K2CO3 (2M aq.) Product 2,8-Diaryl-dibenzofuran (OLED Host) Intermediate->Product Reductive Elimination (Reflux, Toluene/EtOH)

Caption: Palladium-catalyzed cross-coupling workflow for generating 2,8-diaryl derivatives.

Experimental Protocol
  • Charge: In a glovebox or under Argon, combine 2,8-dibromodibenzofuran (1.0 equiv), Aryl Boronic Acid (2.5 equiv), and

    
     (0.05 equiv).
    
  • Solvent System: Add Toluene:Ethanol (4:1 ratio). The ethanol is crucial for phase transfer with the aqueous base.

  • Base: Add degassed 2M

    
     aqueous solution (5.0 equiv).
    
  • Reaction: Reflux at 90–100°C for 24 hours.

  • Workup: Separate phases. Wash organic layer with brine.[6][8] Dry over

    
    .[8]
    
  • Purification: Column chromatography (Silica gel, Hexane/DCM gradient). OLED materials often require sublimation for final purification (

    
    ).
    

Critical Analysis: EAS vs. Lithiation

A common pitfall is assuming Lithiation (Li-Halogen exchange or Direct Metalation) behaves like EAS.

FeatureElectrophilic Aromatic Substitution (EAS)Directed Ortho Metalation (DoM)
Primary Target 2,8-Positions 4,6-Positions (Ortho to O)
Driving Force Electronic donation (+M) from OxygenCoordination of Li to Oxygen lone pair
Reagents

,

, AcCl/


,

Utility Symmetrical Core FunctionalizationSterically Hindered / Ortho Functionalization

Expert Insight: If your target is the 4 or 6 position, do not use the protocols in this guide. Use


 in ether/THF. For 2,8-functionalization, EAS is the only scalable, regioselective method.

References

  • BenchChem. The Synthesis of Acetylated Dibenzofurans: An In-depth Technical Guide. (2025).[5][6][7][8][9][11] Link

  • National Institutes of Health (PMC). Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. (2017).[12] Link

  • Google Patents. Derivative compound treating dibenzofuran as core framework, and its application in OLED. CN102850334A. Link

  • Ningbo Inno Pharmchem. Understanding Dibenzofuran-2,8-diboronic Acid in OLED Synthesis.Link

  • Royal Society of Chemistry. The halogenation and attempted epoxidation of 3a,8a-dihydrofuro[2,3-b]benzofuran. J. Chem. Soc., Perkin Trans. 1. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of dibenzo[b,d]furan-2,8-disulfonamide synthesis

Technical Support Center: Dibenzo[b,d]furan-2,8-disulfonamide Synthesis Ticket ID: #DBF-28-YIELD-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High Executive Summary: The Y...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dibenzo[b,d]furan-2,8-disulfonamide Synthesis Ticket ID: #DBF-28-YIELD-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High

Executive Summary: The Yield Challenge

Synthesizing dibenzo[b,d]furan-2,8-disulfonamide with high yield is a classic exercise in balancing electrophilic aromatic substitution kinetics with the hydrolytic instability of the sulfonyl chloride intermediate.

Users typically encounter three yield-killing bottlenecks:

  • Incomplete Chlorosulfonation: Stalling at the mono-substituted 2-sulfonyl chloride.

  • Hydrolysis during Quench: The 2,8-disulfonyl chloride intermediate is moisture-sensitive; improper quenching reverts it to the sulfonic acid (water-soluble and lost in aqueous waste).

  • Inefficient Amination: Poor solubility of the disulfonyl chloride leads to heterogeneous reactions that trap unreacted material.

This guide moves beyond standard textbook procedures, utilizing a Thionyl Chloride (SOCl₂)-mediated protocol that drives conversion and protects the intermediate.

The "Gold Standard" Protocol

This protocol is designed for maximum conversion and regioselectivity . It replaces the "neat" chlorosulfonic acid method (which is viscous and prone to charring) with a solvated system.

Phase A: Chlorosulfonation (The Critical Step)
  • Reagents: Dibenzofuran (1.0 eq), Chlorosulfonic acid (ClSO₃H, 4.0 - 6.0 eq), Thionyl Chloride (SOCl₂, solvent/reagent).

  • Why SOCl₂? It acts as a solvent to solubilize the dibenzofuran and, crucially, converts any in situ formed sulfonic acid (–SO₃H) back into the desired sulfonyl chloride (–SO₂Cl), pushing the equilibrium to the right.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an HCl gas trap (scrubber).

  • Solubilization: Dissolve Dibenzofuran in Thionyl Chloride (approx. 5 mL per gram of substrate).

  • Addition: Cool to 0°C. Add Chlorosulfonic acid dropwise over 30 minutes. Control exotherm.

  • Reaction: Warm to room temperature, then heat to reflux (approx. 75-80°C) for 3–4 hours.

    • Checkpoint: TLC (or LCMS of a methanol-quenched aliquot) should show the disappearance of the mono-substituted intermediate.

  • Isolation (The "Dry Quench"):

    • Cool to room temperature.[1]

    • Do NOT pour onto ice yet. First, remove excess SOCl₂ under reduced pressure (rotary evaporator with a base trap).

    • Dissolve the residue in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Now wash this organic layer rapidly with ice-cold water (to remove residual acid) and immediately separate. Dry over MgSO₄.[1]

Phase B: Amination
  • Reagents: Crude 2,8-disulfonyl chloride (in DCM/DCE), Anhydrous Ammonia gas (NH₃).

  • Why Gas? Aqueous ammonia introduces water, competing with the amine for the electrophilic sulfur. Anhydrous gas prevents hydrolysis.

Step-by-Step:

  • Setup: Cool the DCM/DCE solution of disulfonyl chloride to -10°C to 0°C .

  • Bubbling: Bubble anhydrous NH₃ gas slowly through the solution. A heavy precipitate (ammonium chloride + product) will form.

  • Completion: Continue until the solution is saturated (pH of wet paper above headspace is basic). Stir for 1 hour at RT.

  • Workup:

    • Filter the solids.[2][3]

    • Wash the solid cake with water (to dissolve NH₄Cl byproduct).

    • The remaining solid is the crude Dibenzo[b,d]furan-2,8-disulfonamide.

Troubleshooting Hub (Q&A)

Q1: My yield is stuck at ~40%, and I see a lot of mono-substituted product. What is wrong? A: You are likely operating under kinetic control rather than thermodynamic control. The 2-position is the most reactive.[4] To force the second sulfonation at the 8-position:

  • Increase Temperature: Ensure you are refluxing (approx. 80°C). Room temperature reactions often stall at the mono-sulfonated stage.

  • Increase Stoichiometry: Use at least 4–6 equivalents of ClSO₃H. The acid is consumed not just as a reagent but also binds to the water produced.

Q2: The product turns into a "gummy" black tar during chlorosulfonation. A: This is "charring" caused by the strong oxidizing nature of ClSO₃H when used neat (without solvent) or if the addition is too fast.

  • Solution: Use the Thionyl Chloride co-solvent method described above. It dilutes the reaction, manages heat dissipation, and prevents oxidative degradation of the aromatic ring.

Q3: I lose a massive amount of mass during the water wash of the sulfonyl chloride. A: You are suffering from hydrolysis . The disulfonyl chloride hydrolyzes back to the water-soluble disulfonic acid.

  • Fix:

    • Use Dichloromethane (DCM) to extract the chloride.

    • Keep the water wash ice-cold and fast (<5 minutes contact time).

    • Do not store the DCM solution; proceed immediately to amination.

Q4: The final sulfonamide is not precipitating, or the yield is low during amination. A: Dibenzo[b,d]furan-2,8-disulfonamide has poor solubility in many organic solvents, but if you use too much solvent, it may remain solubilized.

  • Fix: If using the anhydrous gas method, the product should precipitate. If utilizing aqueous ammonia (not recommended), the product might form an emulsion. Switch to the anhydrous NH₃ gas in DCM method. The product is insoluble in DCM and will crash out cleanly.

Diagnostic Visualizations

Figure 1: Reaction Pathway & Yield Loss Points

This diagram illustrates the synthesis flow and identifies exactly where yield is lost (red nodes).

G cluster_0 Critical Control Point Start Dibenzofuran Mono Intermediate: 2-Sulfonyl Chloride Start->Mono ClSO3H, 0°C (Kinetic Control) Di Target Intermediate: 2,8-Disulfonyl Chloride Mono->Di ClSO3H, Reflux (Thermodynamic Control) Sulfonic Yield Loss: Disulfonic Acid (Water Soluble) Di->Sulfonic Hydrolysis (Warm/Prolonged Aqueous Contact) Final Product: 2,8-Disulfonamide Di->Final NH3 (anhydrous) DCM, 0°C

Caption: Reaction pathway showing the critical transition from mono- to di-substitution and the risk of hydrolysis.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your specific batch.

DecisionTree Problem Low Yield Detected CheckStep Where is the loss? Problem->CheckStep Step1 Step 1: Chlorosulfonation CheckStep->Step1 Starting material remains or Mono-product Step2 Step 2: Isolation/Quench CheckStep->Step2 Low mass recovery of intermediate Step3 Step 3: Amination CheckStep->Step3 Intermediate pure, but final yield low Sol1 Action: Increase Temp to Reflux Add SOCl2 co-solvent Step1->Sol1 Sol2 Action: Dry Quench (Remove SOCl2 first) Use Ice-Cold Water Step2->Sol2 Sol3 Action: Switch to Anhydrous NH3 gas Avoid aqueous ammonia Step3->Sol3

Caption: Logic tree for diagnosing yield issues based on reaction stage.

Quantitative Data: Solvent Effects

The choice of solvent during the chlorosulfonation step drastically impacts the yield distribution.

Solvent SystemTemperatureMajor ProductYield (2,8-Isomer)Notes
CCl₄ RefluxMono-substituted< 50%Poor solubility limits conversion.[5]
Neat (No Solvent) 100°C2,8-Disulfonyl Cl60-70%High viscosity; significant charring/tar formation.
SOCl₂ (Thionyl Chloride) Reflux (75°C) 2,8-Disulfonyl Cl 85-90% Recommended. Maintains homogeneity; dehydrates sulfonic acids.

References

  • Chlorosulfonic Acid: A Versatile Reagent . Vertex AI Search / VDOC.PUB. (General reactivity and use of thionyl chloride as a co-solvent for high yield). 5[6]

  • Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides . European Patent Office - EP 0583960 A2. (Specific protocols for converting sulfonic acids to chlorides using thionyl chloride). 1

  • An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dibenzofuran . Benchchem.[4] (Regioselectivity principles: 2,8-positions are favored).[5] 4[6]

  • Production of organic sulfonyl chlorides . US Patent 3108137A. (Quenching protocols to minimize hydrolysis). 7

Sources

Optimization

Technical Support Center: Dibenzofuran Sulfonation &amp; Purification

[1] Topic: Purification Methods for Dibenzofuran Sulfonic Acid Isomers Content Type: Troubleshooting Guide & FAQ Audience: Organic Chemists, Process Engineers, Drug Development Scientists Introduction: The Isomer Challen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Purification Methods for Dibenzofuran Sulfonic Acid Isomers Content Type: Troubleshooting Guide & FAQ Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Introduction: The Isomer Challenge

In the direct sulfonation of dibenzofuran, the electrophilic aromatic substitution (EAS) is heavily directed by the ether oxygen. The 2-position (para- to the oxygen) is the kinetic and thermodynamic product. However, process deviations often lead to two critical impurities:

  • 2,8-Dibenzofurandisulfonic acid (Over-sulfonation).[1]

  • 4-Dibenzofuransulfonic acid (Trace isomer, often from high-temperature rearrangement or specific catalytic conditions).[1]

  • Unreacted Dibenzofuran .

This guide provides a self-validating workflow to isolate the target Dibenzofuran-2-sulfonic acid with >99% purity.

Part 1: Diagnostic Hub (Troubleshooting)

Before attempting purification, identify your specific impurity profile.[1][2] Use this decision matrix to select the correct protocol.

Isomer_Diagnosis_Flow Start Crude Sulfonation Mixture Check1 Is the product water-soluble? Start->Check1 Soluble Yes (Sulfonic Acids) Check1->Soluble Insoluble No (Unreacted Dibenzofuran) Check1->Insoluble Precipitate Check2 HPLC/NMR Analysis Soluble->Check2 Action3 Filter & Recycle Insoluble->Action3 CaseA Major: 2-isomer Minor: 2,8-disulfonate Check2->CaseA High Acid/Temp CaseB Major: 2-isomer Minor: 4-isomer Check2->CaseB Catalytic/Rearrangement Action1 Protocol A: Barium/Sodium Salt Fractionation CaseA->Action1 Action2 Protocol B: Fractional Recrystallization CaseB->Action2

Figure 1: Diagnostic workflow for selecting the appropriate purification method based on crude composition.

Part 2: Purification Protocols

Protocol A: The Barium Salt Fractionation (Removal of Disulfonates)

Best for: Removing 2,8-disulfonic acid from the desired 2-monosulfonic acid. Principle: Barium salts of disulfonic acids are typically highly insoluble in water due to cross-linking lattice energy, whereas barium salts of monosulfonic acids retain moderate solubility.

Step-by-Step Methodology:

  • Dilution: Quench your sulfonation mixture (e.g., chlorosulfonic acid reaction) into crushed ice. Maintain temperature <20°C to prevent hydrolysis.

  • Liming: Neutralize the acidic solution with Barium Carbonate (

    
    )  or Barium Hydroxide  until pH ~6-7.
    
    • Observation: A heavy white precipitate will form.[1] This is a mixture of

      
       (from excess sulfuric acid) and the Barium salt of the 2,8-disulfonate.
      
  • Filtration (Hot): Heat the slurry to 80-90°C and filter while hot.

    • Retentate (Solid): Contains

      
       and 2,8-disulfonate (discard or recover if needed).[1]
      
    • Filtrate (Liquid): Contains the desired Dibenzofuran-2-sulfonate (Barium salt) .[1]

  • Conversion (Optional): If the free acid or sodium salt is required:

    • Treat the filtrate with exact equivalents of

      
       (to regenerate free acid) or 
      
      
      
      (to swap to sodium salt).[1]
    • Filter off the resulting

      
      .[1]
      
Protocol B: Selective Recrystallization (Isomer Polishing)

Best for: Separating 2-isomer from trace 4-isomer or refining the Sodium salt.[1] Solvent System: Ethanol:Water (80:20 v/v).[1]

Data: Solubility Profile of Sodium Dibenzofuran-2-sulfonate

Solvent System Temp (°C) Solubility Status
Water (Neutral) 25 High (>100 mg/mL)
Ethanol (100%) 78 (Reflux) Low
Ethanol:Water (80:20) 78 (Reflux) High (Dissolves)

| Ethanol:Water (80:20) | 4 | Low (Crystallizes) |[1]

Procedure:

  • Convert crude acid to Sodium salt using NaOH.[1] Evaporate to dryness.

  • Dissolve the crude solid in minimum boiling Ethanol:Water (80:20).[1]

  • Critical Step: If color persists (oxidation products), add 1% wt/wt activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow slow cooling to room temperature, then refrigerate at 4°C overnight.

  • Filter the white laminar crystals. The 4-isomer (if present) generally remains in the mother liquor due to higher solubility caused by the disruption of crystal packing near the heteroatom.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why does my product turn pink/red during drying?

A: This indicates oxidative degradation, likely due to trace acid remaining in the crystal lattice.

  • Fix: Ensure the final recrystallization is from a neutral or slightly basic solution (pH 7-8).[1] Wash the filter cake with cold ethanol to remove residual mother liquor.[1] Store under inert atmosphere if possible.

Q2: I am seeing a "shoulder" peak on my HPLC. Is this the 4-isomer?

A: It is possible, but first rule out the 2,8-disulfonic acid .

  • Verification: Run the sample on a C18 Reverse Phase column.[1]

    • Mobile Phase: Acetonitrile : Water (with 0.1% TFA).[1]

    • Elution Order: The disulfonic acid is much more polar and will elute first (near the void volume). The 2-sulfonic acid elutes later.[1] The 4-isomer, being structurally similar to the 2-isomer, will elute very close to the 2-isomer (often as a shoulder).

  • Resolution: If it is the disulfonate, use Protocol A . If it is the 4-isomer, use Protocol B with multiple passes.[1]

Q3: Can I use chromatography for bulk purification?

A: For multigram scales, chromatography is inefficient for sulfonic acids due to "tailing" caused by the strong acid group interacting with silica.

  • Recommendation: Use Flash Chromatography with "Reverse Phase" silica (C18) if you must.[1] Standard normal phase silica requires highly polar mobile phases (e.g., DCM:MeOH:NH3) which are difficult to remove.[1] Salt formation (Protocol A) is superior for scalability.[1]

Part 4: Process Visualization

The following diagram details the chemical logic behind the separation of the Mono- and Di-sulfonated species.

Purification_Logic cluster_0 Crude Mixture Mono 2-Sulfonic Acid (Target) Step1 Precipitation (Salt Formation) Mono->Step1 Di 2,8-Disulfonic Acid (Impurity) Di->Step1 H2SO4 Excess H2SO4 H2SO4->Step1 Reagent Add Ba(OH)2 or BaCO3 Reagent->Step1 Filter Hot Filtration (80°C) Step1->Filter Solid Solid Cake: BaSO4 + Ba-2,8-Disulfonate Filter->Solid Insoluble Salts Liquid Filtrate: Ba-2-Sulfonate (Soluble) Filter->Liquid Soluble Mono-Salt Final Acidification/Na-Swap Recrystallization Liquid->Final

Figure 2: Chemical separation logic utilizing the solubility differential of Barium salts.[1]

References

  • Gilman, H., Smith, E. W., & Oatfield, H. J. (1934).[1] Dibenzofuran.[1][3][4][5][6][7][8] I. Sulfonation. Journal of the American Chemical Society, 56(6), 1412–1414.

    • Context: Foundational text establishing the 2-position as the primary sulfonation site and initial isol
  • BenchChem Technical Support. (2025). Recrystallization of 4-Aminodibenzofuran for High Purity.

    • Context: Provides solubility data and solvent systems (Ethanol/Water)
  • Nussbaum, M. L., & Knaggs, E. A. (1965).[1] Method for sulfonation and sulfation of organic compounds. U.S. Patent No.[1] 3,169,142.[1]

    • Context: Describes industrial separation of sulfonic acids using salt precipit
  • O'Brien, P., et al. (2021).[1] Regioselectivity in the Sulfonation of Heterocycles. Journal of Organic Chemistry.

    • Context: Modern mechanistic insight into the kinetic vs. thermodynamic control of dibenzofuran substitution.

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Dibenzo[b,d]furan-2,8-disulfonamide Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of dibenzo[b,d]furan-2,8-disulfonamide from dibenzofuran is a highly temperature-sensitive, two-step workflow.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of dibenzo[b,d]furan-2,8-disulfonamide from dibenzofuran is a highly temperature-sensitive, two-step workflow. Because the dibenzofuran core undergoes sequential electrophilic aromatic substitutions followed by a nucleophilic acyl substitution, precise thermal control is the primary determinant of yield, regioselectivity, and product stability[1][2].

This guide provides the mechanistic rationale, validated protocols, and troubleshooting steps to master this synthesis.

Process Overview & Mechanistic Rationale

The synthesis relies on two distinct chemical transformations, each with opposing thermal requirements:

  • Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution) Dibenzofuran is reacted with an excess of chlorosulfonic acid (

    
    ). The first substitution at the 2-position is highly exothermic and rapid. However, the newly added sulfonyl chloride group is strongly electron-withdrawing, deactivating the ring[3]. To overcome the activation energy barrier for the second substitution at the 8-position, the reaction must be carefully warmed from 
    
    
    
    to room temperature (
    
    
    )[2].
  • Step 2: Amidation (Nucleophilic Acyl Substitution) The isolated dibenzo[b,d]furan-2,8-disulfonyl chloride is reacted with ammonia. This step is violently exothermic. If the temperature is not strictly suppressed (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) during addition, the localized heat will cause competitive hydrolysis of the sulfonyl chloride back into a water-soluble sulfonic acid, permanently destroying your yield.
    
Workflow & Thermal Dependency Diagram

SynthesisFlow DBF Dibenzofuran (Starting Material) Step1_Add Addition at 0 °C (Controls Exotherm) DBF->Step1_Add ClSO3H Chlorosulfonic Acid (5-6 eq) ClSO3H->Step1_Add Step1_Stir Warming to 25 °C (Drives 2nd Substitution) Step1_Add->Step1_Stir Intermediate Dibenzo[b,d]furan-2,8-disulfonyl chloride Step1_Stir->Intermediate Warn1 Too High: Polysulfonation Too Low: Mono-substitution Step1_Stir->Warn1 Step2_Add Addition at 0-5 °C (Prevents Hydrolysis) Intermediate->Step2_Add NH3 Aqueous NH3 or NH3/THF NH3->Step2_Add Step2_Stir Stir at 20 °C (Completes Amidation) Step2_Add->Step2_Stir Warn2 Too High: Hydrolysis to Sulfonic Acid Too Low: Sluggish Kinetics Step2_Add->Warn2 Product Dibenzo[b,d]furan-2,8-disulfonamide (Target Product) Step2_Stir->Product

Caption: Temperature-dependent workflow for the synthesis of dibenzo[b,d]furan-2,8-disulfonamide.

Temperature Control Matrix

To ensure reproducibility, adhere strictly to the thermal boundaries outlined below. Deviations will result in specific, predictable failure modes.

Process StepTarget TempAcceptable RangeConsequence of

Range
Consequence of

Range

Addition


to

Reagent freezing/poor mixingRunaway exotherm, charring
Chlorosulfonation Stir


to

Reaction stalls at mono-substitutionPolysulfonation, ring oxidation
Ice Quench (Step 1)


to

N/A (Ice limits lower bound)Hydrolysis of sulfonyl chloride

Addition


to

Precipitation of intermediateRapid hydrolysis to sulfonic acid
Amidation Stir


to

Incomplete amidationSide reactions, color degradation

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Controls (IPC) are met.

Phase 1: Synthesis of Dibenzo[b,d]furan-2,8-disulfonyl chloride
  • Preparation: Dissolve

    
     (
    
    
    
    ) of dibenzofuran in
    
    
    of anhydrous chloroform (
    
    
    ) in a
    
    
    3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an internal temperature probe.
  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to reach exactly

    
    .
    
  • Addition: Place

    
     (
    
    
    
    ,
    
    
    ) of chlorosulfonic acid in the dropping funnel. Add dropwise over 45 minutes, maintaining the internal temperature strictly below
    
    
    [3].
    • Causality: Rapid addition causes localized heating, leading to oxidative cleavage of the furan ring.

  • Propagation: Remove the ice bath. Allow the reaction to warm to

    
     natively over 30 minutes. Stir at 
    
    
    
    for 4 hours.
  • IPC (TLC): Quench a

    
     aliquot in ice water, extract with ethyl acetate, and run TLC (Hexane:EtOAc 4:1). The mono-sulfonyl chloride intermediate must be completely consumed.
    
  • Quench: Carefully pour the reaction mixture over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of crushed ice with vigorous stirring. Critical:  The temperature during the quench must not exceed 
    
    
    
    . Extract the aqueous layer with dichloromethane (
    
    
    ), wash with cold brine, dry over
    
    
    , and concentrate under vacuum (bath temp
    
    
    ) to yield the disulfonyl chloride as a solid.
Phase 2: Synthesis of Dibenzo[b,d]furan-2,8-disulfonamide
  • Preparation: Dissolve the crude dibenzo[b,d]furan-2,8-disulfonyl chloride in

    
     of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
    
  • Cooling: Chill the solution to

    
     using an ice bath.
    
  • Amidation: Slowly add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of cold aqueous ammonium hydroxide (
    
    
    
    ) or bubble anhydrous
    
    
    gas into the solution. Maintain the internal temperature below
    
    
    during the entire addition phase[4].
  • Maturation: Remove the ice bath and stir the resulting slurry at

    
     for 2 hours.
    
  • Workup: Concentrate the mixture under vacuum to remove THF/DCM. Add

    
     of cold water to the residue, adjust the pH to 6-7 using dilute 
    
    
    
    (if necessary), and filter the precipitated dibenzo[b,d]furan-2,8-disulfonamide. Wash with cold water and dry under high vacuum.

Troubleshooting & FAQs

Q: My final yield is less than 20%, and the aqueous phase during the Step 1 quench is highly acidic and yellow. What went wrong? A: You experienced catastrophic hydrolysis during the quench. Sulfonyl chlorides are highly electrophilic. If the quench temperature exceeds


, water acts as a nucleophile and converts the product into dibenzo[b,d]furan-2,8-disulfonic acid. Because sulfonic acids are highly water-soluble, they remain in the aqueous layer and are lost during extraction. Solution: Increase the amount of crushed ice during the quench and pour the reaction mixture slower.

Q: LC-MS analysis of my Step 1 product shows a mass corresponding to mono-substituted dibenzofuran-sulfonyl chloride. Why didn't the reaction complete? A: The reaction temperature during the propagation phase was too low. The first chlorosulfonation strongly deactivates the aromatic system. Stirring at


 is insufficient to drive the second substitution. Solution: Ensure the reaction is warmed to 

and stirred for a full 4 hours after the initial addition.

Q: Can I heat the chlorosulfonation step to


 to speed up the reaction? 
A:  No. While elevated temperatures (

) will accelerate the reaction, they also promote polysulfonation (e.g., forming the 2,4,8-trisulfonyl chloride) and can cause oxidative ring-opening of the dibenzofuran core[2]. The optimal balance between kinetics and regioselectivity is achieved at

.

Q: During the amidation step, my product precipitated immediately upon adding ammonia, and the reaction stalled. How do I fix this? A: This is a solubility issue combined with a thermal drop. If the temperature drops below


, the intermediate may crash out of the THF/DCM solution, preventing the ammonia from reacting efficiently. Solution: Ensure vigorous mechanical stirring and maintain the temperature strictly between 

and

. If precipitation persists, increase the volume of the organic solvent by 20%.

References

  • Cremlyn, R.J. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. Retrieved from:[Link]

  • Ionita, P., et al. (2008). Synthesis and characterisation of several di-, tri-, and tetra- radicals linked by flexible or rigid linkers. Arkivoc. Retrieved from:[Link]

  • Levin, J. I., et al. (2008). Tricyclic compounds as matrix metalloproteinase inhibitors (WO2008057254A2). Google Patents.

Sources

Optimization

Troubleshooting low purity in dibenzo[b,d]furan-2,8-disulfonamide recrystallization

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting for common issues encountered during the recrystallization of dibenzo[b,d]furan-2,8-d...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for common issues encountered during the recrystallization of dibenzo[b,d]furan-2,8-disulfonamide. As Senior Application Scientists, we have designed this resource to move beyond simple procedural steps, offering explanations of the underlying chemical principles to empower you to make informed decisions during your purification process.

I. Understanding the Fundamentals of Dibenzo[b,d]furan-2,8-disulfonamide Recrystallization

Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[1] For dibenzo[b,d]furan-2,8-disulfonamide, a successful recrystallization hinges on selecting a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at high temperatures (allowing for removal via hot filtration).[2]

Key Chemical Properties of Dibenzo[b,d]furan-2,8-disulfonamide:

PropertyExpected CharacteristicImplication for Recrystallization
Polarity High due to two sulfonamide groups.Likely soluble in polar organic solvents and potentially mixtures with water.
Melting Point Expected to be high due to the rigid aromatic core and strong intermolecular hydrogen bonding from the sulfonamide groups.Reduces the likelihood of "oiling out" during recrystallization.[3]
Solubility Generally low in non-polar solvents. Solubility in polar solvents will vary significantly with temperature.A wide range of polar solvents and solvent mixtures should be screened for optimal recrystallization performance.

II. Troubleshooting Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of dibenzo[b,d]furan-2,8-disulfonamide, providing potential causes and actionable solutions.

A. Low or No Crystal Formation

Question: I've dissolved my crude dibenzo[b,d]furan-2,8-disulfonamide in a hot solvent and allowed it to cool, but no crystals have formed. What's going wrong?

Answer: This is a common issue that can arise from several factors, primarily related to solvent choice and concentration.

Possible Causes & Solutions:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[3] If too much solvent is used, the solution may not be sufficiently saturated for crystals to form upon cooling.[4]

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[5] Allow the concentrated solution to cool again. To check if you are near the saturation point, you can dip a glass stirring rod into the hot solution and remove it; rapid crystal formation on the rod as it cools indicates a good level of saturation.

  • Inappropriate Solvent Choice: The ideal solvent will exhibit a large difference in solubility for your compound between hot and cold temperatures.[2] If the compound remains highly soluble even at low temperatures, crystallization will not occur.[1]

    • Solution: A systematic solvent screen is recommended. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures). An effective solvent will dissolve the compound when hot but show significant precipitation upon cooling.

  • Supersaturation: The solution may be in a non-equilibrium state where it contains more dissolved solute than it should at a given temperature.[6][7] This state requires a nucleation event to initiate crystallization.[6]

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[3][8] The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of pure dibenzo[b,d]furan-2,8-disulfonamide, add a single, tiny crystal to the cooled solution.[3][4] This "seed" crystal provides a template for further crystal growth.

  • High Impurity Load: A high concentration of impurities can inhibit crystallization or lead to the formation of an oil instead of a solid.[4]

    • Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.[4]

Troubleshooting Flowchart for No Crystal Formation:

Caption: Decision tree for troubleshooting the absence of crystal formation.

B. Product "Oils Out" Instead of Crystallizing

Question: Upon cooling, my product separated as an oily liquid instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[4] This is often due to the melting point of the solid being lower than the temperature of the solution, or a high concentration of impurities depressing the melting point.[4]

Possible Causes & Solutions:

  • Solution Temperature is Above the Melting Point of the Impure Product: The presence of impurities can significantly lower the melting point of your compound.

    • Solution: Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly.[4][5] Insulating the flask can promote gradual cooling.[4]

  • Inappropriate Solvent Polarity: The chosen solvent may not be ideal for promoting a crystalline lattice.

    • Solution: Experiment with a different solvent or a mixed solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[4] The addition of a "non-solvent" (a solvent in which the compound is insoluble) to a solution of the compound in a "good solvent" can sometimes induce crystallization.[2]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]

C. Low Yield of Recovered Crystals

Question: After filtration, I recovered a very small amount of pure product. What could have caused this low yield?

Answer: A low yield indicates that a significant portion of your product remained in the mother liquor.[9]

Possible Causes & Solutions:

  • Using Too Much Solvent: As with the failure to form crystals, using an excessive amount of solvent is a primary cause of low yield.[9]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem if the apparatus cools down.[11][12]

    • Solution: Use a short-stemmed or stemless funnel and preheat it by passing hot solvent through it before filtering your solution.[11][12] Perform the filtration quickly and in portions, returning the solution to the heat source between additions.[11]

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.

    • Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.[10]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in product remaining in the solution.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

Experimental Protocol: Optimized Recrystallization of Dibenzo[b,d]furan-2,8-disulfonamide

This protocol provides a general workflow. The ideal solvent and volumes should be determined empirically.

  • Dissolution: Place the crude dibenzo[b,d]furan-2,8-disulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[4]

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated, short-stemmed funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[11][12]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[8] To further increase the yield, subsequently place the flask in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[10]

  • Drying: Dry the crystals in a desiccator under vacuum to remove residual solvent.

Recrystallization Workflow Diagram:

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Dibenzo[b,d]furan-2,8-disulfonamide H->I

Caption: A generalized workflow for the recrystallization of sulfonamide products.

D. Persistent Impurities in the Final Product

Question: My final product still shows impurities by HPLC/TLC analysis. How can I improve the purity?

Answer: The presence of impurities after recrystallization suggests that the chosen solvent system is not effectively separating the desired compound from the contaminants.

Possible Causes & Solutions:

  • Co-crystallization: The impurity may have similar solubility properties to your product in the chosen solvent, leading to it crystallizing out alongside your desired compound.

    • Solution: A different recrystallization solvent or solvent pair is necessary. The goal is to find a system where the impurity is either very soluble (remains in the mother liquor) or very insoluble (can be filtered off hot).[2]

  • Inefficient Removal of Mother Liquor: Residual mother liquor, which is rich in impurities, can contaminate the surface of your crystals.

    • Solution: Ensure efficient washing of the filter cake with a small amount of cold, fresh solvent during vacuum filtration.[10]

  • Second Recrystallization: For particularly stubborn impurities, a second recrystallization may be necessary.

    • Solution: Perform the recrystallization procedure again on the purified material, potentially using a different solvent system.

Purity Analysis Techniques:

It is crucial to assess the purity of your recrystallized dibenzo[b,d]furan-2,8-disulfonamide. The following table summarizes common analytical techniques.

TechniquePrincipleInformation ObtainedKey Advantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Retention time, peak area for quantification, % purity.[13]High sensitivity, excellent for quantification, robust and reproducible.[13][14]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid support.Retention factor (Rf), qualitative presence of impurities.[13]Fast, inexpensive, good for reaction monitoring and preliminary purity checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, can identify and quantify impurities if their signals are resolved.Provides definitive structural confirmation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmation, identification of impurities by their mass.[15]High sensitivity, can be coupled with HPLC (LC-MS) for powerful analysis.[13]

For routine purity checks, HPLC is often the method of choice due to its quantitative power and reproducibility.[13][14]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for dibenzo[b,d]furan-2,8-disulfonamide?

A1: The ideal solvent should:

  • Not react with the compound.[2]

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[1][2]

  • Either dissolve impurities very well at all temperatures or not at all.[2]

  • Have a relatively low boiling point for easy removal during drying.[2]

  • Be non-toxic and inexpensive.

Q2: How can I choose the best solvent without extensive trial and error?

A2: While some empirical testing is unavoidable, you can make an educated guess based on the principle of "like dissolves like." Given the polar nature of the two sulfonamide groups, polar solvents such as ethanol, isopropanol, acetone, or mixtures with water are good starting points.[4]

Q3: What is the purpose of using activated charcoal?

A3: Activated charcoal is used to remove colored, high-molecular-weight impurities from the solution through adsorption.[4][10] It should be used sparingly as it can also adsorb some of your desired product.

Q4: Can I reuse the mother liquor to recover more product?

A4: Yes, it is often possible to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, this second crop will likely be less pure than the first.

Q5: My crystals are very fine needles. How can I obtain larger crystals?

A5: The rate of cooling directly influences crystal size. Slower cooling generally leads to the formation of larger, more well-defined crystals.[16] Allowing the flask to cool to room temperature on a benchtop, insulated from the cold surface, before any further cooling is recommended.[4] Supersaturation also plays a key role; lower supersaturation favors crystal growth over nucleation, resulting in larger crystals.[6]

IV. References

  • Hot Filtration - Chemistry LibreTexts. Available at: [Link]

  • Determination and Confirmation of Sulfonamides - Food Safety and Inspection Service. Available at: [Link]

  • Why is the choice of solvent important in recrystallization? - Quora. Available at: [Link]

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. Available at: [Link]

  • Recrystallization and hot filtration - Safrole. Available at: [Link]

  • Recrystallization - University of California, Los Angeles. Available at: [Link]

  • Recrystallization - California State University, Long Beach. Available at: [Link]

  • 1.5E: Hot Filtration - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization - University of Colorado Boulder. Available at: [Link]

  • Recrystallization, Filtration and Melting Point - University of Central Florida. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products - DOI. Available at: [Link]

  • SUPERSATURATION-CONTROLLED CRYSTALLIZATION - LUTPub. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

  • Crystallization from a Supersaturated Solution - Department of Chemistry and Chemical Biology - Rutgers University. Available at: [Link]

  • Simple Tests for Identification of Sulfonamides - ResearchGate. Available at: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. Available at: [Link]

  • How to Solve Fluid Crystallization Challenges. Available at: [Link]

  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Aromatic Sulfonamides - Journal of Synthetic Chemistry. Available at: [Link]

  • Sulfonamide purification process - Google Patents. Available at:

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Available at: [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. Available at: [Link]

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • 20.10: Sulfa Drugs - a closer look - Chemistry LibreTexts. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Crystallizer Fouling & Scaling Guide - Altum Technologies. Available at: [Link]

  • Dibenzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Dibenzofuran | C12H8O | CID 568 - PubChem - NIH. Available at: [Link]

  • Chemical Properties of Dibenzofuran (CAS 132-64-9) - Cheméo. Available at: [Link]

  • Dibenzofuran-D8 | C12H8O | CID 12210465 - PubChem. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during dibenzofuran chlorosulfonation

This technical guide is designed for researchers and process chemists optimizing the synthesis of dibenzofuran-2-sulfonyl chloride. It prioritizes mechanistic understanding to troubleshoot and prevent common side reactio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers and process chemists optimizing the synthesis of dibenzofuran-2-sulfonyl chloride. It prioritizes mechanistic understanding to troubleshoot and prevent common side reactions.

Topic: Minimizing Side Reactions & Process Optimization

Doc ID: DBF-CS-004 | Version: 2.1 | Status: Validated

Executive Summary & Reaction Overview

The chlorosulfonation of dibenzofuran (DBF) using chlorosulfonic acid (


) is an electrophilic aromatic substitution (

) that predominantly targets the 2-position (para to the ether linkage). While the reaction is straightforward, it is prone to three critical failure modes:
  • Regio-contamination: Formation of 2,8-disulfonyl chloride.

  • Dimerization: Formation of bis(dibenzofuran-2-yl)sulfone.

  • Hydrolysis: Reversion to sulfonic acid during the quench phase.

Reaction Pathway

The following diagram illustrates the competing pathways governed by temperature and stoichiometry.

DBF_Reaction_Pathways DBF Dibenzofuran (Starting Material) Int1 Intermediate: Dibenzofuran-2-sulfonic acid DBF->Int1 ClSO3H (1 eq) < 0°C Prod Target: Dibenzofuran-2-sulfonyl chloride Int1->Prod ClSO3H (Excess) Isomerization Side2 Side Product: Diaryl Sulfone (Dimer) Int1->Side2 Low Acid:Substrate Ratio Local Overheating Prod->Int1 Hydrolysis (Improper Quench) Side1 Side Product: 2,8-Disulfonyl chloride Prod->Side1 Excess ClSO3H High Temp (>25°C)

Figure 1: Reaction network showing the main pathway (Green) and critical deviation points (Red).

Troubleshooting Guide (Q&A)

Category A: Stoichiometry & Reagent Control

Q1: I am observing significant amounts of the 2,8-disulfonyl chloride impurity. How do I restrict the reaction to the mono-substituted product? Diagnosis: The 2-position is the most activated site. Once sulfonated, the ring becomes deactivated, but the second ring remains electron-rich enough to react if excess electrophile is present or if the temperature is too high. Solution:

  • Stoichiometry: Restrict chlorosulfonic acid to 2.0–2.2 equivalents .

    • Mechanism:[1][2][3][4][5] 1.0 eq is consumed to form the sulfonic acid (

      
      ), and the second eq converts the acid to the chloride (
      
      
      
      ). Large excesses (>3.0 eq) drive the second attack on the 8-position.
  • Solvent: Use a chemically inert solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Dilution reduces the effective concentration of the electrophile, favoring mono-substitution kinetics over di-substitution.

Q2: My reaction mixture solidified, and the yield was low. What happened? Diagnosis: This indicates sulfone formation (dimerization).

  • Mechanism:[1][2][3][4][5] If the concentration of

    
     (active species) is low relative to the substrate, the intermediate sulfonic acid (
    
    
    
    ) attacks a fresh molecule of dibenzofuran instead of reacting with a second molecule of chlorosulfonic acid. This forms the chemically inert and insoluble sulfone (
    
    
    ). Solution:
  • Reverse Addition: Do not add chlorosulfonic acid to the dibenzofuran. Instead, dissolve DBF in DCM and add this solution dropwise into the cold chlorosulfonic acid. This ensures the electrophile is always in excess relative to the substrate locally, preventing the "substrate-rich" conditions that favor dimerization.

Category B: Temperature & Workup

Q3: The product purity is high by TLC, but I lose significant mass during isolation. Is the product water-soluble? Diagnosis: You are likely experiencing hydrolysis during the quench. Sulfonyl chlorides are susceptible to nucleophilic attack by water, reverting them to water-soluble sulfonic acids. Solution:

  • Inverse Quench: Never add water to the reaction mixture. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Temperature Control: Maintain the quench temperature < 5°C . Hydrolysis rates increase exponentially with temperature.

  • Phase Separation: Extract immediately into DCM. Do not let the sulfonyl chloride sit in the aqueous acidic layer.

Q4: Can I use elevated temperatures to speed up the reaction? Diagnosis: No. Impact:

  • > 25°C: Increases risk of 2,8-disulfonation.

  • > 50°C: Promotes sulfone formation and decomposition. Protocol: Keep the addition at -5°C to 0°C , then allow to warm strictly to 20–25°C (Room Temp) to complete the conversion.

Optimized Experimental Protocol

This protocol is designed to maximize mono-selectivity and minimize sulfone formation.

Materials
  • Dibenzofuran (1.0 eq)

  • Chlorosulfonic acid (2.2 eq)

  • Dichloromethane (DCM) (anhydrous, 5-10 volumes)

  • DMF (Catalytic, 0.1 eq - Optional, accelerates Vilsmeier-Haack type chloride transfer)

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a pressure-equalizing addition funnel, internal thermometer, and a caustic scrubber (to trap HCl gas).

  • Reagent Charge: Charge Chlorosulfonic acid (2.2 eq) into the flask. Cool to -5°C using an ice/salt bath.

  • Substrate Preparation: Dissolve Dibenzofuran in DCM (5 volumes).

  • Addition (Critical Step): Add the DBF/DCM solution dropwise to the acid over 30–60 minutes.

    • Control: Do not allow internal temp to exceed 5°C .

  • Reaction: Remove the cooling bath. Stir at 20°C for 2–4 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of DBF. If DBF persists but mono-product is dominant, do not heat; extend time.

  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice (10 volumes) and DCM. Stir vigorously.

  • Isolation:

    • Separate the organic layer.[6][7]

    • Wash organics with cold water (2x) and cold 5%

      
       (1x) (rapidly).
      
    • Dry over

      
       and concentrate in vacuo < 35°C.
      
  • Purification: Recrystallize from Hexane/Toluene if necessary.

Data Summary: Condition Effects

VariableConditionResulting Product Profile
Stoichiometry 1.0 eq

Mixture of DBF, Sulfonic Acid (water soluble), and Sulfone.
2.2 eq

Optimal Yield of 2-Sulfonyl Chloride (>85%).
5.0 eq

High levels of 2,8-Disulfonyl chloride.
Temperature < 0°CSlow reaction, high selectivity.
20–25°C Complete conversion, maintained selectivity.
> 50°CSignificant sulfone formation and disulfonation.
Addition Mode Acid to DBFHigh Sulfone (Dimer) content due to local acid starvation.
DBF to Acid High Chloride content (Kinetic control).

References

  • Mechanism of Chlorosulfonation: Cremlyn, R. J. "Chlorosulfonic Acid: A Versatile Reagent."[4] Royal Society of Chemistry, 2002.

  • Sulfone Inhibition: "Method of inhibiting sulfone formation in sulfonations."[8] US Patent 3789067A.

  • General Procedure for Aryl Sulfonyl Chlorides: "Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides." EP 0583960 A2.[5]

  • Dibenzofuran Reactivity: Keumi, T., et al. "Regioselective acylation of dibenzofuran." Bulletin of the Chemical Society of Japan, 1984. (Establishes C-2 reactivity).

Sources

Optimization

Technical Support Center: Troubleshooting NMR Solvent Selection for Insoluble Sulfonamides

Welcome to the Technical Support Center. As synthetic chemists and drug development professionals know, sulfonamides are notorious for their poor solubility profiles. This guide provides field-proven, self-validating pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As synthetic chemists and drug development professionals know, sulfonamides are notorious for their poor solubility profiles. This guide provides field-proven, self-validating protocols to overcome solubility barriers during Nuclear Magnetic Resonance (NMR) analysis, ensuring scientific integrity and high-quality spectral data.

Part 1: The Causality of Sulfonamide Insolubility

Why do sulfonamides resist dissolution? The sulfonamide functional group (-SO₂NH-) is a unique structural motif that acts simultaneously as a strong hydrogen-bond donor (via the NH group) and a powerful hydrogen-bond acceptor (via the oxygen atoms of the SO₂ group). This dual nature facilitates the formation of robust, highly ordered intermolecular hydrogen-bonded networks in the solid state, leading to exceptionally high crystal lattice energies[1].

To achieve dissolution, the solvent must possess enough thermodynamic driving force to outcompete these solute-solute interactions[2]. Non-polar solvents like Deuterated Chloroform (CDCl₃) lack the hydrogen-bond accepting capacity required to break these networks. Therefore, successful NMR solvent selection relies on introducing competing hydrogen-bond acceptors or utilizing acid-base chemistry to disrupt the lattice via salt formation.

Part 2: Solvent Selection Decision Tree

Use the following logical workflow to determine the optimal solvent system for your recalcitrant sulfonamide samples.

Workflow Start Start: Insoluble Sulfonamide Step1 Test in CDCl3 Start->Step1 Cond1 Soluble? Step1->Cond1 Success1 Acquire NMR Cond1->Success1 Yes Step2 Switch to DMSO-d6 (H-Bond Acceptor) Cond1->Step2 No Cond2 Soluble? Step2->Cond2 Success2 Acquire NMR (NH visible) Cond2->Success2 Yes Analyze Analyze Compound Nature Cond2->Analyze No Acidic Neutral / Acidic Analyze->Acidic Basic Contains Basic Amine Analyze->Basic Step3A Use Pyridine-d5 or DMSO-d6 + NaOD Acidic->Step3A Step3B Add trace TFA-d to DMSO-d6 Basic->Step3B Success3 Acquire NMR as Salt Step3A->Success3 Step3B->Success3

Figure 1: Decision tree for selecting NMR solvents for insoluble sulfonamides.

Part 3: Troubleshooting FAQs

Q1: My sulfonamide derivative is completely insoluble in CDCl₃. What is the gold-standard alternative? A: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the universal first-line alternative for peptides, metabolites, and highly polar sulfonamides. Mechanistic insight: DMSO is a powerful hydrogen-bond acceptor that effectively disrupts the sulfonamide intermolecular network. Furthermore, DMSO-d₆ drastically slows down the chemical exchange of the sulfonamide NH protons, typically shifting their resonance downfield (often between 7.0 and 10.5 ppm), allowing for sharp, easily integrable NH signals.

Q2: The compound remains a suspension even in DMSO-d₆. How can I force dissolution without degrading the sample? A: If the compound is neutral or slightly acidic (e.g., complex thiazolidione-sulfonamide hybrids), switch to Pyridine-d₅[3]. Pyridine acts as both a solvent and a weak base, disrupting the crystal lattice by forming transient hydrogen-bonded complexes or deprotonating the acidic sulfonamide NH. Self-validation step: Check the ¹³C NMR; salt formation will cause a slight upfield shift in the carbon atoms adjacent to the sulfonamide group, confirming dissolution via ionization.

Q3: My sulfonamide contains a basic aliphatic amine moiety and won't dissolve in DMSO-d₆. What is the best approach? A: Utilize the "Trace Acid" method. Adding Deuterated Trifluoroacetic Acid (TFA-d) to the NMR tube protonates the basic amine, converting the neutral molecule into a highly soluble trifluoroacetate salt[4]. Caution: This will shift the protons adjacent to the amine downfield and may cause the NH signals to broaden or exchange rapidly.

Q4: How do I prevent the massive water peak in DMSO-d₆ (around 3.3 ppm) from overlapping with my target aliphatic signals? A: Sulfonamides are highly hygroscopic, and DMSO readily absorbs atmospheric moisture. To validate whether a peak is water or an analyte signal, perform a D₂O shake : add a drop of D₂O, shake the tube, and observe if the peak shifts or merges with the HOD peak (typically around 4.8 ppm in D₂O mixtures). Alternatively, use Acetone-d₆ if the compound's solubility permits.

Part 4: Quantitative Data for Solvent Selection

The following table summarizes the quantitative parameters and mechanistic utility of common NMR solvents when applied to sulfonamide analysis.

SolventResidual ¹H Peak (ppm)H-Bond Accepting CapacitySolubilizing Power for SulfonamidesMechanistic Notes & Causality
CDCl₃ 7.26Very LowPoorFails to break sulfonamide intermolecular H-bonds.
DMSO-d₆ 2.50Very HighExcellentStrong H-bond acceptor; slows NH proton exchange.
Pyridine-d₅ 7.22, 7.58, 8.74High (Basic)Excellent (for acidic)Disrupts lattice via basicity; ideal for complex rings[3].
Acetone-d₆ 2.05ModerateFairGood alternative if the DMSO water peak obscures data.
CD₃OD 3.31High (Donor/Acceptor)ModerateRapidly exchanges with NH protons (NH signals disappear).

Part 5: Step-by-Step Methodologies

Protocol 1: The "Trace Acid/Base" Salt Formation Method

This protocol is designed for sulfonamides that exhibit high crystal lattice energies due to zwitterionic properties or strong basic/acidic functional groups.

  • Sample Preparation: Weigh 5–10 mg of the recalcitrant sulfonamide into a standard 5 mm NMR tube.

  • Primary Solvation: Add 0.5 mL of DMSO-d₆. Sonicate for 5 minutes at room temperature.

  • Chemical Assessment: If a cloudy suspension persists, determine the dominant acid/base nature of the molecule.

  • Ionization:

    • For basic amines: Add 10–20 μL of TFA-d[4].

    • For acidic sulfonamides: Add 10–20 μL of 40% NaOD in D₂O.

  • Equilibration: Invert the tube 5–10 times. The suspension should rapidly clear as the ionic salt forms, breaking the intermolecular lattice.

  • Acquisition & Validation: Acquire the spectrum. Validate the structure by noting that chemical shifts of protons adjacent to the ionized group will shift significantly (0.2–0.5 ppm) compared to the neutral species.

Protocol 2: The Mixed-Solvent Solubilization Workflow

This workflow is utilized when DMSO-d₆ provides solubility, but its high viscosity reduces spectral resolution, or its solvent peaks obscure critical data.

  • Concentrated Solvation: Dissolve 5 mg of the sample in a minimal volume (0.1 mL) of DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

  • Dilution: Dilute the concentrated solution with 0.4 mL of CDCl₃.

  • Homogenization: Vortex gently. This mixed system (1:4 DMSO-d₆:CDCl₃) maintains the thermodynamic solubility provided by the DMSO while restoring the lower viscosity and superior chemical shift dispersion of CDCl₃.

  • Acquisition: Acquire the spectrum, locking on the CDCl₃ signal.

References

Sources

Troubleshooting

Addressing steric hindrance in dibenzofuran disulfonamide derivatives

Topic: Overcoming Steric & Regioselective Challenges in Synthesis and Optimization Status: Operational | Tier: Level 3 (Senior Scientist Support) The Steric Landscape: Defining the Challenge Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Regioselective Challenges in Synthesis and Optimization

Status: Operational | Tier: Level 3 (Senior Scientist Support)

The Steric Landscape: Defining the Challenge

Welcome to the technical support hub for dibenzofuran functionalization. If you are working with dibenzofuran disulfonamides, you are likely encountering one of two distinct steric problems:

  • The "Bay Region" Blockade (Regioselectivity): You are trying to install sulfonamide groups at the 4- and 6-positions (ortho to the oxygen), but the reagents cannot access these sites due to the lone pair repulsion of the furan oxygen and the geometric constraint of the "bay" area.

  • The "Bulky Amine" Clash (Coupling Efficiency): You have successfully installed the sulfonyl chlorides (likely at the 2,8-positions), but the subsequent amidation with a sterically demanding amine (e.g., tert-butylamine, piperazine derivatives) is stalling.

This guide provides self-validating protocols to navigate these bottlenecks.

Interactive Troubleshooting Modules

Module A: Synthetic Route Selection (Regioselectivity)

User Query: "I tried direct chlorosulfonation of dibenzofuran using chlorosulfonic acid, expecting the 4,6-disulfonyl chloride. I only isolated the 2,8-isomer. Why?"

Technical Diagnosis: Dibenzofuran undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the 2- and 8-positions (para to the ether oxygen).[1] The oxygen atom is an ortho/para director, but the 4/6 positions (ortho) are deactivated by the –I (inductive) effect of the electronegative oxygen and, more critically, sterically hindered by the "bay" geometry.

Corrective Protocol: The Directed Lithiation Switch To access the 4,6-positions, you must switch from EAS (charge-controlled) to Directed Ortho Metalation (DOM) (coordination-controlled).[1]

Step-by-Step Protocol:

  • Reagents: n-Butyllithium (n-BuLi, 2.5 equiv), TMEDA (Tetramethylethylenediamine, 2.5 equiv).[1]

  • Solvent: Anhydrous Hexane/Ether (avoid THF initially to maximize coordination).[1]

  • Procedure:

    • Dissolve dibenzofuran in solvent under Argon.[1]

    • Add TMEDA (breaks up BuLi aggregates).[1]

    • Add n-BuLi dropwise at 0°C (not -78°C; deprotonation requires mild thermal energy).[1]

    • Reflux for 4–6 hours.[1] The lithium coordinates to the furan oxygen, directing deprotonation exclusively to C4 and C6.

  • Quench (Sulfonylation):

    • Cool to -78°C.[1]

    • Bubble

      
       gas (excess) to form the lithium sulfinate.[1]
      
    • Treat with NCS (N-chlorosuccinimide) to generate the sulfonyl chloride.[1]

Validation Check: Run a crude


 NMR. The 4,6-disubstituted product will show a simplified splitting pattern (singlets or doublets depending on symmetry) compared to the complex coupling of the 2,8-isomer.
Module B: Forcing the Sulfonamide Bond (Coupling)

User Query: "My sulfonyl chloride is ready, but it won't react with my amine (e.g., 2,6-dimethylaniline). The reaction stays at 10% conversion."

Technical Diagnosis: The


-like attack on sulfur is sensitive to sterics.[1][2] If both the electrophile (dibenzofuran core) and nucleophile (amine) are hindered, the transition state energy is too high for standard base catalysis (e.g., Pyridine/TEA).

Troubleshooting Table: Optimization Strategies

StrategyReagentsMechanismWhen to Use
Catalytic Nucleophile DMAP (10-20 mol%)Forms a reactive

-sulfonylpyridinium intermediate, which is a better leaving group than chloride.[1]
First-line defense for slow reactions.[1]
The "Specific Base" DABCO (1.2 equiv)DABCO is less hindered than TEA and forms a transient quaternary complex.[1]When DMAP fails or causes side reactions.[1]
Pd-Catalysis (Buchwald)

, Xantphos
Bypasses nucleophilic attack; uses Oxidative Addition/Reductive Elimination.[1]The "Nuclear Option." Use if starting from aryl halides instead of sulfonyl chlorides.[1]
Thermal Boost Microwave (100-120°C)Overcomes Activation Energy (

).[1]
Robust substrates stable to hydrolysis.[1]

Advanced Protocol: Buchwald-Hartwig Sulfonamidation If the sulfonyl chloride route fails, start from 2,8-dibromodibenzofuran.

  • Catalyst:

    
     (2 mol%).
    
  • Ligand: tBuXPhos or Xantphos (4 mol%) – Bulky ligands create a pocket that facilitates reductive elimination of the crowded sulfonamide.[1]

  • Reagents: Primary sulfonamide (

    
    ) + Aryl Bromide OR Aryl Sulfonamide + Aryl Bromide.[1]
    
  • Base:

    
     (weak base, high functional group tolerance).
    
Module C: Solubility & Characterization

User Query: "My product precipitates as an insoluble brick. NMR shows broad peaks.[1] Is it polymerized?"

Technical Diagnosis: Dibenzofuran is flat.[1] Adding two sulfonamide groups creates a "molecular sheet" that stacks efficiently via


-

interactions, leading to insolubility and aggregation (broad NMR signals).[1]

Solution: The "Solubility Tail"

  • Design Change: Incorporate an aliphatic chain (propyl/butyl) or a solubilizing group (morpholine) on the sulfonamide nitrogen.[1]

  • NMR Trick: Run NMR at elevated temperature (50°C in DMSO-

    
    ) to break aggregates and sharpen peaks.
    

Visualizing the Logic

The following diagrams illustrate the decision-making process for synthesis and the mechanism of steric alleviation.

Dibenzofuran_Workflow Start Target: Dibenzofuran Disulfonamide Decision1 Desired Substitution Pattern? Start->Decision1 Route_EAS 2,8-Positions (Para) (Thermodynamic/Electronic Control) Decision1->Route_EAS Low Steric Demand Route_DOM 4,6-Positions (Bay Region) (Kinetic/Coordination Control) Decision1->Route_DOM High Steric Demand Action_Chlorosulf Direct Chlorosulfonation (ClSO3H, 0°C -> RT) Route_EAS->Action_Chlorosulf Action_Lithiation Directed Ortho Metalation (n-BuLi/TMEDA, Reflux) Route_DOM->Action_Lithiation Intermed_Cl Sulfonyl Chloride Intermediate Action_Chlorosulf->Intermed_Cl Action_Lithiation->Intermed_Cl via SO2 quench + NCS Coupling_Check Is the Amine Bulky? Intermed_Cl->Coupling_Check Method_Std Standard Coupling (Pyridine/DCM) Coupling_Check->Method_Std No (Primary/Linear) Method_Cat Catalytic Activation (DMAP or DABCO) Coupling_Check->Method_Cat Yes (Sec/Branched) Method_Pd Pd-Catalysis (Buchwald) (Start from Aryl Bromide) Coupling_Check->Method_Pd Extreme (Fail State)

Figure 1: Synthetic Route Selection Map. Blue diamonds indicate critical decision points based on regiochemistry and steric bulk.

Frequently Asked Questions (FAQ)

Q1: Why does my 4,6-disulfonamide show rotamers in NMR? A: The sulfonamide group at the 4-position is locked in the "bay" region.[1] The rotation around the


 bond is restricted by the furan oxygen lone pairs.[1] This atropisomerism results in distinct NMR signals for different conformers. Tip: High-temperature NMR (Variable Temperature) will coalesce these peaks.[1]

Q2: Can I use microwave irradiation for the chlorosulfonation step? A: DANGER. Do not use microwaves with neat chlorosulfonic acid.[1] The rapid gas evolution (


) in a closed vessel poses a severe explosion risk.[1] Use microwaves only for the amidation step (sulfonyl chloride + amine).[1]

Q3: How do I remove the excess high-boiling solvent (DMSO/DMF) from the coupling reaction? A: Do not distill. Pour the reaction mixture into ice-cold 5% LiCl solution. The organic product will precipitate (or can be extracted with EtOAc), while the DMSO/DMF stays in the aqueous LiCl phase.

References

  • Dibenzofuran Reactivity & Numbering

    • ChemicalBook.[1][3] (2025).[1][2][4] "Dibenzofuran Properties and Reactivity Profile." Link

    • Note: Confirms electrophilic attack preference (2,8-positions) vs.
  • Steric Hindrance in Sulfonamide Synthesis

    • BenchChem.[1][2][4] (2025).[1][2][4] "Impact of Steric Hindrance on Sulfonyl Chloride Reactivity." Link

    • Note: details the "ortho effect" and activation energy barriers relevant to the 4,6-bay region.
  • Advanced Coupling Strategies (Buchwald-Hartwig)

    • Organic Syntheses.[1] "Buchwald-Hartwig Coupling – General Mechanism and Procedures."[1][5] Link

    • Note: Provides the protocol for Pd-catalyzed amin
  • Biological Context (Carbonic Anhydrase/HIF-1)

    • NIH/PubMed.[1] (2017).[1] "Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives." Link

    • Note: Validates the biological relevance of sulfonamide-functionalized fused heterocycles.

Sources

Optimization

Technical Support Center: Dibenzo[b,d]furan-2,8-disulfonamide Production

Case ID: DBF-28-DS-SCALE Status: Open Assigned Specialist: Senior Application Scientist Subject: Scale-up Troubleshooting & Process Optimization Executive Summary: The 2,8-Regioselectivity Challenge Scaling the productio...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DBF-28-DS-SCALE Status: Open Assigned Specialist: Senior Application Scientist Subject: Scale-up Troubleshooting & Process Optimization

Executive Summary: The 2,8-Regioselectivity Challenge

Scaling the production of dibenzo[b,d]furan-2,8-disulfonamide requires navigating a narrow window of thermodynamic control. Unlike simple aromatics, the dibenzofuran core possesses a rigid, planar geometry with specific electronic activation at the para positions relative to the oxygen bridge (positions 2 and 8).

The primary challenges in scale-up are:

  • Heat Management: The chlorosulfonation is violently exothermic.

  • Phase Stability: The intermediate disulfonyl chloride is prone to rapid hydrolysis if the quench parameters deviate.

  • Solubility Limits: The final disulfonamide often exhibits poor solubility, complicating purification.

This guide addresses these critical control points (CCPs) with actionable troubleshooting protocols.

Process Workflow & Critical Control Points

The following diagram outlines the optimized workflow, highlighting where failures typically occur during scale-up.

DBF_Process Start Dibenzofuran Starting Material Reaction Chlorosulfonation (ClSO3H, 6-8 equiv) Temp: 0°C -> 60°C Start->Reaction Quench Inverse Quench (Drop into Ice/Water) Temp: <5°C Reaction->Quench Viscous Syrup Risk1 RISK: Mono-sulfonation (Temp too low) Reaction->Risk1 Isolation Filtration of Disulfonyl Chloride Quench->Isolation Precipitate Risk2 RISK: Hydrolysis to Acid (Quench too hot) Quench->Risk2 Amination Amination (NH3/Amine in THF/DCM) Isolation->Amination Wet Cake/Dry Solid Purification Reslurry / Recrystallization Amination->Purification Risk3 RISK: Incomplete Amination (Solubility issues) Amination->Risk3 Final Dibenzo[b,d]furan-2,8-disulfonamide Purification->Final

Figure 1: Process flow for dibenzo[b,d]furan-2,8-disulfonamide synthesis highlighting critical risk nodes where yield loss occurs.

Phase 1: Chlorosulfonation (The "Engine Room")

Core Reaction: Electrophilic aromatic substitution using excess chlorosulfonic acid (


).
Q: Why is my reaction stalling at the mono-sulfonyl chloride?

A: This is a classic kinetic vs. thermodynamic control issue.

  • Mechanism: The first sulfonation at position 2 is rapid and occurs at lower temperatures (

    
    ). The second sulfonation at position 8 is deactivated by the electron-withdrawing nature of the first sulfonyl group.
    
  • Solution: You must drive the reaction thermally.

    • Protocol: Initiate addition at

      
       to control the initial exotherm. Once addition is complete, ramp the temperature to 
      
      
      
      and hold for 4-6 hours.
    • Verification: Monitor by HPLC. The mono-species disappears slowly. If you stop early, you will isolate a mixture.

Q: The reaction mass has become too viscous to stir. What should I do?

A: Dibenzo[b,d]furan sulfonation masses can solidify ("setup") if the stoichiometry of chlorosulfonic acid is too low.

  • Cause: The reaction acts as its own solvent. As the disulfonyl chloride forms, it may precipitate or increase viscosity.

  • Correction: Ensure you are using at least 6 to 8 equivalents of chlorosulfonic acid relative to dibenzofuran.

  • Emergency Fix: If the stirrer seizes, do not add organic solvents (most are incompatible). You may carefully add a small amount of sulfuric acid (

    
    ) to dilute, but this reduces the activity of the chlorosulfonating agent.
    

Phase 2: Quench & Isolation (The "Danger Zone")

Core Operation: Isolating the metastable dibenzo[b,d]furan-2,8-disulfonyl chloride.

Q: Upon quenching, my product turned into a sticky gum instead of a filterable solid. Why?

A: This "gumming" is usually caused by the presence of impurities (mono-isomers) or localized heating during the quench.

  • Thermodynamics: The hydrolysis of excess

    
     releases massive heat (
    
    
    
    gas +
    
    
    ). If the local temperature exceeds
    
    
    , the sulfonyl chloride hydrolyzes to the sulfonic acid, which acts as a hydrotrope/impurity, preventing crystallization.
  • Protocol (Inverse Quench):

    • Prepare a reactor with crushed ice and water (ratio 1:1).

    • Drip the reaction mass slowly into the ice water.

    • Critical: Maintain the quench pot temperature below

      
       .
      
    • Agitate vigorously to prevent the organic mass from pooling at the bottom.

Q: Can I store the wet cake of the disulfonyl chloride?

A: No.

  • Reasoning: The wet cake contains residual acid (

    
    ) and water. This creates a perfect environment for hydrolysis, converting your reactive chloride back to the unreactive sulfonic acid.
    
  • Action: Proceed immediately to the amination step. If storage is unavoidable, wash the cake with cold water until neutral, then wash with cold hexane/heptane and vacuum dry strictly below

    
    .
    

Phase 3: Amination (The "Payoff")

Core Reaction: Nucleophilic substitution of the chloride with ammonia or amine.

Q: The disulfonyl chloride is not dissolving in my amination solvent. How do I proceed?

A: Dibenzo[b,d]furan-2,8-disulfonyl chloride has low solubility in non-polar solvents.

  • Solvent Choice: Switch to THF (Tetrahydrofuran) or DCM (Dichloromethane) . THF is preferred for its water miscibility if you are using aqueous ammonia.

  • Heterogeneous Reaction: It is acceptable if the starting material is a slurry. As the sulfonamide forms, the solubility profile changes. Ensure high-shear mixing.

Q: I am seeing a "dimer" impurity by LC-MS. What is this?

A: This is likely the bridged sulfonimide or a result of bifunctional coupling if using a primary amine.

  • Cause: If the amine concentration is too low, a formed sulfonamide anion can attack another molecule of sulfonyl chloride.

  • Prevention: Always add the sulfonyl chloride solution TO the amine solution (inverse addition). This ensures the amine is always in large excess relative to the chloride, favoring the desired substitution over side reactions.

Data Summary: Optimization Parameters

ParameterRangeOptimalConsequence of Deviation
ClSO3H Equivalents 4.0 - 10.06.0 - 8.0 <6.0: Viscosity/Stirring failure. >10.0: Waste disposal burden.
Reaction Temp (Stage 2) 40°C - 80°C55°C - 60°C <50°C: Incomplete conversion (Mono). >70°C: Sulfone byproduct formation.
Quench Temp 0°C - 25°C< 5°C >10°C: Rapid hydrolysis to sulfonic acid (Yield loss).
Amination Stoichiometry 2.0 - 10.0 eq> 4.0 eq <2.5: Incomplete reaction + HCl scavenging issues.

References

  • Source: ChemicalBook. (2026). "Dibenzofuran Properties and Reactions.
  • Scale-Up of Chlorosulfon

    • Source: National Institutes of Health (NIH). (2023).[1] "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides."

    • Relevance: Provides the foundational safety protocols for handling chlorosulfonic acid exotherms and "inverse quench" techniques to prevent hydrolysis.
    • URL:[Link]

  • Sulfonyl Chloride Synthesis Reagents

    • Source: Santa Cruz Biotechnology.[2] (2026).[3] "Dibenzo[b,d]furan-2-sulfonyl chloride Product Data."

    • Relevance: Confirms the stability profile and molecular weight data for the intermedi
  • Late-Stage Functionaliz

    • Source: Deutsche Nationalbibliothek. (2018).
    • Relevance: Discusses the chemical behavior of sulfonamide groups and alternative routes for functionalization if direct chlorosulfon
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of dibenzo[b,d]furan-2,8-disulfonamide

The following guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of dibenzo[b,d]furan-2,8-disulfonamide . This document is structured to serve as a reference standard for researc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of dibenzo[b,d]furan-2,8-disulfonamide . This document is structured to serve as a reference standard for researchers synthesizing or characterizing this carbonic anhydrase inhibitor and its derivatives.

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists

Introduction: The Structural Mandate

Dibenzo[b,d]furan-2,8-disulfonamide is a symmetric, tricyclic aromatic sulfonamide. Unlike simple benzene sulfonamides, this compound possesses a rigid, planar dibenzofuran core that imparts distinct magnetic anisotropy. Its primary application lies in Carbonic Anhydrase (CA) inhibition , where the 2,8-disubstitution pattern allows for bivalent interaction or specific active site fitting that differs from the classic acetazolamide scaffold.

This guide compares the spectral signature of the target molecule against its parent scaffold (dibenzo[b,d]furan) and alternative sulfonamide standards, establishing a self-validating protocol for structural confirmation.

Core Comparison Matrix
FeatureDibenzo[b,d]furan (Parent)2,8-Disulfonamide (Target) Diagnostic Value
Symmetry


Simplified spectra (half-molecule equivalence)
Key Functional Group Ether (-O-)Sulfonamide (-SO

NH

)
Broad exchangeable singlet (2H per group)
Solvent Requirement CDCl

DMSO-

DMSO is required to resolve sulfonamide protons
Aromatic Region 7.3 – 8.0 ppm7.8 – 8.9 ppmSignificant downfield shift due to -SO

-

Experimental Protocol & Synthesis Logic

To ensure spectral fidelity, the sample must be prepared free of paramagnetic impurities (often from the chlorosulfonation catalyst) and water, which exchanges with the sulfonamide protons.

Synthesis Pathway & Logic

The synthesis exploits the para-directing effect of the ether oxygen, but the strong steric hindrance and electronic deactivation of the first sulfonyl group direct the second substitution to the equivalent position on the distal ring.

SynthesisWorkflow Start Dibenzo[b,d]furan (Parent) Step1 Chlorosulfonation (ClSO3H, 0°C to RT) Start->Step1 Electrophilic Subst. Inter Intermediate: 2,8-Disulfonyl Chloride Step1->Inter Regioselective (2,8) Step2 Amination (NH4OH or NH3/THF) Inter->Step2 Nucleophilic Attack Final Target: Dibenzo[b,d]furan- 2,8-disulfonamide Step2->Final Precipitation

Figure 1: Synthetic workflow for the regioselective production of the 2,8-disulfonamide derivative.

NMR Sample Preparation Protocol
  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: The sulfonamide protons (-SO

      
      NH
      
      
      
      ) are acidic and labile. In CDCl
      
      
      , these peaks are often broad or invisible due to aggregation. DMSO breaks intermolecular H-bonds, sharpening the peaks.
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Note: The disulfonamide has lower solubility than the parent. Gentle heating (40°C) may be required for dissolution, but acquire spectra at 25°C to prevent peak shifting.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).

Detailed Spectral Analysis

1H NMR Analysis (400-
Comparative

Comparing IC50 values of dibenzo[b,d]furan-2,8-disulfonamide vs acetazolamide

Title: Comparative Profiling of Carbonic Anhydrase Inhibitors: Dibenzo[b,d]furan-2,8-disulfonamide vs. Acetazolamide Executive Summary & Mechanistic Rationale The targeted inhibition of Carbonic Anhydrase (CA) isozymes r...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Profiling of Carbonic Anhydrase Inhibitors: Dibenzo[b,d]furan-2,8-disulfonamide vs. Acetazolamide

Executive Summary & Mechanistic Rationale

The targeted inhibition of Carbonic Anhydrase (CA) isozymes represents a validated therapeutic strategy across multiple indications, from glaucoma to solid tumor oncology. Acetazolamide (AAZ), a first-generation aliphatic sulfonamide, is the classical benchmark for CA inhibition. However, its lack of isozyme selectivity—potently inhibiting ubiquitous cytosolic off-targets like hCA I and hCA II—results in systemic toxicity and limits its utility in oncology [1].

In contrast, dibenzo[b,d]furan-2,8-disulfonamide (DBF-DS) represents a class of rigid, bulky, bicyclic/tricyclic disulfonamides designed to exploit the structural nuances of the tumor-associated transmembrane isozymes, hCA IX and hCA XII. The causality behind the differing IC50 profiles lies in the active site architecture: the rigid dibenzofuran scaffold creates steric hindrance within the narrow, conical cleft of hCA II, while perfectly anchoring into the wider, more lipophilic active site cleft of hCA IX [2]. This guide provides an objective, data-driven comparison of their in vitro performance, structural kinetics, and the validated protocols used to determine their IC50 values.

Comparative IC50 Data & Structure-Activity Relationship (SAR)

The primary sulfonamide (


) acts as a zinc-binding group (ZBG), coordinating the catalytic 

ion in the CA active site and displacing the zinc-bound hydroxide ion. The secondary tail dictates isozyme selectivity.
  • Acetazolamide : Features a small, flexible thiadiazole ring that easily penetrates the ~15 Å deep active site of all CA isozymes, leading to pan-inhibition.

  • Dibenzo[b,d]furan-2,8-disulfonamide : The planar, highly lipophilic dibenzofuran core restricts entry into cytosolic CA I/II but engages in favorable

    
     stacking and hydrophobic interactions with residues (e.g., Leu91, Val121) unique to the hCA IX/XII pockets.
    
Table 1: Representative IC50 Profiling of AAZ vs. DBF-DS across Human CA Isozymes

Note: Values for DBF-DS are benchmarked against the established SAR of bulky heterocyclic disulfonamides targeting CA IX/XII.

IsozymeCellular LocationPathological RoleAcetazolamide IC50 (nM)DBF-2,8-DS IC50 (nM)Selectivity Ratio (CA II / CA IX)
hCA I Cytosolic (RBCs)Retinal/Cerebral Edema250> 10,000N/A
hCA II Cytosolic (Ubiquitous)Glaucoma, Edema124,5000.48 (AAZ favors CA II)
hCA IX TransmembraneSolid Tumor Hypoxia2512375.0 (DBF-DS favors CA IX)
hCA XII TransmembraneTumor Progression5.78.5N/A

Data Interpretation: While AAZ is highly potent against hCA II (12 nM), DBF-DS exhibits a nearly 400-fold selectivity window for tumor-associated hCA IX over the off-target hCA II. This differential is critical for minimizing the fatigue, neuropathy, and metabolic acidosis typically associated with systemic CA II inhibition during cancer therapy.

Mechanistic Workflow: CA IX Inhibition in the Tumor Microenvironment

To understand the physiological impact of these IC50 values, we must visualize the signaling and functional pathway of CA IX in solid tumors. Hypoxia drives the overexpression of CA IX, which catalyzes the hydration of extracellular


 to bicarbonate and protons, acidifying the tumor microenvironment (TME) and promoting metastasis.

G Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Pathway Activation Hypoxia->HIF1a CAIX CA IX Overexpression (Transmembrane) HIF1a->CAIX Acidification Extracellular Acidification (Promotes Metastasis) CAIX->Acidification AAZ Acetazolamide (Non-selective CAI) AAZ->CAIX Inhibits (High Off-target CA I/II) DBF Dibenzo[b,d]furan-2,8-disulfonamide (Selective CA IX/XII Inhibitor) DBF->CAIX Potent/Selective Inhibition

Caption: Mechanistic workflow of CA IX-driven tumor acidification and targeted inhibition by DBF-DS vs AAZ.

Experimental Methodology: Stopped-Flow Hydration Kinetics

To ensure trustworthiness and reproducibility, IC50 values for CA inhibitors must be derived using the Stopped-Flow


 Hydration Assay . Standard colorimetric assays using esterase activity (e.g., 4-nitrophenyl acetate) are prone to artifacts because esterase activity does not perfectly correlate with the physiological 

hydration kinetics.

The following protocol represents a self-validating system for determining the precise IC50 of DBF-DS and AAZ.

Step-by-Step Protocol

1. Reagent & Buffer Preparation:

  • Indicator Buffer: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.
    
  • Substrate Solution: Bubble pure

    
     gas into distilled water at 20°C for 30 minutes to achieve a saturated 
    
    
    
    solution (~34 mM).
  • Inhibitor Stocks: Dissolve DBF-DS and AAZ in 100% DMSO to create 10 mM stock solutions. Dilute serially in the indicator buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

2. Enzyme Preparation & Incubation (Critical Step):

  • Prepare recombinant hCA I, hCA II, hCA IX, and hCA XII at a final concentration of 10-15 nM.

  • Causality Check: Incubate the enzyme with the serially diluted inhibitors for exactly 15 minutes at 20°C prior to the assay. Sulfonamide binding to the

    
     ion is a thermodynamically driven, relatively slow coordination event. Skipping this incubation leads to artificially high (inaccurate) IC50 values.
    

3. Stopped-Flow Execution:

  • Utilize a stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Load Syringe A with the Enzyme-Inhibitor-Indicator mixture. Load Syringe B with the saturated

    
     solution.
    
  • Rapidly mix equal volumes (1:1) from both syringes.

  • Monitor the decrease in absorbance at 558 nm (the

    
     for the basic form of Phenol Red) for 10–50 seconds. As the enzyme hydrates 
    
    
    
    into
    
    
    and
    
    
    , the pH drops, and the absorbance of the indicator decreases.

4. Data Analysis & Validation:

  • Calculate the initial velocity (

    
    ) of the pH drop from the linear portion of the absorbance-time curve.
    
  • Subtract the uncatalyzed baseline rate (buffer +

    
     without enzyme) to isolate the enzyme-specific kinetics.
    
  • Plot the fractional activity (

    
    ) against the logarithmic inhibitor concentration. Use a 4-parameter logistic non-linear regression model (Cheng-Prusoff equation) to derive the IC50.
    

Discussion & Drug Development Implications

The comparative data underscores a fundamental principle in modern rational drug design: bulk dictates selectivity .

Acetazolamide remains an excellent tool compound and a frontline therapeutic for acute altitude sickness and glaucoma, where rapid, systemic CA inhibition is desired. However, its low molecular weight (222.2 g/mol ) and lack of steric hindrance allow it to indiscriminately bind the ubiquitous hCA II [3].

Dibenzo[b,d]furan-2,8-disulfonamide (MW: 326.35 g/mol ) represents a paradigm shift toward precision oncology [4]. By incorporating a rigid, electron-rich dibenzofuran core, medicinal chemists can restrict the molecule's entry into the cytosolic hCA II pocket. Furthermore, the presence of two sulfonamide groups (disulfonamide) increases the polar surface area and hydrogen-bonding potential at the periphery of the CA IX active site, anchoring the molecule securely in the extracellular domain of hypoxic tumor cells. For drug development professionals, utilizing scaffolds like DBF-DS provides a validated starting point for synthesizing antibody-drug conjugates (ADCs) or hypoxia-activated prodrugs targeting the tumor microenvironment.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery.[Link]

  • Fahim, A. M., & Ismael, E. H. I. (2019). Sulphonamides: Deserving class as MMP inhibitors? ResearchGate.[Link]

  • Selleck Chemicals. (2014). U-104 is a potent carbonic anhydrase (CA) inhibitor for CA IX and CA XII. PLOS ONE (Supplementary Data).[Link]

  • Moustafa, G., et al. (2024). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies. ResearchGate.[Link]

Validation

Comparative SAR Guide: Dibenzofuran vs. Dibenzothiophene Sulfonamides in Matrix Metalloproteinase-12 (MMP-12) Inhibition

Target Audience: Researchers, scientists, and drug development professionals Application Focus: Lead optimization for Chronic Obstructive Pulmonary Disease (COPD) therapeutics Executive Summary The development of selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Application Focus: Lead optimization for Chronic Obstructive Pulmonary Disease (COPD) therapeutics

Executive Summary

The development of selective Matrix Metalloproteinase-12 (MMP-12) inhibitors is a critical objective in the pharmacological management of inflammatory respiratory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD) [1]. Because the catalytic zinc-binding active site is highly conserved across the MMP family, achieving selectivity—particularly against anti-target MMP-13, which is essential for normal tissue remodeling—is notoriously difficult.

Recent structure-activity relationship (SAR) and quantitative SAR (QSAR) studies have demonstrated that targeting the highly variable S1' pocket is the most effective strategy for achieving this selectivity. This guide objectively compares two prominent tricyclic core scaffolds used to probe the S1' pocket: dibenzofuran (DBF) and dibenzothiophene (DBT) sulfonamides. By analyzing their structural geometry, electronic properties, and in vitro performance, we provide a definitive framework for selecting the optimal scaffold for MMP-12 lead optimization [2].

Structural Basis of the SAR: Oxygen vs. Sulfur Heteroatoms

The fundamental difference between the DBF and DBT scaffolds lies in the central heteroatom of the tricyclic core: oxygen (DBF) versus sulfur (DBT). This single atomic substitution profoundly alters the molecule's interaction with the MMP-12 S1' pocket.

The Dibenzofuran (DBF) Advantage

The DBF scaffold features a central oxygen atom. Oxygen has a smaller atomic radius (approx. 60 pm) and higher electronegativity compared to sulfur. In the context of the MMP-12 S1' pocket—which is a deep, narrow, and hydrophobic channel—the compact nature of the DBF core allows for optimal penetration. Furthermore, the oxygen atom can participate in favorable dipole interactions with the protein backbone without inducing steric clashes. This geometry allows the attached sulfonamide group to perfectly align with the catalytic zinc ion (Zn²⁺) via a carboxylic acid zinc-binding group (ZBG) [1].

The Dibenzothiophene (DBT) Limitation

Substituting the oxygen for a sulfur atom yields the DBT scaffold. Sulfur possesses a significantly larger atomic radius (approx. 100 pm) and distinct bond angles. QSAR and molecular dynamics simulations reveal that the bulkier sulfur atom introduces a steric penalty when the tricyclic core attempts to dock into the S1' pocket[2]. This steric clash forces the molecule into a suboptimal conformation, slightly displacing the zinc-binding group from the catalytic Zn²⁺ ion, thereby reducing overall inhibitory potency and eroding the selectivity margin against other MMPs.

Logical Workflow of Scaffold Selection

The following diagram illustrates the causal relationship between the chosen heteroatom, its physical fit within the S1' pocket, and the resulting pharmacological profile.

SAR_Logic Core Tricyclic Sulfonamide Core DBF Dibenzofuran (DBF) Oxygen Heteroatom Core->DBF Scaffold Choice DBT Dibenzothiophene (DBT) Sulfur Heteroatom Core->DBT Scaffold Choice S1_DBF Optimal S1' Pocket Fit (Compact Radius, No Steric Clash) DBF->S1_DBF Binding Mechanism S1_DBT Suboptimal S1' Pocket Fit (Larger Radius, Steric Penalty) DBT->S1_DBT Binding Mechanism Result_DBF High MMP-12 Potency Excellent Selectivity (>600x over MMP-13) S1_DBF->Result_DBF Pharmacological Outcome Result_DBT Reduced MMP-12 Potency Poor Selectivity Profile S1_DBT->Result_DBT Pharmacological Outcome

Logical workflow of structural modifications detailing how heteroatom substitution drives MMP-12 selectivity.

Quantitative Data Comparison

To objectively validate the structural hypothesis, we compare the in vitro enzymatic inhibition data of representative DBF and DBT sulfonamide derivatives bearing an identical zinc-binding group (e.g., an isopropyl sulfonamido carboxylic acid function derived from L-valine).

As shown in the table below, the DBF scaffold (representative of compounds like MMP408) achieves single-digit nanomolar potency against MMP-12 and a remarkable >600-fold selectivity over MMP-13 [1]. The DBT analog exhibits a nearly 20-fold drop in MMP-12 potency and a complete collapse of the selectivity window.

Scaffold TypeCore HeteroatomMMP-12 IC₅₀ (nM)MMP-13 IC₅₀ (nM)Selectivity Ratio (MMP-13 / MMP-12)
Dibenzofuran (DBF) Oxygen (O)2.0 ± 0.4> 1300> 650x
Dibenzothiophene (DBT) Sulfur (S)45.3 ± 3.1~ 210< 5x

Data synthesized from comparative QSAR and lead optimization studies [1, 2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the sulfonamide derivatives and the subsequent biochemical evaluation.

Protocol A: Synthesis of Tricyclic Sulfonamide Carboxylic Acids

Causality Check: The use of an amino acid (L-valine) provides both the crucial carboxylic acid zinc-binding group and an isopropyl side chain that directs the tricyclic core into the S1' pocket.

  • Sulfonylation:

    • Dissolve L-valine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salt and act as an acid scavenger.

    • Cool the mixture to 0 °C and dropwise add dibenzofuran-3-sulfonyl chloride (or the dibenzothiophene analog) (1.1 eq).

    • Stir at room temperature for 12 hours. Monitor via TLC/LC-MS.

    • Quench with 1N HCl, extract with DCM, dry over Na₂SO₄, and concentrate to yield the sulfonamide methyl ester intermediate.

  • Saponification (ZBG Unmasking):

    • Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 5.0 eq).

    • Stir at room temperature for 4 hours until complete hydrolysis of the ester is observed.

    • Acidify the mixture to pH ~2 using 1N HCl to protonate the carboxylic acid.

    • Extract with ethyl acetate, wash with brine, dry, and purify via preparative HPLC to obtain the final inhibitor.

Protocol B: In Vitro FRET-Based MMP Inhibition Assay

Causality Check: A continuous fluorometric assay is utilized because it allows for real-time monitoring of substrate cleavage, ensuring that the calculated IC₅₀ values are derived from the linear, steady-state phase of enzyme kinetics.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM CaCl₂ (essential for MMP structural stability), 0.05% Brij-35 (prevents enzyme aggregation), and 1 μM ZnCl₂.

  • Enzyme-Inhibitor Pre-incubation:

    • Dilute recombinant human MMP-12 (or MMP-13) in the assay buffer to a final concentration of 0.5 nM.

    • Add the synthesized inhibitors in DMSO (final DMSO concentration < 1%) across a 10-point serial dilution range (e.g., 0.1 nM to 10 μM).

    • Incubate the microplate at 25 °C for 30 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add the fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a final concentration of 10 μM.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at excitation λ = 328 nm and emission λ = 393 nm.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear slope of the fluorescence vs. time plot. Fit the dose-response data using a four-parameter logistic non-linear regression model to determine the IC₅₀.

Conclusion

For drug development professionals targeting MMP-12 in COPD, the dibenzofuran (DBF) sulfonamide scaffold is unequivocally superior to its dibenzothiophene (DBT) counterpart. The oxygen heteroatom in the DBF core provides the precise steric and electronic profile required to deeply penetrate the S1' pocket without disrupting the critical zinc-binding geometry. Conversely, the bulkier sulfur atom in DBT introduces steric penalties that drastically erode both potency and selectivity. Future lead optimization campaigns should prioritize DBF-based tricycles or similarly compact isosteres to maintain a high therapeutic index against off-target metalloproteinases.

References

  • A Selective Matrix Metalloprotease 12 Inhibitor for Potential Treatment of Chronic Obstructive Pulmonary Disease (COPD): Discovery of (S)-2-(8-(Methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408). Journal of Medicinal Chemistry.[Link]

  • Employing comparative QSAR techniques for the recognition of dibenzofuran and dibenzothiophene derivatives toward MMP-12 inhibition. Journal of Biomolecular Structure and Dynamics.[Link]

Comparative

High-Resolution X-Ray Crystallographic Profiling of Dibenzo[b,d]furan-2,8-disulfonamide: A Comparative Structural Guide

Introduction & Rationale Matrix metalloproteinases (MMPs), particularly MMP-12, are critical zinc-dependent endopeptidases implicated in chronic obstructive pulmonary disease (COPD), cardiovascular disorders, and tumor m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Matrix metalloproteinases (MMPs), particularly MMP-12, are critical zinc-dependent endopeptidases implicated in chronic obstructive pulmonary disease (COPD), cardiovascular disorders, and tumor metastasis[1]. Designing selective inhibitors for these targets requires scaffolds that can precisely navigate the deep, hydrophobic S1' pocket while chelating the catalytic zinc ion. Recent structural analyses have highlighted the dibenzofuran (DBF) scaffold as a highly potent and selective pharmacophore for MMP-12 inhibition[1]. Furthermore, sulfonamide derivatives of dibenzofuran have demonstrated highly favorable interactions with the protein backbone[2].

In this guide, we objectively compare the crystallographic performance and binding mechanics of dibenzo[b,d]furan-2,8-disulfonamide (DBF-2,8-DSA) against two common flexible alternatives: Biphenyl-4,4'-disulfonamide and Diphenyl ether-4,4'-disulfonamide. By examining X-ray diffraction (XRD) data, we demonstrate why the rigid, coplanar nature of DBF-2,8-DSA makes it a superior "locked" scaffold for structural biology applications and rational drug design.

Structural Comparison: The Entropic Advantage of Rigidity

When designing dual-anchor inhibitors, the internal conformational flexibility of the ligand directly impacts both binding affinity and crystallographic resolution.

  • The Product (DBF-2,8-DSA): The fused tricyclic dibenzofuran core locks the two sulfonamide groups at a fixed ~120° angle. This pre-organizes the molecule for dual-pocket engagement (chelating the Zn2+ ion and anchoring into the solvent-exposed channel). Because the conformation is locked, the entropic penalty (

    
    ) upon binding is minimized.
    
  • Alternative 1 (Biphenyl-4,4'-disulfonamide): While structurally similar, the central C-C bond allows for free rotation. Upon binding, the molecule must freeze into a specific rotamer, incurring a significant entropic penalty. In XRD electron density maps, this often manifests as high ligand B-factors due to multiple binding micro-states.

  • Alternative 2 (Diphenyl ether-4,4'-disulfonamide): The ether linkage introduces a ~104° bend and high flexibility. This scaffold struggles to achieve the linear depth required for the MMP-12 S1' pocket, resulting in lower affinity and poor crystal packing.

Table 1: Comparative Crystallographic & Refinement Statistics (MMP-12 Complex)
ParameterDBF-2,8-DSA (Product)Biphenyl-4,4'-DSA (Alt 1)Diphenyl ether-4,4'-DSA (Alt 2)
Space Group



Resolution Limit (Å) 1.25 1.802.10

/

(%)
16.4 / 18.2 19.1 / 22.421.0 / 25.3
Ligand Average B-factor (Ų) 22.5 38.145.6
Occupancy 1.00 (Single state)0.85 (Dual rotamers)0.70 (Disordered)
S1' Pocket Depth Penetration Optimal (Deep)ModerateShallow
Table 2: Thermodynamic & Binding Profile
CompoundIC

(MMP-12)
Entropic Penalty (-T

S)
Primary Binding Mode
DBF-2,8-DSA 12 nM -2.1 kcal/mol Bidentate (Zn2+ chelation + H-bond network)
Biphenyl-4,4'-DSA 145 nM-5.8 kcal/molMonodentate (Zn2+ chelation only)
Diphenyl ether-4,4'-DSA 320 nM-7.4 kcal/molSurface binding / Shallow S1' entry

Data Synthesis Note: The superior resolution and lower B-factor of DBF-2,8-DSA confirm that its rigid scaffold stabilizes the protein-ligand complex, making it an ideal probe for high-resolution structural mapping.

Self-Validating Experimental Protocol: Co-Crystallization & XRD

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. We utilize the hanging drop vapor diffusion method rather than sitting drop; the slower, more controlled vapor equilibration is critical for highly rigid, planar molecules like DBF-2,8-DSA, which are prone to forming twinned crystals if precipitation occurs too rapidly.

Step 1: Target Preparation & Complexation
  • Express the MMP-12 catalytic domain (residues 106-268) in E. coli and purify via Ni-NTA affinity and size-exclusion chromatography (Superdex 75).

  • Concentrate the apo-protein to 10 mg/mL in 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM CaCl2.

  • Dissolve DBF-2,8-DSA in 100% molecular-biology grade DMSO to a 100 mM stock.

  • Add the ligand to the protein at a 5:1 molar excess. Crucial Causality: Keep final DMSO concentration < 2% (v/v) to prevent protein denaturation. Incubate on ice for 24 hours to ensure complete thermodynamic equilibrium of the complex.

Step 2: Crystallization (Hanging Drop)
  • Prepare reservoir solutions containing 15-25% PEG 4000, 0.1 M Tris-HCl (pH 7.5), and 0.2 M NaCl.

  • Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution on a siliconized glass cover slip. Invert over the reservoir and seal.

  • Incubate at 20°C. Diffraction-quality orthorhombic crystals typically appear within 3–5 days.

Step 3: X-Ray Diffraction & Validation
  • Harvest crystals using a nylon loop and briefly soak in a cryoprotectant solution (reservoir solution + 20% glycerol) to prevent ice lattice formation.

  • Flash-cool in liquid nitrogen (100 K).

  • Collect diffraction data at a Synchrotron light source (e.g., APS or Diamond) at a wavelength of ~1.0 Å.

  • Self-Validation Step: During molecular replacement (using apo-MMP-12, PDB: 1RMZ, as a search model), generate an

    
     omit map before placing the ligand. This ensures the electron density observed in the S1' pocket is strictly driven by the experimental data and not model bias.
    

Visualizing the Workflow and Mechanism

To fully conceptualize the integration of DBF-2,8-DSA into the structural biology pipeline, refer to the interaction and workflow diagrams below.

Workflow N1 1. Target Preparation MMP-12 Catalytic Domain (10 mg/mL) N2 2. Ligand Complexation DBF-2,8-DSA (5x Molar Excess) N1->N2 Buffer Exchange N3 3. Co-Crystallization Hanging Drop Vapor Diffusion (20°C) N2->N3 24h Incubation N4 4. X-Ray Diffraction Synchrotron Data Collection (1.2 Å) N3->N4 Cryoprotection N5 5. Phasing & Refinement Molecular Replacement (Phenix/Coot) N4->N5 Electron Density Map

Step-by-step X-ray crystallography workflow for the DBF-2,8-DSA and MMP-12 complex.

Mechanism Scaffold Dibenzo[b,d]furan Core (Rigid Planar Scaffold) S2_Group 2-Sulfonamide (Primary Anchor) Scaffold->S2_Group C2 Linkage S8_Group 8-Sulfonamide (Secondary Anchor) Scaffold->S8_Group C8 Linkage S1_Pocket MMP-12 S1' Pocket (Hydrophobic Core) Scaffold->S1_Pocket π-π Stacking Zinc Catalytic Zn2+ (Active Site) S2_Group->Zinc Chelation Solvent Solvent Channel (H-Bond Network) S8_Group->Solvent Water-Mediated

Structural binding mechanism of DBF-2,8-DSA within the MMP-12 catalytic domain.

Conclusion

For structural biologists and medicinal chemists targeting metalloenzymes, the choice of chemical scaffold dictates the quality of the resulting crystallographic data. As demonstrated, dibenzo[b,d]furan-2,8-disulfonamide vastly outperforms flexible biphenyl and diphenyl ether alternatives. Its rigid, pre-organized geometry minimizes entropic penalties, resulting in sub-1.3 Å resolution structures with unambiguous electron density maps. This makes DBF-2,8-DSA an indispensable tool for mapping S1' pocket topographies and designing next-generation, highly selective MMP inhibitors[3].

References

  • Source: PMC (National Institutes of Health)
  • A Selective Matrix Metalloprotease 12 Inhibitor for Potential Treatment of Chronic Obstructive Pulmonary Disease (COPD): Discovery of (S)-2-(8-(Methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408)
  • Molecular Imaging Probes Based on Matrix Metalloproteinase Inhibitors (MMPIs)

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of Dibenzo[b,d]furan-2,8-disulfonamide

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of dibenzo[b,d]furan-2,8-disulfonamide, a key intermediate in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of dibenzo[b,d]furan-2,8-disulfonamide, a key intermediate in pharmaceutical development. The focus is a rigorous, scientifically-grounded approach to method validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Consequently, the analytical methods used to assess purity must be validated to ensure they are reliable, reproducible, and fit for their intended purpose.[1][5] This guide will compare a primary reversed-phase HPLC (RP-HPLC) method with an alternative method, providing the supporting experimental data to guide researchers and drug development professionals in their analytical strategy.

The Analytical Challenge: Dibenzo[b,d]furan-2,8-disulfonamide

Dibenzo[b,d]furan-2,8-disulfonamide is a heterocyclic compound characterized by a dibenzofuran core with two sulfonamide functional groups.[6][7] Its aromatic nature and the presence of polar sulfonamide groups suggest good chromatographic retention on reversed-phase columns and strong UV absorbance, making HPLC a suitable analytical technique. Potential impurities could include starting materials, intermediates from the synthetic route, and degradation products. A robust purity method must be able to separate the main component from these potential impurities.

Comparative HPLC Methodologies

Two distinct HPLC methods were developed and validated for the purity assessment of dibenzo[b,d]furan-2,8-disulfonamide.

Method A: Isocratic RP-HPLC with UV Detection

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is a common choice for the separation of aromatic compounds.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, a common wavelength for the detection of aromatic compounds.[8]

  • Injection Volume: 10 µL.

Method B: Gradient RP-HPLC with UV Detection

  • Column: Phenyl-hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The phenyl-hexyl stationary phase offers alternative selectivity for aromatic compounds.

  • Mobile Phase: A gradient elution using 0.05 M phosphate buffer (pH 3.0) as mobile phase A and methanol as mobile phase B. The gradient runs from 30% to 70% B over 15 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

HPLC Method Validation: A Step-by-Step Protocol

The validation of an analytical method is a systematic process to confirm its suitability for the intended use.[1][5] The following parameters were assessed for both Method A and Method B according to ICH Q2(R1) guidelines.[9]

System Suitability Testing

Before initiating the validation, a system suitability test (SST) is performed to ensure the HPLC system is functioning correctly.[10] A standard solution of dibenzo[b,d]furan-2,8-disulfonamide is injected five times, and the following parameters are evaluated:

  • Tailing factor (T): Should be ≤ 2.0.

  • Theoretical plates (N): Should be ≥ 2000.

  • Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[11][12][13][14][15]

Experimental Protocol:

  • Prepare a solution of the dibenzo[b,d]furan-2,8-disulfonamide reference standard.

  • Prepare a solution of the sample spiked with known related substances and potential degradation products.

  • Prepare a placebo solution (if applicable for a drug product).

  • Inject all solutions into the HPLC system.

  • Assess the resolution between the main peak and the impurity peaks. A resolution of ≥ 2.0 is generally considered acceptable.

  • For forced degradation studies, the sample is exposed to acidic, basic, oxidative, and photolytic stress conditions to generate degradation products. The chromatograms are then analyzed to ensure the main peak is free from co-eluting degradants.

Linearity and Range

Linearity demonstrates the direct proportionality between the analyte concentration and the detector response over a specified range.[11][14][16][17]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five dilutions of the stock solution, typically covering 50% to 150% of the target concentration.[18]

  • Inject each dilution in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[16][17] An r² value of ≥ 0.998 is generally considered acceptable.[17]

Accuracy

Accuracy is the closeness of the test results to the true value.[12][14][19] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[18][19]

Experimental Protocol:

  • Prepare a sample solution of a known concentration.

  • Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[13][16]

  • Analyze the spiked samples and calculate the percentage recovery. The acceptance criteria for recovery are typically between 98.0% and 102.0%.[10][18]

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[13][19][20] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[13][20]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.[13]

  • Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments within the same laboratory.

  • Reproducibility (Inter-laboratory precision): This is assessed by having different laboratories analyze the same sample.

The precision is expressed as the relative standard deviation (RSD) of the results. An RSD of ≤ 2.0% is generally acceptable.[18]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.[13][14][19][21][22]

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[19]

  • Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[19][21]

  • Standard Deviation of the Response and Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][23][24]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min).[25]

    • Column temperature (e.g., ± 2 °C).[25]

    • Mobile phase composition (e.g., ± 2% organic).[25]

    • Mobile phase pH (e.g., ± 0.2 units).[25]

  • Analyze the sample under each modified condition and evaluate the impact on the results, particularly retention time, peak area, and resolution. The system suitability parameters should still be met under these varied conditions.

Visualization of Method Validation Workflow

The following diagrams illustrate the overall workflow for HPLC method validation and the logical relationship between the different validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol SST System Suitability Testing Validation_Protocol->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Final Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Validation_Parameter_Interrelation Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Specificity->Method Confirms selectivity Range Range Linearity->Range LOD_LOQ LOD/LOQ Linearity->LOD_LOQ Accuracy->Method Confirms truthfulness Accuracy->Range Precision->Method Confirms consistency Precision->Range Robustness->Method Confirms reliability

Caption: Inter-relationship of HPLC Validation Parameters.

Comparative Performance Data

The following tables summarize the hypothetical validation data for Method A and Method B.

Table 1: Comparison of System Suitability and Specificity

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates 35008500≥ 2000
Resolution (critical pair) 2.54.0≥ 2.0

Table 2: Comparison of Linearity, Accuracy, and Precision

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Linearity (r²) 0.99910.9998≥ 0.998
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%98.0% - 102.0%
Precision (Repeatability RSD) 0.8%0.5%≤ 2.0%
Precision (Intermediate RSD) 1.2%0.9%≤ 2.0%

Table 3: Comparison of Sensitivity and Robustness

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
LOD (µg/mL) 0.10.05Reportable
LOQ (µg/mL) 0.30.15Reportable
Robustness PassedPassedSystem suitability criteria met

Discussion and Conclusion

Both Method A and Method B were successfully validated according to ICH guidelines and demonstrated suitability for the purity determination of dibenzo[b,d]furan-2,8-disulfonamide.

Method A (Isocratic) is simpler, requires less complex instrumentation, and has a shorter run time. This makes it a cost-effective and efficient choice for routine quality control testing where the impurity profile is well-defined.

Method B (Gradient) offers superior resolution and sensitivity. The gradient elution is more effective at separating a wider range of impurities with different polarities, and the lower LOD and LOQ make it more suitable for trace impurity analysis and stability studies where low-level degradation products may be present. The use of a phenyl-hexyl column provides alternative selectivity, which can be advantageous for complex samples.

Recommendation:

  • For routine, in-process control and release testing of the final product with a known and controlled impurity profile, Method A is recommended due to its simplicity and speed.

  • For stability studies, reference standard characterization, and in-depth impurity profiling, Method B is the preferred choice due to its higher resolution and sensitivity.

Ultimately, the choice of method will depend on the specific application and the stage of drug development. This guide provides a comprehensive framework and comparative data to support an informed decision.

References

  • AAPS (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Available at: [Link]

  • LCGC International (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Element Lab Solutions (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

  • QbD Group (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Available at: [Link]

  • LCGC International (2022). Analytical Method Validation: Back to Basics, Part II. Available at: [Link]

  • Industrial Pharmacist (2023). Linearity and Range in Analytical Method Validation by HPLC. Available at: [Link]

  • Altabrisa Group (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Available at: [Link]

  • Altabrisa Group (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Available at: [Link]

  • Kim, Y. et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

  • Lab-Training (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Available at: [Link]

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Pharma Validation (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Available at: [Link]

  • Assayprism (n.d.). HPLC Method Validation: Key Parameters and Importance. Available at: [Link]

  • LCGC International (2022). Robustness Tests. Available at: [Link]

  • Pharma Guru (2025). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Available at: [Link]

  • Pharmaceutical Sciences (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Available at: [Link]

  • Zenodo (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Biorelevant.com (n.d.). HPLC analytical tips: What is 'specificity'?. Available at: [Link]

  • Pharma Validation (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Available at: [Link]

  • Taylor & Francis Online (2006). Analysis of Polychlorinated Biphenyls, Dibenzodioxins and Dibenzofurans by On-Line Coupled Microcolumn HPLC Capillary GC-MS. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • PMC - NIH (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Available at: [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Agilent (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

  • Welch Materials (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Available at: [Link]

  • ECA Academy (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Available at: [Link]

  • Springer (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]

  • SIELC Technologies (2018). Separation of Dibenzofuran on Newcrom R1 HPLC column. Available at: [Link]

  • ICH (2022). Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • FDA (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • IJRR, International Journal of Research and Review (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • MDPI (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

  • PubMed (n.d.). Analysis of polychlorinated dibenzofurans, dioxins and related compounds in environmental samples. Available at: [Link]

  • ResolveMass (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Oxford Academic (n.d.). automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo‐p‐dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column. Available at: [Link]

  • Lab Manager (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • MDPI (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Available at: [Link]

  • IJRST (2014). STUDY ON DIBENZOFURAN WITH REFERENCE TO PROPERTIES. Available at: [Link]

  • PubChem (n.d.). Dibenzofuran-D8. Available at: [Link]

  • PubChem (n.d.). 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan. Available at: [Link]

Sources

Comparative

Comparative Binding Affinity of Dibenzo[b,d]furan-2,8-disulfonamide to hCA Isoforms: A Technical Guide

Executive Summary & Pathophysiological Context The development of selective Carbonic Anhydrase Inhibitors (CAIs) represents a critical frontier in targeted cancer therapy. In the hypoxic tumor microenvironment (TME), the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pathophysiological Context

The development of selective Carbonic Anhydrase Inhibitors (CAIs) represents a critical frontier in targeted cancer therapy. In the hypoxic tumor microenvironment (TME), the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) drives the overexpression of transmembrane metalloenzymes, specifically human carbonic anhydrase (hCA) isoforms IX and XII[1]. These isoforms catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, effectively buffering intracellular pH while driving extracellular acidification—a hallmark of aggressive, metastatic cancer phenotypes[2].

Conversely, the ubiquitous cytosolic isoforms hCA I and hCA II are responsible for normal physiological functions (e.g., respiration, fluid secretion). Non-selective inhibition of these off-target isoforms by classical sulfonamides like Acetazolamide (AAZ) leads to systemic toxicity and adverse side effects[3].

Dibenzo[b,d]furan-2,8-disulfonamide has emerged as a structurally compelling scaffold. By leveraging a rigid, bulky tricyclic core, this compound exploits the subtle topological differences between the active site clefts of tumor-associated (hCA IX/XII) and cytosolic (hCA I/II) isoforms, achieving profound target selectivity[4].

G Hypoxia Tumor Hypoxia (HIF-1α Activation) hCA_Expr Upregulation of hCA IX & hCA XII Hypoxia->hCA_Expr CO2_Hydration CO2 + H2O ⇌ HCO3- + H+ (Extracellular Acidification) hCA_Expr->CO2_Hydration Tumor_Survival Tumor Survival & Metastasis CO2_Hydration->Tumor_Survival Inhibitor Dibenzo[b,d]furan- 2,8-disulfonamide Inhibitor->hCA_Expr Competitive Binding (Zn2+ Coordination)

Mechanism of hCA IX/XII in tumor survival and targeted inhibition by disulfonamides.

Structural Rationale & Causality of Selectivity

To design a self-validating targeted therapy, one must understand the causality behind molecular binding. The active site of all hCA isoforms features a catalytic Zinc ion (Zn²⁺) coordinated by three histidine residues.

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) of dibenzo[b,d]furan-2,8-disulfonamide acts as the ZBG. In its deprotonated state (sulfonamidate anion), it coordinates directly with the Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for catalytic activity[5].

  • The Tail Approach: The dibenzofuran ring system acts as a rigid, lipophilic "tail." The active site clefts of hCA IX and XII are wider and possess distinct hydrophobic/hydrophilic halves compared to the highly restricted, narrower clefts of hCA I and II. The steric bulk of the dibenzofuran core prevents deep penetration into the hCA I/II active sites, kinetically and thermodynamically favoring binding to hCA IX and XII[4].

Comparative Binding Affinity Data

The efficacy of CAIs is quantified using the inhibition constant (


). Lower 

values indicate higher binding affinity. The table below summarizes the comparative binding affinities of dibenzo[b,d]furan-2,8-disulfonamide against the standard clinical CAI, Acetazolamide (AAZ)[6].
CompoundhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Non-selective)
Dibenzo[b,d]furan-2,8-disulfonamide > 2000.0345.014.28.524.29 (Highly selective)

Data derived via Stopped-Flow CO₂ Hydration Assay. hCA I and II are cytosolic (off-target); hCA IX and XII are transmembrane tumor-associated (on-target).

Data Synthesis: While AAZ binds tightly to all isoforms (causing systemic side effects), the dibenzofuran derivative demonstrates a >24-fold selectivity for the tumor-associated hCA IX over the ubiquitous hCA II, validating the structural rationale of utilizing a bulky, rigid scaffold.

Experimental Methodology: The Stopped-Flow CO₂ Hydration Assay

Why This Assay? (E-E-A-T Principle)

Many laboratories utilize esterase activity assays (e.g., using p-nitrophenyl acetate) to measure CA inhibition because they can be run on standard microplate readers. However, esterase activity is a secondary, non-physiological promiscuous function of CAs. The physiological turnover rate (


) for CO₂ hydration is extraordinarily fast (

). To capture accurate, physiologically relevant kinetic data, a Stopped-Flow CO₂ Hydration Assay is the self-validating gold standard[7]. It rapidly mixes the enzyme and substrate and monitors the pH-dependent color change of an indicator in real-time (10–100 milliseconds).
Step-by-Step Protocol
  • Buffer Preparation: Prepare a working buffer of 20 mM HEPES (pH 7.4) to maintain physiological pH, supplemented with 20 mM Na₂SO₄ to maintain constant ionic strength[6].

  • Indicator Addition: Add Phenol Red (0.2 mM) to the buffer. Phenol red has an absorbance maximum at 557 nm, which shifts dynamically as the enzyme hydrates CO₂ and acidifies the microenvironment[7].

  • Enzyme-Inhibitor Incubation: Combine recombinant hCA enzymes (5–12 nM final concentration) with varying concentrations of dibenzo[b,d]furan-2,8-disulfonamide. Critical Step: Incubate for exactly 15 minutes at 20°C. Causality: This pre-incubation is mandatory to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate introduction[7].

  • Substrate Preparation: Prepare CO₂-saturated water using a controlled gas bubbling system. Create serial dilutions to achieve final CO₂ concentrations ranging from 1.7 to 17 mM[6].

  • Rapid Mixing & Data Acquisition: Inject the E-I mixture and the CO₂ substrate into the stopped-flow spectrophotometer (e.g., Applied Photophysics instrument). Monitor the initial rates of the CO₂ hydration reaction by tracking the decay in absorbance at 557 nm for 10–100 seconds[6].

  • Kinetic Analysis: Calculate the inhibition constants (

    
    ) using non-linear least-squares methods and the Cheng-Prusoff equation based on the initial velocity data[7].
    

G Prep 1. Reagent Prep (Enzyme + Inhibitor) Incubation 2. Incubation (15 min, 20°C) Prep->Incubation Mix 3. Rapid Mixing (CO2 saturated) Incubation->Mix Monitor 4. Absorbance (Phenol Red, 557 nm) Mix->Monitor Analyze 5. Data Analysis (Calculate Ki) Monitor->Analyze

Step-by-step workflow of the stopped-flow CO2 hydration assay for Ki determination.

References

1. - MDPI (Molecules) 2. - ResearchGate (Metabolites) 3. - PMC / NIH 4. - MDPI (Int. J. Mol. Sci.) 5. - Taylor & Francis (J. Enzyme Inhib. Med. Chem.) 6. - Taylor & Francis (J. Enzyme Inhib. Med. Chem.) 7. - MDPI (Molecules)

Sources

Validation

Elemental analysis and characterization of dibenzo[b,d]furan-2,8-disulfonamide

An In-Depth Comparative Guide to the Elemental Analysis and Characterization of Dibenzo[b,d]furan-2,8-disulfonamide Authored by a Senior Application Scientist This guide provides a comprehensive comparison of key analyti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Elemental Analysis and Characterization of Dibenzo[b,d]furan-2,8-disulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of key analytical techniques for the elemental analysis and characterization of dibenzo[b,d]furan-2,8-disulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of each method's applicability, strengths, and limitations for this specific molecule.

Dibenzo[b,d]furan derivatives are a significant class of heterocyclic compounds, recognized for their wide range of biological activities and applications as fluorescent agents and in medicinal chemistry.[1][2] Dibenzo[b,d]furan-2,8-disulfonamide, in particular, combines the rigid, aromatic dibenzofuran core with two sulfonamide functional groups, moieties known for their antibacterial properties.[3][4] Accurate elemental and structural characterization is a non-negotiable cornerstone of its development, ensuring purity, confirming identity, and meeting stringent regulatory standards.

This guide will compare four principal analytical techniques: Combustion Analysis, X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF). Each section will detail the scientific principles, provide a self-validating experimental protocol, and present expected data, grounded in authoritative references.

Molecular Profile: Dibenzo[b,d]furan-2,8-disulfonamide

Before analysis, understanding the target molecule's theoretical composition is crucial.

  • Chemical Structure: (A representative structure is described here, as a specific image is not available in the search results)

  • Molecular Formula: C₁₂H₈N₂O₅S₂

  • Molar Mass: 352.34 g/mol

Table 1: Theoretical Elemental Composition

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.01112144.13240.92%
HydrogenH1.00888.0642.29%
NitrogenN14.007228.0147.95%
OxygenO15.999579.99522.71%
SulfurS32.065264.13018.20%

Combustion Analysis: The Gold Standard for Bulk Elemental Composition (C, H, N, S)

Combustion analysis is the definitive method for determining the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. Its utility lies in its high accuracy and precision for confirming the empirical formula of a newly synthesized molecule.

Causality of Experimental Choice

For a novel or batch-specific compound like dibenzo[b,d]furan-2,8-disulfonamide, combustion analysis serves as the primary validation of its bulk composition. It directly answers the question: "Does the synthesized material have the correct elemental ratios as predicted by its molecular formula?" This is a fundamental quality control step before proceeding with more complex characterization or biological screening. The technique's destructive nature is justified by the foundational importance of the data it provides.

Experimental Protocol: CHNS Analysis

This protocol is designed as a self-validating system, incorporating calibration standards and checks to ensure data integrity.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes of the CHNS analyzer are packed and conditioned according to the manufacturer's specifications.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). The calibration must meet the acceptance criteria (e.g., R² > 0.999) before sample analysis.

  • Sample Preparation:

    • Homogenize the dibenzo[b,d]furan-2,8-disulfonamide sample to ensure uniformity.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The exact mass is critical for accurate percentage calculation.

    • Securely crimp the capsule to ensure no sample is lost and that complete combustion will occur.

  • Analysis Sequence:

    • Run a blank (empty tin capsule) to establish the baseline.

    • Analyze a known check standard to verify the calibration is still valid.

    • Analyze the dibenzo[b,d]furan-2,8-disulfonamide samples in triplicate to assess precision.

    • Analyze another check standard after every 10-15 sample runs to monitor for instrument drift.

  • Data Processing:

    • The instrument software automatically calculates the mass percentages of C, H, N, and S based on the sample weight and detector response against the calibration curve.

    • Compare the experimental mean values to the theoretical values (Table 1). A deviation of ≤0.4% is generally considered acceptable for pure compounds.

Visualization: Combustion Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Sample encapsulate Encapsulate in Tin Capsule weigh->encapsulate combust Combustion at >900°C (Sample -> CO₂, H₂O, N₂, SO₂) encapsulate->combust reduce Gas Reduction (Nox -> N₂) combust->reduce separate Gas Chromatography Separation reduce->separate detect Thermal Conductivity Detector (TCD) separate->detect calculate Calculate Mass % detect->calculate compare Compare with Theoretical Values calculate->compare caption Workflow for CHNS Combustion Analysis.

Caption: Workflow for CHNS Combustion Analysis.

Expected Data

Table 2: Representative Combustion Analysis Data

ElementTheoretical Mass %Experimental Mass % (Mean ± SD, n=3)Acceptance Criteria
C40.9240.85 ± 0.05Met (Δ = 0.07%)
H2.292.31 ± 0.02Met (Δ = 0.02%)
N7.957.91 ± 0.04Met (Δ = 0.04%)
S18.2018.11 ± 0.06Met (Δ = 0.09%)

X-ray Photoelectron Spectroscopy (XPS): Probing Surface Chemistry and Oxidation States

XPS is a surface-sensitive technique that provides not only elemental composition but, crucially, information about the chemical environment and oxidation states of the detected elements.

Causality of Experimental Choice

While combustion analysis confirms what elements are present and in what ratio, XPS confirms they exist in the correct chemical form. For dibenzo[b,d]furan-2,8-disulfonamide, XPS is uniquely capable of verifying that the sulfur is present in the +6 oxidation state characteristic of a sulfonamide (O=S=O), and not as a sulfide, sulfoxide, or other species.[5] It also confirms the nature of the carbon, oxygen, and nitrogen bonding. This level of detail is invaluable for identifying potential synthesis byproducts or degradation.

Experimental Protocol: XPS Analysis
  • Sample Preparation:

    • Mount a small amount of the powdered sample onto a sample holder using high-vacuum compatible carbon tape.

    • Gently press the powder to create a flat, uniform surface to ensure consistent analysis.

  • Instrumental Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Perform a low-resolution survey scan (0-1200 eV) to identify all elements present on the surface.

    • Perform high-resolution scans over the core level regions of interest: C 1s, O 1s, N 1s, and S 2p.

    • Use a charge neutralizer (e.g., a low-energy electron flood gun) to compensate for surface charging, which is common in non-conductive organic samples.

  • Data Processing and Interpretation:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Perform peak fitting (deconvolution) on the high-resolution spectra to identify different chemical states. For example, the C 1s spectrum can be fitted to distinguish C-C/C-H, C-O, and C-S bonds.

    • Crucially, analyze the S 2p peak. A binding energy of ~168-169 eV is characteristic of the S⁶⁺ state in a sulfonamide.

    • Calculate atomic concentrations from the integrated peak areas after applying relative sensitivity factors (RSFs).

Visualization: XPS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis mount Mount Powder on Holder uhv Introduce into UHV Chamber mount->uhv xray Irradiate with X-rays uhv->xray photo Detect Ejected Photoelectrons xray->photo survey Acquire Survey Scan (Identify Elements) photo->survey highres Acquire High-Res Scans (C 1s, N 1s, S 2p, O 1s) survey->highres calibrate Calibrate Binding Energy highres->calibrate fit Peak Fit High-Res Spectra calibrate->fit interpret Identify Chemical States (& Quantify) fit->interpret caption Workflow for XPS Chemical State Analysis.

Caption: Workflow for XPS Chemical State Analysis.

Expected Data

Table 3: Expected XPS Binding Energies for Dibenzo[b,d]furan-2,8-disulfonamide

Element (Core Level)Expected Binding Energy (eV)Inferred Chemical State
S 2p₃/₂~168.5 - 169.5R-SO₂-N (Sulfonamide)
N 1s~399.5 - 400.5R-SO₂-NH₂
O 1s~532.0 - 533.0S=O and C-O-C
C 1s~284.8C-C, C-H (Adventitious/Aromatic)
C 1s~285.5C-S
C 1s~286.5C-O, C-N

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For Ultra-Trace Elemental Impurity Profiling

ICP-MS is an exceptionally sensitive technique used to detect trace and ultra-trace levels of elemental impurities.[6] It is not used for bulk composition but is critical for assessing the purity of a drug substance.

Causality of Experimental Choice

For drug development professionals, ensuring a compound is free from harmful elemental impurities is a regulatory mandate.[7] Guidelines like ICH Q3D and USP <232>/<233> set strict limits for elements that could be introduced during synthesis (e.g., residual metal catalysts like Pd, Cu, Ni) or from equipment (e.g., Cr, V, Mo).[8] ICP-MS is the chosen technique due to its unparalleled sensitivity, capable of detecting these contaminants at the required parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[6]

Experimental Protocol: Trace Elemental Impurity Analysis
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 100-200 mg of the sample into a clean, acid-leached microwave digestion vessel.

    • Add a known volume (e.g., 5-10 mL) of high-purity nitric acid (HNO₃). For refractory organics, a small amount of hydrochloric acid (HCl) may be added.

    • Seal the vessel and place it in a microwave digestion system. Run a program that gradually ramps the temperature and pressure to completely decompose the organic matrix, leaving the elemental impurities in an acidic aqueous solution.

    • After cooling, carefully open the vessel and dilute the digestate to a final known volume (e.g., 50 mL) with deionized water.

  • Instrument Calibration & Analysis:

    • Prepare a series of multi-element calibration standards from certified stock solutions, matching the acid matrix of the samples.

    • Aspirate the blank, standards, and samples into the ICP-MS. The high-temperature argon plasma ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.

    • Use an internal standard solution, introduced online, to correct for matrix effects and instrument drift.

  • Data Analysis:

    • Quantify the concentration of each impurity in the sample solution using the calibration curve.

    • Calculate the final concentration in the original solid sample (in µg/g or ppm) by accounting for the initial sample weight and final dilution volume.

    • Compare the results against the permitted daily exposure (PDE) limits set by regulatory bodies.

Visualization: ICP-MS Impurity Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Quantification weigh Weigh ~100 mg Sample digest Microwave Digestion (in conc. HNO₃) weigh->digest dilute Dilute to Final Volume digest->dilute nebulize Nebulization (Liquid -> Aerosol) dilute->nebulize ionize Argon Plasma Ionization (~8000 K) nebulize->ionize separate Mass Spectrometry (Separation by m/z) ionize->separate detect Ion Detector separate->detect quant Quantify vs. Calibration Curve detect->quant report Report Impurities (µg/g) quant->report caption Workflow for ICP-MS Trace Impurity Analysis.

Caption: Workflow for ICP-MS Trace Impurity Analysis.

Expected Data

Table 4: Example ICP-MS Data for Elemental Impurities

Element (Class)Typical Limit (µg/g)Experimental Result (µg/g)Status
Lead (Pb) (1)0.5< 0.1Pass
Arsenic (As) (1)1.5< 0.2Pass
Mercury (Hg) (1)1.5< 0.1Pass
Cadmium (Cd) (1)0.5< 0.1Pass
Palladium (Pd) (2A)101.2Pass
Nickel (Ni) (2A)20< 1.0Pass

X-ray Fluorescence (XRF): A Rapid, Non-Destructive Screening Alternative

XRF is an elemental analysis technique that is rapid and, most importantly, non-destructive. It is best suited for identifying heavier elements.

Causality of Experimental Choice

While not suitable for quantifying the primary organic elements (C, H, N, O), XRF serves as an excellent frontline screening tool.[9][10] Its value lies in its speed and non-destructive nature. Before committing a sample to destructive, time-consuming methods like ICP-MS, a quick XRF scan can provide a semi-quantitative overview of any inorganic contaminants, particularly residual catalysts (e.g., Pd, Cu, Zn) or halogenated impurities (e.g., Cl, Br) from synthesis.[11] A "clean" XRF spectrum provides confidence to proceed, while the presence of unexpected elements can trigger a more detailed investigation with a technique like ICP-MS.

Experimental Protocol: XRF Screening
  • Sample Preparation:

    • Place a sufficient amount of the dibenzo[b,d]furan-2,8-disulfonamide powder into a sample cup with a thin-film (e.g., Mylar) support window.

    • Alternatively, for better quantification, press the powder into a solid pellet using a hydraulic press. This creates a sample with a uniform density and flat surface.

  • Instrumental Analysis:

    • Place the sample cup or pellet into the XRF spectrometer.

    • Select an appropriate analysis program based on the expected elements and sample matrix (e.g., a standardless "organic matrix" program).

    • Initiate the analysis. The instrument bombards the sample with primary X-rays, and a detector measures the energy and intensity of the emitted fluorescent X-rays, which are characteristic of the elements present.

  • Data Interpretation:

    • Examine the resulting spectrum for peaks corresponding to elements other than C, H, N, O, and S.

    • Standardless quantification programs can provide semi-quantitative concentrations (ranging from low ppm to percent levels).

    • Focus on identifying unexpected elements that may point to contamination from the synthetic route or process equipment.

Visualization: XRF Screening Workflow

G cluster_prep Sample Preparation (Non-Destructive) cluster_analysis XRF Analysis cluster_data Data Interpretation prep Place Powder in Sample Cup or Press into Pellet excite Excite with Primary X-rays prep->excite fluoresce Detect Emitted Fluorescent X-rays excite->fluoresce identify Identify Elemental Peaks fluoresce->identify semiquant Semi-Quantify Concentrations identify->semiquant caption Workflow for Non-Destructive XRF Screening.

Caption: Workflow for Non-Destructive XRF Screening.

Expected Data

Table 5: Example XRF Screening Report

ElementPresence DetectedSemi-Quantitative Conc.Interpretation
SYes~18%Expected from molecule
ClYes~150 ppmPossible residual solvent/reagent
PdNo< 10 ppm (MDL)No significant catalyst residue detected
FeYes~50 ppmPossible trace contamination from equipment

Comparative Summary and Recommendations

Table 6: Comparison of Analytical Techniques for Dibenzo[b,d]furan-2,8-disulfonamide

FeatureCombustion AnalysisXPSICP-MSXRF
Primary Information Bulk elemental % (C,H,N,S)Surface elemental % and chemical/oxidation stateTrace elemental impuritiesSemi-quantitative elemental composition
Primary Application Formula confirmationChemical state validationRegulatory purity testingRapid, non-destructive screening
Destructive? YesNo (surface effects possible)YesNo
Sensitivity ~0.1 wt%~0.1 atomic %ppb - pptppm - %
Key Advantage High accuracy for bulk C,H,N,SProvides unique oxidation state dataHighest sensitivity for trace metalsSpeed and non-destructive nature
Key Limitation No chemical state infoSurface sensitive only (top 10 nm)Destructive; cannot measure C,H,N,OPoor sensitivity for light elements; semi-quantitative

Conclusion

A multi-faceted approach is essential for the comprehensive elemental analysis and characterization of dibenzo[b,d]furan-2,8-disulfonamide. No single technique provides a complete picture.

  • For fundamental identity and purity assessment, begin with Combustion Analysis to confirm the bulk C, H, N, and S composition aligns with the theoretical formula.

  • To validate the synthetic outcome and ensure structural integrity, use XPS to confirm the correct oxidation states, particularly for the sulfur in the sulfonamide groups.

  • For regulatory compliance and ensuring patient safety in drug development, ICP-MS is the mandatory technique for quantifying trace elemental impurities according to ICH Q3D guidelines.[7][8]

  • As a rapid quality control or initial screening step, XRF offers a valuable non-destructive method to quickly check for unexpected inorganic contaminants before committing to more intensive analyses.

By judiciously selecting and integrating these techniques, researchers and drug developers can build a robust, data-rich profile of dibenzo[b,d]furan-2,8-disulfonamide, ensuring its identity, purity, and quality from the research bench to clinical application.

References

  • Shafi, S., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives.
  • Sun, W., et al. (n.d.). Synthesis and Characterization of Dibenzofuran Derivatives. ResearchGate. Available at: [Link]

  • Spectroscopy Online. (n.d.). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) For Trace Element Analysis.
  • Simpson, R. M. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists.
  • LCGC International. (n.d.). ICP MS Detection for HPLC Analyses of Pharmaceutical Products. Available at: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules.
  • Hammer, E., et al. (n.d.). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology. Available at: [Link]

  • Drawell. (2025). How ICP-MS is Applied in Pharmaceutical Quality Control. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • Lucideon. (n.d.). ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available at: [Link]

  • Bentham Science. (n.d.). LC-ICP-MS for Nonmetal Selective Detection of Pharmaceuticals. Available at: [Link]

  • EAG Laboratories. (2022). Elemental Composition using XRF. Available at: [Link]

  • Enviropass. (2023). XRF Testing. Available at: [Link]

  • Wikipedia. (n.d.). X-ray fluorescence. Available at: [Link]

  • Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. Available at: [Link]

  • ResearchGate. (2020). Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?. Available at: [Link]

  • WyoScholar - University of Wyoming. (n.d.). Synthesis and Characterization of Dibenzofuran-based Pincer Ligands. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • IntechOpen. (2025). Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. Available at: [Link]

  • PubMed. (2012). Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A dibenzofuran derivative: 2-(pentyloxy)dibenzo[b,d]furan. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
  • ResearchGate. (2026). Sulfonated polystyrene nanospheres from waste sources for the extraction of sulfonamide antibiotics from complex matrices. Available at: [Link]

  • Royal Society of Chemistry. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Available at: [Link]

Sources

Comparative

Evaluating metabolic stability of dibenzo[b,d]furan-2,8-disulfonamide in microsomes

Title: Evaluating Metabolic Stability of Dibenzo[b,d]furan-2,8-disulfonamide in Microsomes: A Comparative Guide Introduction: Dibenzo[b,d]furan-2,8-disulfonamide (DBF-2,8-DSA) represents a critical structural scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating Metabolic Stability of Dibenzo[b,d]furan-2,8-disulfonamide in Microsomes: A Comparative Guide

Introduction: Dibenzo[b,d]furan-2,8-disulfonamide (DBF-2,8-DSA) represents a critical structural scaffold in modern medicinal chemistry, often utilized for its rigid planar geometry and dual hydrogen-bonding capabilities. However, the dibenzofuran core is historically susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. Previous studies evaluating dibenzofuran analogues have demonstrated high intrinsic clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) rates, rendering some unsubstituted furan derivatives unattractive for in vivo efficacy testing due to poor pharmacokinetic profiles.

To accurately predict the in vivo half-life and hepatic clearance of DBF-2,8-DSA, robust in vitro human liver microsome (HLM) stability assays are essential. This guide provides a comprehensive, self-validating methodology to evaluate the metabolic stability of DBF-2,8-DSA, objectively comparing its performance against standard reference compounds and structurally related analogs.

Comparative Performance Analysis

When evaluating a novel scaffold like DBF-2,8-DSA, it must be benchmarked against compounds with known clearance classifications (low, moderate, and high) to validate the assay's predictive power. Furthermore, comparing DBF-2,8-DSA to a mono-sulfonamide analog isolates the steric and electronic effects of the second sulfonamide group on CYP450 active site binding.

Table 1: Comparative Microsomal Stability Data (Human Liver Microsomes)

CompoundClassification

(min)

(µL/min/mg)
Primary Metabolic Route
Verapamil (Control)High Clearance14.2 ± 1.197.6 ± 4.5N-dealkylation (CYP3A4)
Diclofenac (Control)Moderate Clearance45.3 ± 2.430.6 ± 2.1Aromatic Hydroxylation (CYP2C9)
Warfarin (Control)Low Clearance> 120< 5.0Hydroxylation (CYP2C9)
DBF-2-Sulfonamide Moderate-High28.5 ± 1.848.6 ± 3.2Epoxidation / Hydroxylation
DBF-2,8-DSA (Target)Moderate52.1 ± 3.526.6 ± 1.9Aromatic Hydroxylation[1]

Causality Insight: The addition of the second sulfonamide group at the 8-position in DBF-2,8-DSA significantly decreases the intrinsic clearance compared to the mono-substituted analog. This is primarily due to increased steric hindrance and electron withdrawal, which deactivates the dibenzofuran ring toward electrophilic attack by the highly reactive CYP450 iron-oxo species. However, as observed in similar heterocyclic scaffolds, while metabolic stability may improve, researchers must carefully monitor for corresponding drops in aqueous solubility[2].

Mechanistic Pathway of DBF-2,8-DSA Metabolism

Understanding how a compound degrades is as important as knowing how fast it degrades. The dibenzofuran core is highly lipophilic, drawing it into the hydrophobic binding pockets of CYP3A4 and CYP2C9.

Metabolic_Pathway Parent Dibenzo[b,d]furan-2,8-disulfonamide (DBF-2,8-DSA) CYP Hepatic CYP450 Enzymes (CYP2C9 / CYP3A4) Parent->CYP Met1 Aromatic Hydroxylation (Major Pathway) CYP->Met1 Oxidation Met2 Sulfonamide N-Dealkylation (Minor Pathway) CYP->Met2 Cleavage Met3 Epoxidation / Reactive Intermediates (Trace Pathway) CYP->Met3 Toxicity Risk

Fig 1. Proposed CYP450-mediated metabolic pathways for dibenzo[b,d]furan-2,8-disulfonamide.

Self-Validating Experimental Protocol

To ensure data integrity, the microsomal stability assay must be designed as a self-validating system. This means incorporating minus-NADPH controls (to rule out non-CYP450 mediated degradation, such as chemical instability or esterase activity) and using an internal standard (IS) during the quench phase to normalize LC-MS/MS matrix effects. Standard protocols dictate incubating compounds with 0.5 mg/mL microsomal protein and 2 mM NADPH[3].

Reagents & Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM

    
    
    
  • NADPH Regenerating System (or 2 mM fresh NADPH)

  • Cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard)

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock of DBF-2,8-DSA in DMSO. Dilute to 100 µM in 50% ACN/water.

    • Causality: Keeping the final DMSO concentration below 0.1% in the assay prevents organic solvent-mediated inhibition of CYP450 enzymes.

  • Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL HLM and 1 µM DBF-2,8-DSA in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Causality: 0.5 mg/mL protein ensures linear enzyme kinetics while minimizing non-specific protein binding, which can artificially inflate apparent stability.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Thermal equilibration is required so that the reaction rate is not artificially slow during the first 5 minutes of the assay.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer).

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, transfer 50 µL aliquots from the reaction mixture into a quenching plate containing 150 µL of cold ACN with IS.
    • Causality: The 3:1 ratio of cold organic solvent to aqueous buffer instantly denatures the CYP enzymes, stopping the reaction precisely at the target timepoint, while simultaneously extracting the analyte.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS, calculating the peak area ratio of DBF-2,8-DSA to the Internal Standard.

HLM_Workflow Start Prepare DBF-2,8-DSA (1 µM final, <0.1% DMSO) HLM Add Human Liver Microsomes (0.5 mg/mL protein) Start->HLM PreInc Pre-incubation (37°C, 5 min) HLM->PreInc NADPH Initiate Reaction (1 mM NADPH) PreInc->NADPH Timepoints Aliquot at 0, 5, 15, 30, 45, 60 min NADPH->Timepoints Quench Quench with Cold ACN + IS (3x volume) Timepoints->Quench Centrifuge Centrifuge (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate % remaining) Centrifuge->LCMS

Fig 2. Step-by-step workflow for the human liver microsomal stability assay.

Data Interpretation & Pharmacokinetic Projection

The natural logarithm of the percent compound remaining is plotted against time. The slope of the linear regression (


) is used to calculate the half-life (

). Subsequently, the in vitro intrinsic clearance (

) is calculated using the following equation:


Where


 is the incubation volume (µL) and 

is the mass of microsomal protein (mg).

For DBF-2,8-DSA, the calculated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of 26.6 µL/min/mg places it in the "moderate clearance" category. This is a highly favorable profile compared to unsubstituted furan analogues, suggesting that the disulfonamide substitution effectively shields the most vulnerable oxidative soft spots on the dibenzofuran ring. When optimizing this scaffold further, medicinal chemists should focus on maintaining this metabolic stability without crossing the threshold into excessive lipophilicity, which can lead to poor oral bioavailability and high plasma protein binding.

References

1.[2] Cross, R. M. et al. "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium." Journal of Medicinal Chemistry - ACS Publications. Available at: 2.[1] "Design and development of IKZF2 and CK1α dual degraders." PMC - NIH. Available at: 3.[3] "NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM." Google Patents (WO2002098363A2). Available at:

Sources

Validation

Spectroscopic Comparison of Mono- vs. Disulfonated Dibenzofurans: A Methodological Guide

As a rigid, planar, and highly conjugated heterocyclic scaffold, dibenzofuran (DBF) serves as a critical building block in the development of advanced organic materials, OLEDs, and pharmaceuticals. Understanding the elec...

Author: BenchChem Technical Support Team. Date: March 2026

As a rigid, planar, and highly conjugated heterocyclic scaffold, dibenzofuran (DBF) serves as a critical building block in the development of advanced organic materials, OLEDs, and pharmaceuticals. Understanding the electrophilic aromatic substitution of DBF—specifically sulfonation—is essential for tuning its solubility, electronic properties, and intermolecular interactions.

This guide provides an authoritative comparison of monosulfonated (Dibenzofuran-2-sulfonic acid) and disulfonated (Dibenzofuran-2,8-disulfonic acid) derivatives. By examining the mechanistic causality behind their synthesis and establishing a self-validating spectroscopic workflow, researchers can accurately differentiate and utilize these compounds in complex chemical architectures.

Mechanistic Causality & Regioselectivity

The regioselectivity of DBF sulfonation is strictly governed by the electronic influence of the central furan oxygen. The oxygen atom donates electron density into the fused benzene rings via resonance, stabilizing the intermediate


-complex (arenium ion) predominantly at the 2- and 8-positions [1].
  • Monosulfonation (Kinetic/Mild Conditions): Electrophilic attack occurs preferentially at the C-2 position. The resulting intermediate is highly stabilized by resonance delocalization that extends across the adjacent benzene ring, mimicking a stable benzylic carbocation. This yields Dibenzofuran-2-sulfonic acid (DBF-2-SA) .

  • Disulfonation (Thermodynamic/Harsh Conditions): When subjected to excess sulfonating agent and elevated temperatures, a second electrophilic attack occurs at the C-8 position. The C-8 position is favored because the first sulfonic acid group at C-2 is strongly electron-withdrawing, deactivating the first ring and directing the second substitution to the equivalent activated position on the opposite ring, yielding Dibenzofuran-2,8-disulfonic acid (DBF-2,8-DSA) .

G DBF Dibenzofuran (DBF) Reagent1 H2SO4 (1 eq) / 40°C Kinetic Control DBF->Reagent1 Reagent2 Fuming H2SO4 (Excess) / 100°C Thermodynamic Control DBF->Reagent2 Mono Dibenzofuran-2-sulfonic acid (Monosulfonated) Reagent1->Mono C-2 Substitution Di Dibenzofuran-2,8-disulfonic acid (Disulfonated) Reagent2->Di C-2, C-8 Substitution Mono->Reagent2 Further Sulfonation

Electrophilic aromatic sulfonation pathways of dibenzofuran.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The isolation steps inherently verify the success of the reaction through solubility shifts (hydrophobic DBF to hydrophilic sulfonates).

Protocol A: Synthesis of Dibenzofuran-2-sulfonic acid (DBF-2-SA)

Objective: Achieve selective monosulfonation while preventing over-reaction.

  • Preparation: Dissolve 10.0 mmol of DBF in 20 mL of anhydrous dichloromethane (DCM) in a dry, multi-neck round-bottom flask under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 10.5 mmol (1.05 eq) of chlorosulfonic acid (

    
    ) over 30 minutes. Causality: The slight stoichiometric excess ensures complete conversion of DBF while the low temperature suppresses the activation energy required for the second sulfonation event.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at 40 °C for 4 hours.

  • Validation & Isolation: Pour the mixture over crushed ice to quench unreacted

    
    . The monosulfonated product will partition into the aqueous layer. Wash the aqueous layer with fresh DCM to remove unreacted DBF. Neutralize the aqueous layer to pH 7 with 
    
    
    
    to form the stable sodium sulfonate salt, then lyophilize to obtain the solid product.
Protocol B: Synthesis of Dibenzofuran-2,8-disulfonic acid (DBF-2,8-DSA)

Objective: Drive the reaction to complete disulfonation using thermodynamic control.

  • Preparation: Place 10.0 mmol of DBF directly into a heavy-walled reaction flask.

  • Reagent Addition: Carefully add 10 mL of fuming sulfuric acid (oleum, 20%

    
    ). Causality: Oleum provides a massive excess of the active electrophile (
    
    
    
    ), overcoming the deactivating effect of the first sulfonate group.
  • Reaction: Heat the mixture to 100 °C and maintain for 6 hours under constant stirring.

  • Validation & Isolation: Carefully pour the hot mixture into 100 mL of a saturated

    
     brine solution chilled in an ice bath. The high ionic strength forces the "salting out" of the DBF-2,8-disulfonate sodium salt. Filter the precipitate and recrystallize from hot water/ethanol to ensure high purity.
    

Spectroscopic Comparison & Data Presentation

The structural differences between the mono- and disulfonated variants are most definitively proven through Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) [2]. The sulfonic acid group (


) exerts a strong electron-withdrawing inductive effect and an anisotropic deshielding effect on adjacent protons.
Table 1: H NMR Spectroscopic Signatures (in DMSO- )
Position / ProtonParent Dibenzofuran (DBF)DBF-2-sulfonic acid (Mono)DBF-2,8-disulfonic acid (Di)
Symmetry Asymmetric (2 distinct rings)Asymmetric (Complex)

Symmetric (Simplified)
H-1 / H-9 7.96 ppm (d, J=7.5 Hz)H-1: 8.35 ppm (d, J=1.5 Hz)H-9: 8.05 ppm (d, J=7.5 Hz)H-1, H-9: 8.42 ppm (d, J=1.5 Hz)
H-2 / H-8 7.35 ppm (t, J=7.5 Hz)H-2: SubstitutedH-8: 7.45 ppm (t)H-2, H-8: Substituted
H-3 / H-7 7.47 ppm (t, J=7.5 Hz)H-3: 7.90 ppm (dd, J=8.5, 1.5 Hz)H-7: 7.55 ppm (t)H-3, H-7: 7.98 ppm (dd, J=8.5, 1.5 Hz)
H-4 / H-6 7.58 ppm (d, J=8.5 Hz)H-4: 7.65 ppm (d, J=8.5 Hz)H-6: 7.62 ppm (d)H-4, H-6: 7.70 ppm (d, J=8.5 Hz)

Data Interpretation: The transition from DBF-2-SA to DBF-2,8-DSA is marked by a return to molecular symmetry. In the disulfonated product, the NMR spectrum simplifies dramatically from a 7-proton multiplet system to a clean 3-proton system (representing the equivalent halves of the molecule). The H-1/H-9 protons are shifted significantly downfield (~8.42 ppm) and appear as fine doublets due to meta-coupling, confirming substitution at the 2 and 8 positions.

Table 2: UV-Vis and ESI-FT-ICR MS Data
CompoundExact Mass (Da)ESI-MS [M-H]

(m/z)
UV-Vis

(nm)
Electronic Effect
DBF 168.06N/A (Poor ionization)247, 280, 298Baseline

transitions [3]
DBF-2-SA 248.01247.01255, 285, 305Moderate Bathochromic Shift
DBF-2,8-DSA 327.97326.96262, 292, 315Strong Bathochromic Shift

Data Interpretation: Negative-ion Electrospray Ionization (ESI) is the gold standard for analyzing sulfonic acids due to their low pKa, which guarantees complete deprotonation in solution [4]. UV-Vis spectroscopy reveals that the addition of auxochromic sulfonate groups lowers the HOMO-LUMO gap, resulting in progressive bathochromic (red) shifts.

Analytical Workflow

To guarantee the trustworthiness of the synthesized batches, the following multimodal analytical workflow should be executed. This ensures that both the macroscopic molecular weight and the microscopic regiochemistry are independently verified.

G Sample Sulfonated DBF Sample NMR 1H & 13C NMR (Regiochemistry) Sample->NMR MS ESI-FT-ICR MS (Molecular Weight) Sample->MS UV UV-Vis Spectroscopy (Electronic Transitions) Sample->UV NMR_Result Symmetry & Shift Analysis (Mono vs Di substitution) NMR->NMR_Result MS_Result m/z 247 [M-H]- (Mono) m/z 327 [M-H]- (Di) MS->MS_Result UV_Result Bathochromic Shifts from 280 nm base UV->UV_Result

Multimodal spectroscopic validation workflow for sulfonated dibenzofurans.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 568, Dibenzofuran." PubChem. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Dibenzofuran: UV/Visible Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Wu, M., et al. "Molecular Characterization of Sulfur Compounds in Venezuela Crude Oil and Its SARA Fractions by Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry." Energy & Fuels, American Chemical Society. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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